5-(2-Iodophenyl)-5-oxovaleronitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-iodophenyl)-5-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTSOCZKRBRZBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565443 | |
| Record name | 5-(2-Iodophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155589-54-1 | |
| Record name | 5-(2-Iodophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(2-Iodophenyl)-5-oxovaleronitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 5-(2-Iodophenyl)-5-oxovaleronitrile, a molecule of interest for its potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on the synthesis of this specific compound, the following protocol is based on well-established chemical principles, primarily the Friedel-Crafts acylation reaction.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the conversion of a suitable carboxylic acid precursor, 4-cyanobutanoic acid, into its more reactive acyl chloride derivative. The second, and key, step is a Friedel-Crafts acylation of iodobenzene with the synthesized 4-cyanobutanoyl chloride in the presence of a Lewis acid catalyst.
It is important to note that the Friedel-Crafts acylation of a monosubstituted benzene ring, such as iodobenzene, can potentially yield both ortho and para substituted products. The iodine atom is an ortho, para-directing group; however, steric hindrance often favors the formation of the para isomer as the major product. The separation of these isomers would likely be necessary in a practical laboratory setting.
Logical Relationship of the Synthesis Pathway
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Iodophenyl)-5-oxovaleronitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 5-(2-Iodophenyl)-5-oxovaleronitrile. Due to the limited availability of experimental data for this specific compound, this document outlines predicted characteristics based on the analysis of structurally similar molecules and established chemical principles. It also details standardized experimental protocols for the determination of these properties, offering a framework for empirical validation. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, providing essential information for the synthesis, characterization, and potential biological evaluation of this compound.
Chemical Identity and Structure
This compound is a chemical compound featuring a phenyl ring substituted with an iodine atom at the ortho position, connected to a five-carbon chain containing a ketone and a terminal nitrile group.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 5-(2-iodophenyl)-5-oxopentanenitrile |
| CAS Number | 155589-54-1[] |
| Molecular Formula | C₁₁H₁₀INO[] |
| Molecular Weight | 299.11 g/mol [] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CCCC#N)I |
| InChI Key | UFTSOCZKRBRZBR-UHFFFAOYSA-N |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimations based on the properties of structurally related compounds and should be confirmed by experimental analysis.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Melting Point | Solid at room temperature, expected to have a relatively sharp melting point, likely in the range of 80-150 °C. |
| Boiling Point | Expected to be high (>300 °C) due to its molecular weight and polar functional groups. Decomposition may occur at the boiling point. |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexane. Sparingly soluble in water. |
| Appearance | Likely a white to off-white or pale yellow crystalline solid. |
| pKa | The α-protons adjacent to the ketone and nitrile groups are weakly acidic. |
Experimental Protocols for Physicochemical Property Determination
Synthesis of this compound
A plausible synthetic route for this compound involves the Friedel-Crafts acylation of iodobenzene with glutaric anhydride to form 4-(2-iodobenzoyl)butanoic acid, followed by conversion of the carboxylic acid to the corresponding nitrile.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Detailed Protocol:
-
Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add glutaric anhydride portion-wise.
-
Slowly add iodobenzene to the reaction mixture and allow it to stir at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(2-iodobenzoyl)butanoic acid.
-
Purify the product by recrystallization or column chromatography.
-
Nitrile Formation: Convert the carboxylic acid to an acid chloride using thionyl chloride.
-
React the acid chloride with ammonia to form the corresponding amide.
-
Dehydrate the amide using a suitable dehydrating agent (e.g., phosphorus pentoxide or trifluoroacetic anhydride) to yield this compound.
-
Purify the final product by column chromatography.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus.
Protocol:
-
Finely powder a small amount of the crystalline sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of a melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute for a preliminary determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.[2][3][4][5][6]
Determination of Solubility
The solubility can be determined by observing the dissolution of the compound in various solvents.
Protocol:
-
Add approximately 10 mg of the compound to a test tube.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, hexane) to the test tube.
-
Vigorously shake the test tube for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is insoluble. If some solid remains, it is sparingly soluble.[7][8][9][10][11]
Spectral Analysis
Table 3: Predicted Spectral Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons (iodophenyl group) in the range of 7.0-8.0 ppm. - Methylene protons adjacent to the ketone and nitrile groups. - Chemical shifts and coupling patterns will be influenced by the iodine substituent. |
| ¹³C NMR | - Carbonyl carbon signal around 190-200 ppm. - Nitrile carbon signal around 115-125 ppm. - Aromatic carbon signals in the range of 120-140 ppm, with the carbon attached to iodine showing a characteristic shift. |
| Infrared (IR) | - Sharp C≡N stretching vibration around 2240-2260 cm⁻¹. - Strong C=O stretching vibration around 1680-1700 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (m/z = 299.11). - Characteristic fragmentation pattern including the loss of iodine, the nitrile group, and cleavage of the alkyl chain. |
General Protocol for Acquiring NMR Spectra
Protocol:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures, including shimming and tuning.[12][13][14][15][16]
General Protocol for Acquiring IR Spectra
Protocol (ATR-FTIR):
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.[17][18][19][20][21][22][23]
General Protocol for Acquiring Mass Spectra
Protocol (Electron Ionization - Mass Spectrometry):
-
Dissolve a small amount of the sample in a volatile organic solvent.
-
Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.
-
The sample is vaporized and then ionized by a beam of electrons.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.[24][25][26][27][28]
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been reported. However, the presence of the iodophenyl moiety and the oxovaleronitrile core suggests potential for various biological interactions. Iodinated compounds are known to be explored as therapeutic and diagnostic agents. The electrophilic nature of the ketone and the potential for the nitrile group to interact with biological nucleophiles suggest that this compound could be investigated for activities such as enzyme inhibition or receptor modulation.
Diagram 2: Hypothetical Signaling Pathway Interaction
Caption: Hypothetical interaction with a cellular signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the predicted physicochemical properties of this compound and outlines the standard methodologies for their experimental determination. While specific empirical data for this compound is currently lacking, the information presented herein serves as a valuable starting point for researchers. Further experimental investigation is crucial to validate these predictions and to explore the potential applications of this molecule in medicinal chemistry and drug development.
References
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. chem.ws [chem.ws]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
- 15. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]
- 16. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 20. mmrc.caltech.edu [mmrc.caltech.edu]
- 21. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 22. Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Use of Infrared Spectroscopy for the Quantification of Bioactive Compounds in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rsc.org [rsc.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Mass Spectrometry [www2.chemistry.msu.edu]
- 27. zefsci.com [zefsci.com]
- 28. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: 5-(2-Iodophenyl)-5-oxovaleronitrile (CAS 155589-54-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(2-Iodophenyl)-5-oxovaleronitrile, a niche chemical compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on its fundamental properties, a proposed synthetic approach based on established chemical principles, and a discussion of its potential, yet unverified, biological significance. The content is structured to be a valuable resource for researchers interested in the synthesis and evaluation of novel iodoaryl ketones and gamma-keto nitriles.
Chemical and Physical Properties
This compound is a polyfunctional organic molecule incorporating an iodinated aromatic ring, a ketone, and a nitrile group. These features make it a potentially versatile building block in the synthesis of more complex molecules.[1] A summary of its known and predicted properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 155589-54-1 | [] |
| Molecular Formula | C₁₁H₁₀INO | [] |
| Molecular Weight | 299.11 g/mol | [] |
| IUPAC Name | 5-(2-iodophenyl)-5-oxopentanenitrile | [] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CCCC#N)I | [] |
| InChI Key | UFTSOCZKRBRZBR-UHFFFAOYSA-N | [] |
Synthesis Methodology
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis would likely involve the acylation of iodobenzene with a suitable acylating agent derived from a five-carbon nitrile-containing chain. A potential acylating agent is 4-cyanobutanoyl chloride or a related derivative. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
The general workflow for this proposed synthesis is depicted in the following diagram:
Detailed Experimental Considerations
A general, yet detailed, protocol for a Friedel-Crafts acylation that could be adapted for the synthesis of the target compound is as follows:
-
Preparation of the Acylating Agent: If not commercially available, 4-cyanobutanoyl chloride can be prepared from glutaric anhydride by reaction with a cyanide source, followed by conversion of the resulting carboxylic acid to the acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Reaction Setup: The reaction should be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the Lewis acid catalyst. A suitable inert solvent, such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂), should be used.
-
Acylation Reaction: Iodobenzene is dissolved in the chosen solvent and cooled in an ice bath. The Lewis acid catalyst (e.g., AlCl₃) is added portion-wise with stirring. To this mixture, a solution of 4-cyanobutanoyl chloride in the same solvent is added dropwise, maintaining a low temperature to control the reaction rate and minimize side reactions.
-
Reaction Monitoring and Workup: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and separates the organic product.
-
Purification: The crude product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The final product would likely require purification by column chromatography on silica gel.
Potential Applications and Biological Significance
The biological activity of this compound has not been explicitly reported. However, the structural motifs present in the molecule suggest several avenues for its potential application in drug discovery and development.
-
Precursor for Heterocyclic Synthesis: The gamma-keto nitrile functionality is a versatile precursor for the synthesis of various heterocyclic compounds, such as pyrroles and pyridazines, which are common scaffolds in many pharmaceuticals.[7]
-
Potential Cytotoxic Agent: Iodoaryl derivatives and compounds containing a 1,2,4-triazole moiety (which can be synthesized from nitriles) have been investigated for their cytotoxic effects against cancer cell lines.[8] Further research would be needed to determine if this compound exhibits similar properties.
-
Enzyme Inhibition: The electrophilic nature of the ketone and the potential for the nitrile group to interact with active sites could make this compound a candidate for screening as an enzyme inhibitor.
The following diagram illustrates a hypothetical logical relationship for exploring the potential of this compound in a drug discovery context.
Spectroscopic Characterization (Predicted)
No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the searched literature. However, based on its structure, the expected key spectral features can be predicted:
-
¹H NMR: Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the iodophenyl ring. Aliphatic protons of the valeronitrile chain would appear further upfield, likely in the 2-4 ppm range, with characteristic multiplicities due to spin-spin coupling.
-
¹³C NMR: A signal for the ketone carbonyl carbon (around 190-200 ppm), a signal for the nitrile carbon (around 115-125 ppm), and several signals in the aromatic region (around 120-140 ppm), including a signal for the carbon bearing the iodine atom. Aliphatic carbons would resonate in the upfield region.
-
IR Spectroscopy: A strong absorption band for the ketone C=O stretch (around 1680-1700 cm⁻¹), a sharp, medium intensity band for the nitrile C≡N stretch (around 2240-2260 cm⁻¹), and bands corresponding to C-H and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 299. The presence of iodine would give a characteristic isotopic pattern. Fragmentation would likely involve cleavage adjacent to the carbonyl group.
Conclusion
This compound represents a chemical entity with untapped potential. While specific experimental data is scarce, its synthesis is achievable through established methodologies like the Friedel-Crafts acylation. Its unique combination of functional groups makes it an attractive starting point for the synthesis of novel heterocyclic compounds and for screening in various biological assays. This guide provides a foundational understanding of this compound and aims to stimulate further research into its properties and potential applications. Researchers are encouraged to perform the necessary experimental work to validate the proposed synthesis and to explore the biological activity of this intriguing molecule.
References
- 1. Khan Academy [khanacademy.org]
- 3. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(2-Iodophenyl)-5-oxovaleronitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential synthesis of 5-(2-Iodophenyl)-5-oxovaleronitrile. Due to the limited availability of direct experimental data for this specific compound, this document presents a plausible synthetic route based on established chemical principles, alongside predicted spectroscopic data derived from analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related γ-keto nitriles.
Molecular Structure and Properties
This compound is a chemical compound with the molecular formula C₁₁H₁₀INO.[1] It possesses a molecular weight of 299.11 g/mol .[1] The structure features a valeronitrile chain attached to a 2-iodophenyl ketone group. The IUPAC name for this compound is 5-(2-iodophenyl)-5-oxopentanenitrile.[1]
Quantitative Data
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀INO | [1] |
| Molecular Weight | 299.11 g/mol | [1] |
| CAS Number | 155589-54-1 | [1] |
| Predicted Density | 1.608 g/cm³ | |
| Predicted Boiling Point | 412.4 °C at 760 mmHg | |
| Predicted Refractive Index | 1.592 | |
| Predicted Flash Point | 203.2 °C |
Proposed Synthesis
The proposed synthesis involves the acylation of iodobenzene with 5-chloro-5-oxovaleronitrile (glutaryl chloride mononitrile) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Proposed Experimental Protocol
Materials:
-
Iodobenzene
-
5-Chloro-5-oxovaleronitrile
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-chloro-5-oxovaleronitrile (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition is complete, add iodobenzene (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of its constituent functional groups, including 2-iodoacetophenone, valeronitrile, aromatic ketones, and nitriles.[6][7][8][9][10]
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 7.8 | d | 1H | Aromatic H (ortho to I) |
| ~ 7.5 - 7.3 | m | 2H | Aromatic H |
| ~ 7.2 - 7.1 | t | 1H | Aromatic H (para to I) |
| ~ 3.1 - 3.0 | t | 2H | -CH₂-C=O |
| ~ 2.5 - 2.4 | t | 2H | -CH₂-CN |
| ~ 2.1 - 2.0 | p | 2H | -CH₂-CH₂-CH₂- |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~ 200 | C=O |
| ~ 140 | Aromatic C-I |
| ~ 139 | Aromatic CH |
| ~ 131 | Aromatic CH |
| ~ 129 | Aromatic C-C=O |
| ~ 128 | Aromatic CH |
| ~ 119 | -C≡N |
| ~ 42 | -CH₂-C=O |
| ~ 27 | -CH₂-CH₂-CN |
| ~ 16 | -CH₂-CN |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 2250 - 2230 | Strong, Sharp | C≡N stretch |
| ~ 1690 - 1670 | Strong | Aromatic Ketone C=O stretch |
| ~ 1580 - 1450 | Medium-Strong | Aromatic C=C stretch |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 299 | [M]⁺ (Molecular ion) |
| 270 | [M - C₂H₃N]⁺ |
| 203 | [M - C₄H₄N]⁺ |
| 172 | [M - I]⁺ |
| 127 | [I]⁺ |
| 104 | [C₆H₄CO]⁺ |
| 76 | [C₆H₄]⁺ |
Potential Biological and Pharmacological Relevance
While there is no direct biological data available for this compound, its structural motifs, the 2-iodophenyl ketone and the γ-keto nitrile, are found in various biologically active molecules.
-
Iodophenyl Moiety: The presence of an iodine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[11] It can enhance binding affinity to target proteins through halogen bonding and can also be a site for radiolabeling in imaging studies.[12]
-
Ketone Group: Ketones are prevalent in numerous pharmaceuticals and natural products, often playing a crucial role in receptor binding and enzymatic interactions.[13][14][15]
-
Nitrile Group: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a bioisostere for a carbonyl group, participate in hydrogen bonding, and in some cases, act as a covalent warhead.[16][17][18] γ-Keto nitriles are also valuable synthetic intermediates for the preparation of various heterocyclic compounds with potential biological activities.[1][19][20]
Given these characteristics, this compound could be a valuable scaffold for the development of novel therapeutic agents or molecular probes. Further research is warranted to explore its potential biological activities.
Logical Relationship to Potential Applications
Caption: Logical connections of structural motifs to potential applications.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. This guide has provided a comprehensive theoretical framework for its synthesis and characterization. The proposed synthetic protocol offers a practical starting point for its preparation in the laboratory. The predicted spectroscopic data will be invaluable for its identification and characterization. While its biological profile remains to be determined, the presence of key pharmacophoric features suggests that it could be a valuable building block for future drug discovery and development efforts. Further experimental investigation is highly encouraged to validate the information presented herein and to unlock the full potential of this molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. The Friedel–Crafts acylation of aromatic halogen derivatives. Part V. The reaction of aluminium chloride with iodobenzene and the iodotoluenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. 2'-Iodoacetophenone | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Valeronitrile | C5H9N | CID 8061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Chemistry: Nitrile infrared spectra [openchemistryhelp.blogspot.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. quora.com [quora.com]
- 15. Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 5-(2-Iodophenyl)-5-oxovaleronitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(2-Iodophenyl)-5-oxovaleronitrile, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide extrapolates information from closely related analogs and established chemical principles. The document covers its nomenclature, a plausible synthetic route with a detailed experimental protocol, expected physicochemical and spectral properties, and a discussion on its potential biological significance. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar compounds.
Nomenclature and Structure
The compound with the common name this compound is systematically named according to IUPAC nomenclature.
Table 1: Compound Identification
| Property | Value |
| Common Name | This compound |
| IUPAC Name | 5-(2-iodophenyl)-5-oxopentanenitrile[1] |
| CAS Number | 155589-54-1 |
| Molecular Formula | C₁₁H₁₀INO[1] |
| Molecular Weight | 299.11 g/mol [1] |
| Chemical Structure |
|
Plausible Synthetic Route: Friedel-Crafts Acylation
A feasible and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This approach can be adapted for the synthesis of 5-(2-iodophenyl)-5-oxopentanenitrile from readily available starting materials: iodobenzene and a derivative of glutaronitrile.
Proposed Synthetic Pathway
The synthesis involves the acylation of iodobenzene with a suitable acylating agent derived from glutaronitrile, such as 4-cyanobutanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Caption: Proposed synthetic pathway for 5-(2-iodophenyl)-5-oxopentanenitrile via Friedel-Crafts acylation.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for Friedel-Crafts acylation and may require optimization.
Materials:
-
Iodobenzene
-
4-Cyanobutanoyl chloride (can be prepared from glutaric anhydride and a chlorinating agent, followed by reaction with a cyanide source, or from glutaronitrile)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add 4-cyanobutanoyl chloride (1.0 equivalent) dissolved in anhydrous DCM to the stirred suspension via the dropping funnel. Stir the mixture at 0 °C for 15-20 minutes.
-
Addition of Iodobenzene: Add iodobenzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-(2-iodophenyl)-5-oxopentanenitrile.
Physicochemical and Spectral Properties (Predicted)
Direct experimental data for 5-(2-iodophenyl)-5-oxopentanenitrile is scarce. The following table summarizes expected properties based on its structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Basis of Prediction |
| Appearance | White to off-white solid | General appearance of similar aromatic ketones. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polar functional groups. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Insoluble in water. | Presence of polar ketone and nitrile groups, and a large non-polar aromatic ring. |
| pKa | Not available | The α-protons to the ketone and nitrile are weakly acidic. |
Predicted Spectral Data
The structural features of 5-(2-iodophenyl)-5-oxopentanenitrile suggest characteristic signals in various spectroscopic analyses.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (7.0-8.0 ppm): A complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring. The proton ortho to the iodine will be shifted downfield.
-
Methylene Protons α to Ketone (approx. 3.0-3.2 ppm): A triplet corresponding to the -CH₂- group adjacent to the carbonyl.
-
Methylene Protons α to Nitrile (approx. 2.5-2.7 ppm): A triplet corresponding to the -CH₂- group adjacent to the nitrile.
-
Central Methylene Protons (approx. 2.0-2.2 ppm): A pentet (or multiplet) for the central -CH₂- group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (approx. 195-200 ppm): A signal for the ketone carbon.
-
Nitrile Carbon (approx. 118-120 ppm): A signal for the nitrile carbon.
-
Aromatic Carbons (120-140 ppm): Multiple signals for the carbons of the benzene ring. The carbon bearing the iodine atom will show a characteristic signal at a higher field (around 90-100 ppm).
-
Aliphatic Carbons (20-40 ppm): Signals for the three methylene carbons in the aliphatic chain.
IR (Infrared) Spectroscopy:
-
C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium intensity absorption band around 2240-2260 cm⁻¹.
-
C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.
-
C-I Stretch: A weak absorption in the far-infrared region (around 500-600 cm⁻¹).
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for 5-(2-iodophenyl)-5-oxopentanenitrile, its structural motifs—an iodinated phenyl ring and a nitrile group—are present in various biologically active molecules.
Role of the Iodophenyl Group
The presence of an iodine atom on the phenyl ring can significantly influence a molecule's pharmacological properties. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can play a crucial role in ligand-receptor binding. Furthermore, the lipophilicity conferred by the iodine atom can enhance membrane permeability.
Role of the Nitrile Group
The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and its linear geometry can be exploited to probe binding pockets of enzymes and receptors. In some cases, the nitrile group can act as a covalent warhead, reacting with active site residues of target proteins.
Potential Therapeutic Areas
Compounds containing both nitrile and halogenated aromatic moieties have been investigated in various therapeutic areas, including:
-
Oncology: As kinase inhibitors or agents targeting other signaling pathways.
-
Infectious Diseases: As potential antibacterial or antiviral agents.
-
Neurology: As modulators of ion channels or receptors in the central nervous system.
Hypothetical Signaling Pathway Interaction
Given its structure as an aromatic ketone, 5-(2-iodophenyl)-5-oxopentanenitrile could potentially interact with various enzymes where a hydrophobic pocket can accommodate the iodophenyl group and polar interactions can occur with the ketone and nitrile moieties. For instance, it could be investigated as an inhibitor of enzymes that have a hydrophobic binding site adjacent to a catalytic residue that can interact with the polar functionalities.
Caption: Hypothetical interaction of 5-(2-iodophenyl)-5-oxopentanenitrile with an enzyme active site.
Conclusion
5-(2-Iodophenyl)-5-oxopentanenitrile is a compound with interesting structural features that suggest its potential utility in synthetic and medicinal chemistry. While direct experimental data is limited, this guide provides a solid foundation for future research by outlining a plausible synthetic strategy, predicting its key physicochemical and spectral properties, and discussing its potential biological relevance. Further experimental validation is necessary to fully characterize this molecule and explore its applications.
References
Spectroscopic Data for 5-(2-Iodophenyl)-5-oxovaleronitrile: A Technical Overview
A comprehensive search for specific experimental spectroscopic data (NMR, IR, MS) for 5-(2-Iodophenyl)-5-oxovaleronitrile did not yield publicly available datasets. Therefore, this guide provides a foundational understanding of the expected spectroscopic characteristics of this molecule and the general experimental protocols for acquiring such data. This information is intended to support researchers in the characterization of this and structurally related compounds.
Predicted Spectroscopic Data
While specific experimental data is unavailable, the expected spectral characteristics can be predicted based on the chemical structure of this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 7.2 | Multiplet | 4H | Aromatic protons (iodophenyl group) |
| ~ 3.1 | Triplet | 2H | -CH₂- adjacent to carbonyl |
| ~ 2.6 | Triplet | 2H | -CH₂- adjacent to nitrile |
| ~ 2.1 | Quintet | 2H | Central -CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 198 | Carbonyl Carbon (C=O) |
| ~ 140 - 128 | Aromatic Carbons (iodophenyl group) |
| ~ 119 | Nitrile Carbon (C≡N) |
| ~ 92 | Aromatic Carbon attached to Iodine (C-I) |
| ~ 40 | -CH₂- adjacent to carbonyl |
| ~ 28 | Central -CH₂- |
| ~ 16 | -CH₂- adjacent to nitrile |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2245 | C≡N (Nitrile) |
| ~ 1685 | C=O (Aromatic Ketone) |
| ~ 3100 - 3000 | C-H (Aromatic) |
| ~ 2950 - 2850 | C-H (Aliphatic) |
| ~ 1580, 1470 | C=C (Aromatic) |
| ~ 750 | C-I (Aryl Iodide) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 299 | [M]⁺ (Molecular Ion) |
| 204 | [M - C₄H₄CN]⁺ |
| 127 | [I]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or pure KBr pellet).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with high-energy electrons. This method is useful for identifying the molecular ion and characteristic fragmentation patterns.
-
ESI-MS: Infuse the sample solution into the ESI source to generate protonated molecules ([M+H]⁺) or other adducts. This is a softer ionization technique that often keeps the molecular ion intact.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel organic compound.
Technical Guide: Characterizing the Solubility of 5-(2-Iodophenyl)-5-oxovaleronitrile in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction to Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For organic compounds like 5-(2-Iodophenyl)-5-oxovaleronitrile, solubility is governed by the principle of "like dissolves like."[2] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The molecular structure of this compound—containing a polar nitrile (-C≡N) group, a ketone (C=O) group, and a large, relatively nonpolar iodophenyl group—suggests a nuanced solubility profile across different organic solvents.
Hypothetical Solubility Data
As no specific experimental data for this compound is publicly documented, the following table is provided as a template for data presentation. Researchers can populate this table with their experimentally determined values. The choice of solvents should span a range of polarities, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone, acetonitrile) and polar protic (e.g., ethanol, methanol).
Table 1: Illustrative Solubility Data Template for this compound at 25°C
| Solvent | Solvent Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Hexane | 0.1 | Insoluble | < 0.1 |
| Toluene | 2.4 | Sparingly Soluble | Enter experimental data |
| Diethyl Ether | 2.8 | Soluble | Enter experimental data |
| Dichloromethane | 3.1 | Soluble | Enter experimental data |
| Acetone | 5.1 | Very Soluble | Enter experimental data |
| Acetonitrile | 5.8 | Very Soluble | Enter experimental data |
| Ethanol | 4.3 | Soluble | Enter experimental data |
| Methanol | 5.1 | Soluble | Enter experimental data |
| Water | 10.2 | Insoluble | < 0.1 |
Experimental Protocols for Solubility Determination
The following protocols are adapted from standard laboratory procedures for determining the solubility of organic compounds.[2][3][4][5]
3.1. Qualitative Solubility Assessment
This rapid method provides a preliminary understanding of the compound's solubility.
-
Objective: To quickly classify the compound as soluble, partially soluble, or insoluble in a given solvent.
-
Procedure:
-
Place approximately 25 mg of this compound into a small, dry test tube.
-
Add 0.75 mL of the chosen solvent in small portions (e.g., 3 x 0.25 mL).[3]
-
After each addition, shake the test tube vigorously for 10-20 seconds.[3]
-
Continue stirring or agitating for at least 60 seconds after the final solvent addition.[2]
-
Observe the solution. If the solid dissolves completely, it is classified as "soluble." If some solid remains, it is "partially soluble." If no significant amount of solid dissolves, it is "insoluble."
-
3.2. Quantitative Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining precise solubility values.
-
Objective: To determine the exact concentration of a saturated solution of the compound.
-
Procedure:
-
Add an excess amount of this compound to a vial or flask containing a known volume of the solvent (e.g., 5 mL). An excess of solid must remain visible to ensure saturation.
-
Seal the container well to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., using a shaker in a temperature-controlled bath) for a sufficient period to reach equilibrium. This may take several hours to days.
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully extract a known volume of the clear, supernatant liquid using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration appropriate for an analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Quantify the concentration of the compound in the diluted solution against a pre-prepared calibration curve.
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
-
Visualized Workflows and Principles
4.1. Experimental Workflow for Solubility Testing
The following diagram outlines the decision-making process and workflow for characterizing the solubility of an organic compound.
4.2. Principle of "Like Dissolves Like"
This diagram illustrates the relationship between the polarity of this compound and various solvents, which predicts its solubility behavior.
References
No Biological Activity Data Currently Available for 5-(2-Iodophenyl)-5-oxovaleronitrile
A comprehensive review of scientific literature and patent databases reveals a significant absence of published research on the biological activities of the chemical compound 5-(2-Iodophenyl)-5-oxovaleronitrile (CAS RN: 155589-54-1).
Despite its availability from chemical suppliers, this specific molecule has not been the subject of publicly documented pharmacological, toxicological, or mechanistic studies. As a result, there is no information regarding its potential therapeutic effects, mechanism of action, or interactions with biological systems.
The core requirements for an in-depth technical guide—including quantitative data on biological effects, detailed experimental protocols, and the mapping of associated signaling pathways—cannot be fulfilled due to the lack of foundational research. Searches for this compound do not yield any studies detailing its evaluation in biological assays, such as enzyme inhibition, receptor binding, antimicrobial, or antiproliferative tests.
Consequently, it is not possible to provide the requested:
-
Quantitative Data Tables: No IC50, EC50, or other quantitative metrics exist in the literature.
-
Signaling Pathway Diagrams: There is no information on which, if any, cellular pathways this molecule may influence.
This report serves to inform researchers, scientists, and drug development professionals that this compound represents an unexplored area of chemical biology. Any investigation into its properties would constitute novel research.
An In-Depth Technical Guide to 5-(2-Iodophenyl)-5-oxovaleronitrile and its Analogs: A Scoping Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Iodophenyl)-5-oxovaleronitrile is a synthetic organic compound characterized by an iodinated phenyl ring linked to a five-carbon nitrile chain via a ketone group. This molecule holds potential as a scaffold for chemical library synthesis and as an intermediate in the preparation of more complex heterocyclic systems. However, a comprehensive review of the public domain, including scientific literature and patent databases, reveals a significant lack of research on this specific molecule and its derivatives. This document summarizes the current state of knowledge and outlines the significant information gaps that need to be addressed to explore the potential of this chemical entity.
Introduction
The γ-ketonitrile moiety is a versatile functional group in organic synthesis and is present in various biologically active molecules. The presence of an iodophenyl group in this compound offers a reactive handle for further chemical modifications, such as cross-coupling reactions, to generate a diverse range of analogs. Despite these promising structural features, the compound remains largely unexplored. This guide aims to provide a thorough overview of the available information and highlight the absence of data required for a comprehensive understanding of its chemical and biological properties.
Known Derivatives and Analogs
A systematic search of chemical and biological databases reveals a near-complete absence of reported derivatives or analogs of this compound. While the isomeric compound, 5-(3-Iodophenyl)-5-oxovaleronitrile, is commercially available, no studies detailing its derivatization or biological activity have been published.
The lack of known analogs prevents any meaningful structure-activity relationship (SAR) analysis. To explore the potential of this scaffold, a systematic synthetic effort would be required to generate a library of derivatives. Logical modifications could include:
-
Modification of the Phenyl Ring: Replacement of the iodine atom with other halogens, alkyl, alkoxy, or nitro groups. Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions could be employed to introduce a wide variety of substituents at the 2-position.
-
Modification of the Ketone: Reduction to an alcohol, conversion to an oxime, or use in the synthesis of heterocyclic rings such as pyrazoles or isoxazoles.
-
Modification of the Nitrile Group: Hydrolysis to a carboxylic acid or amide, or reduction to an amine. The nitrile group can also participate in cycloaddition reactions to form heterocyles.
Quantitative Data
Due to the absence of published biological studies on this compound or its direct analogs, there is no quantitative data available. Key metrics for drug development and biological research, such as:
-
IC50/EC50 values
-
Binding affinities (Kd, Ki)
-
Pharmacokinetic parameters (ADME)
-
In vivo efficacy data
are entirely absent from the scientific literature. The generation of such data would be a primary objective for any research program focused on this chemical series.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound derivatives and their biological evaluation are not available. A foundational step for future research would be the development and optimization of synthetic routes to the core scaffold and its analogs. A potential retrosynthetic analysis is presented below as a logical starting point for synthetic chemists.
Logical Relationship: Retrosynthetic Analysis
Caption: Potential retrosynthetic pathways for this compound.
Signaling Pathways and Mechanism of Action
There is no information regarding the biological targets, mechanism of action, or any associated signaling pathways for this compound. Initial biological screening against a broad range of targets would be necessary to identify any potential pharmacological activity.
Experimental Workflow: A Proposed Screening Cascade
To elucidate the biological potential of this compound and its future analogs, a structured screening workflow would be essential.
Caption: A proposed experimental workflow for the biological evaluation of novel compounds.
Conclusion and Future Directions
This compound represents a chemical entity with potential for the development of novel chemical probes or therapeutic agents. However, the current body of public knowledge is exceptionally limited, with no available data on its derivatives, biological activity, or synthetic accessibility beyond commercial listings of the parent compound. This technical guide serves to highlight this significant information gap.
Future research efforts should focus on:
-
Developing robust and scalable synthetic routes to this compound and a diverse library of its analogs.
-
Initiating broad biological screening of these compounds to identify any potential therapeutic areas of interest.
-
Conducting detailed structure-activity relationship studies to optimize any identified "hit" compounds.
-
Elucidating the mechanism of action and identifying the molecular targets of any biologically active derivatives.
For researchers and drug development professionals, this compound and its potential derivatives represent a greenfield area for discovery and innovation. All data presented in future work will be foundational to understanding the potential of this chemical scaffold.
The Pivotal Role of the Iodophenyl Group in 5-(2-Iodophenyl)-5-oxovaleronitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of the iodophenyl group in the chemical structure and potential biological activity of 5-(2-Iodophenyl)-5-oxovaleronitrile. While specific research on this compound is limited, by examining its structural components and the established functions of analogous molecules, we can elucidate the significant contributions of the iodophenyl moiety to its physicochemical properties, pharmacokinetics, and potential as a bioactive agent.
Core Physicochemical Properties
The foundational characteristics of this compound are summarized below. These properties are essential for understanding its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀INO | [] |
| Molecular Weight | 299.11 g/mol | [] |
| IUPAC Name | 5-(2-iodophenyl)-5-oxopentanenitrile | [] |
| SMILES | C1=CC=C(C(=C1)C(=O)CCCC#N)I | [] |
| InChI Key | UFTSOCZKRBRZBR-UHFFFAOYSA-N | [] |
The Iodophenyl Group as a Pharmacokinetic Modulator
The most significant and well-documented role of the iodophenyl group in drug development is its ability to act as an albumin-binding moiety, thereby extending the in-vivo half-life of a molecule. Human Serum Albumin (HSA) is the most abundant protein in blood plasma and can act as a carrier for many drugs, protecting them from rapid clearance and metabolism.
The 4-(p-iodophenyl)butyryl group, a close structural relative of the iodophenyl-pentanone moiety in our compound of interest, is a well-established albumin binder.[2][3] This interaction is primarily driven by the hydrophobic nature of the iodophenyl group, which fits into the hydrophobic pockets of albumin.[4][5]
Proposed Mechanism of Albumin Binding:
The iodophenyl group of this compound is hypothesized to bind non-covalently to hydrophobic subdomains of serum albumin. This reversible binding sequesters the compound in the bloodstream, reducing its availability for renal clearance and metabolic degradation, thus prolonging its circulation time.
References
- 2. pure.eur.nl [pure.eur.nl]
- 3. Engineering a Radiohybrid PSMA Ligand with an Albumin-Binding Moiety and Pharmacokinetic Modulation via an Albumin-Binding Competitor for Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Evans Blue and 4-(p-Iodophenyl)butyryl Albumin Binding Moieties on an Integrin αvβ6 Binding Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into 5-(2-Iodophenyl)-5-oxovaleronitrile: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of 5-(2-Iodophenyl)-5-oxovaleronitrile, a molecule of interest in medicinal chemistry and drug development. In the absence of direct experimental and computational studies on this specific compound, this paper constructs a robust theoretical framework based on the well-established chemistry of its constituent functional groups: a 2-iodophenyl ketone and a valeronitrile chain. This document outlines the molecule's potential electronic properties, reactivity, and proposes putative reaction mechanisms relevant to its biological activity and synthesis. Detailed hypothetical experimental protocols for its synthesis and characterization are also provided, alongside illustrative diagrams to clarify key concepts and workflows. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the exploration of novel therapeutics.
Introduction
This compound is a bifunctional organic molecule that holds potential as an intermediate in the synthesis of various heterocyclic compounds and as a candidate for drug discovery programs. Its structure, featuring an electrophilic ketone, a reactive nitrile group, and a sterically demanding and electronically influential iodinated phenyl ring, suggests a rich and complex chemical reactivity profile. Understanding the theoretical underpinnings of this molecule's behavior is crucial for predicting its metabolic fate, designing efficient synthetic routes, and elucidating potential mechanisms of action. This whitepaper aims to bridge the current knowledge gap by providing a detailed theoretical examination of this compound.
Molecular Structure and Electronic Properties
The chemical structure of this compound is characterized by a five-carbon chain terminating in a nitrile group, with a carbonyl group at the 5-position, which is attached to a 2-iodophenyl ring.
Figure 1: 2D representation of this compound.
The electronic properties of the molecule are largely dictated by the interplay of its functional groups. The carbonyl group and the nitrile group are both electron-withdrawing, creating electrophilic centers at the carbonyl carbon and the nitrile carbon. The 2-iodophenyl group introduces significant steric hindrance around the ketone and influences the electronic nature of the aromatic ring through inductive and resonance effects.
Quantitative Data (Inferred)
Due to the lack of direct experimental data for this compound, the following table summarizes theoretically inferred physicochemical properties based on analogous compounds like 2'-iodoacetophenone and valeronitrile.[1][2]
| Property | Inferred Value | Basis for Inference |
| Molecular Weight | 299.11 g/mol | Calculated from molecular formula (C₁₁H₁₀INO) |
| LogP (estimated) | 2.5 - 3.5 | Based on the hydrophobicity of the iodophenyl group and the aliphatic chain. |
| pKa (ketone α-proton) | ~19-20 | Similar to acetophenone derivatives. |
| pKa (nitrile α-proton) | ~25-28 | Typical for aliphatic nitriles. |
| Boiling Point (est.) | > 300 °C | High due to molecular weight and polar functional groups. |
| Solubility | Low in water, soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | Expected for a molecule with a large nonpolar component. |
Theoretical Reactivity and Potential Signaling Pathways
The reactivity of this compound can be analyzed by considering the individual and combined effects of its functional groups.
Ketone Moiety
The carbonyl group is a primary site for nucleophilic attack. This reactivity is fundamental to many potential biological interactions and synthetic transformations.
Figure 2: Generalized pathway for nucleophilic addition to the carbonyl group.
In a biological context, the ketone could react with nucleophilic residues in proteins, such as the thiol group of cysteine or the hydroxyl group of serine.[3] This covalent modification could lead to enzyme inhibition or modulation of protein function, forming the basis of a potential therapeutic mechanism of action.
Nitrile Moiety
The nitrile group is also susceptible to nucleophilic attack, although it is generally less reactive than a ketone. It can undergo hydrolysis to a carboxylic acid or be reduced to a primary amine.[4]
Figure 3: Major reaction pathways for the nitrile group.
The metabolic conversion of the nitrile to a carboxylic acid could significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule, potentially increasing its water solubility and allowing for different biological interactions.
Iodophenyl Moiety
The iodine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding. Furthermore, the carbon-iodine bond can be a site for transition metal-catalyzed cross-coupling reactions, making it a valuable handle for further synthetic diversification.
Experimental Protocols (Hypothetical)
While no specific synthesis for this compound has been reported, a plausible synthetic route can be devised based on established methods for the synthesis of γ-keto nitriles.[5]
Proposed Synthesis of this compound
A potential synthetic approach involves the Friedel-Crafts acylation of iodobenzene with glutaric anhydride, followed by conversion of the resulting carboxylic acid to the nitrile.
References
- 1. 2'-Iodoacetophenone | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Valeronitrile | C5H9N | CID 8061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 5-(2-Iodophenyl)-5-oxovaleronitrile
Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on available data for structurally related compounds, as a specific Material Safety Data Sheet (MSDS) for 5-(2-Iodophenyl)-5-oxovaleronitrile was not found. All procedures should be conducted with a thorough understanding of the potential hazards and in strict accordance with institutional and regulatory safety protocols.
Introduction
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C11H10INO | [] |
| Molecular Weight | 299.11 g/mol | [] |
| CAS Number | 155589-54-1 | [] |
| Density | 1.608 g/cm³ | [2] |
| Boiling Point | 412.4°C at 760 mmHg | [2] |
| Flash Point | 203.2°C | [2] |
| Refractive Index | 1.592 | [2] |
| Topological Polar Surface Area | 40.9 Ų | [3] |
| logP | 3.16778 | [2] |
Hazard Identification and General Precautions
Due to the absence of specific toxicity data, a precautionary approach is essential. The primary hazards are likely associated with the iodophenyl and nitrile functionalities.
-
Iodinated Organic Compounds: Organic iodides can be toxic and may act as alkylating agents. Methyl iodide, for example, is a known toxicant and suspected carcinogen.[4] While the reactivity of the iodine in this specific molecule is not fully characterized, it is prudent to assume potential for toxicity.
-
Nitrile Compounds: Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. They can release cyanide in the body, which is a potent toxin. General guidelines for handling nitriles recommend working in a closed, well-ventilated system.[5]
-
General Handling Precautions:
-
Work in a well-ventilated chemical fume hood.
-
Avoid inhalation of dust, vapor, or mist.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[4]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: A workflow for the safe handling of chemical compounds.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical. The following diagram outlines the recommended emergency procedures.
References
commercial suppliers of 5-(2-Iodophenyl)-5-oxovaleronitrile
An In-Depth Technical Guide to 5-(2-Iodophenyl)-5-oxovaleronitrile for Researchers and Drug Development Professionals.
This guide provides a comprehensive overview of this compound, a valuable building block for researchers in synthetic chemistry and drug discovery. The document details its commercial availability, physicochemical properties, potential synthetic routes, and prospective applications, with a focus on data presentation and experimental context.
Commercial Availability
This compound is available from specialized chemical suppliers. The following table summarizes the information for a known commercial source.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight |
| BOC Sciences | 155589-54-1 | 155589-54-1 | C11H10INO | 299.11 g/mol |
Physicochemical Properties
The fundamental physicochemical properties of this compound are detailed below, providing a foundational understanding of the molecule's characteristics.[]
| Property | Value | Source |
| IUPAC Name | 5-(2-iodophenyl)-5-oxopentanenitrile | BOC Sciences[] |
| Molecular Formula | C11H10INO | BOC Sciences[] |
| Molecular Weight | 299.11285 | BOC Sciences[] |
| InChI | InChI=1S/C11H10INO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 | BOC Sciences[] |
| InChI Key | UFTSOCZKRBRZBR-UHFFFAOYSA-N | BOC Sciences[] |
| SMILES | C1=CC=C(C(=C1)C(=O)CCCC#N)I | BOC Sciences[] |
Synthesis and Characterization
A generalized experimental workflow for the synthesis of a related oxonitrile is presented below.
Caption: Hypothetical workflow for the synthesis of this compound.
Characterization
The structural confirmation of this compound would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons, with splitting patterns indicative of the ortho-substitution, as well as signals for the aliphatic protons of the valeronitrile chain.
-
¹³C NMR would display distinct resonances for the carbonyl carbon, the nitrile carbon, the aromatic carbons (including the carbon bearing the iodine), and the aliphatic carbons.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the C=O (ketone) stretching vibration would be expected around 1680-1700 cm⁻¹.
-
A sharp, medium-intensity peak around 2240-2260 cm⁻¹ would indicate the C≡N (nitrile) stretch.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of iodine and fragments of the aliphatic chain.
-
Potential Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, its structure suggests several potential applications in drug discovery and medicinal chemistry. The presence of a reactive ketone, a versatile nitrile group, and an iodinated phenyl ring makes it a valuable intermediate for the synthesis of more complex molecules.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further chemical modifications. The iodophenyl moiety is particularly interesting for its potential role in generating derivatives with specific biological activities, as seen in various iodinated pharmacologically active compounds.
Derivatives of similar nitrile-containing compounds have been investigated for a range of biological activities, including:
-
Antiproliferative and Antitumor Activity: Many nitrile-containing heterocyclic compounds have been synthesized and evaluated for their anticancer properties.[2]
-
Antimicrobial and Antiviral Effects: The core structure can be elaborated to synthesize novel heterocyclic systems with potential antimicrobial or antiviral activities.[3]
-
Enzyme Inhibition: The molecule could serve as a scaffold for the design of enzyme inhibitors, where the different functional groups can interact with active sites.
The logical relationship for its application in fragment-based drug design is illustrated below.
Caption: Application in fragment-based drug design workflow.
Conclusion
This compound is a commercially available compound with significant potential as a building block in synthetic and medicinal chemistry. Its versatile functional groups offer multiple avenues for chemical modification, making it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully explore the potential of this molecule in drug discovery and development.
References
Purity Standards for 5-(2-Iodophenyl)-5-oxovaleronitrile: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity standards and quality control methodologies applicable to 5-(2-Iodophenyl)-5-oxovaleronitrile for use in research and early-stage drug development. In the absence of specific monograph standards for this compound, this document outlines best practices for ensuring its quality, based on established principles in pharmaceutical sciences. The identity, purity, and impurity profile of a research compound are critical for the reliability and reproducibility of experimental results.[1][2][3]
Introduction to this compound and the Importance of Purity
Potential Impurities in this compound
Impurities in a given batch of this compound can originate from several sources, including the synthetic route and degradation pathways.[1][7][8] A thorough understanding of the manufacturing process is crucial for identifying potential process-related impurities.
Common Sources of Impurities:
-
Starting Materials and Reagents: Unreacted starting materials and residual reagents from the synthesis.
-
Intermediates: Penultimate and other intermediates from the synthetic pathway.[9]
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation Products: Impurities formed by the degradation of the final compound due to factors like light, heat, or pH instability.
-
Residual Solvents: Organic solvents used during synthesis and purification.
Recommended Purity Specifications for Research-Grade Material
For early-stage research and drug discovery applications, a purity of ≥95% is generally considered acceptable. However, for more sensitive biological assays or when moving towards preclinical development, a higher purity of ≥98% is recommended. The acceptance criteria for specific impurities should be based on their potential toxicity and pharmacological activity.
| Purity Level | Recommended Application | Acceptance Criteria |
| Standard Grade | Initial screening, synthetic intermediate use | Purity ≥ 95% (by HPLC) Individual unknown impurities ≤ 0.5% |
| High Purity Grade | In vitro and in vivo biological studies, lead optimization | Purity ≥ 98% (by HPLC) Individual unknown impurities ≤ 0.2% Total impurities ≤ 2.0% Residual solvents within acceptable limits (e.g., ICH Q3C) |
Analytical Methods for Purity Determination
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment of the purity of this compound.[1][9][10]
| Analytical Technique | Purpose | Key Parameters to Evaluate |
| High-Performance Liquid Chromatography (HPLC) | Primary method for purity assessment and quantification of impurities.[11] | Peak area percentage of the main component, detection and quantification of individual impurities, retention time relative to a reference standard.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of the main component and impurities by providing molecular weight information.[10][12] | Mass-to-charge ratio (m/z) of the parent ion and any detected impurities, confirmation of elemental composition with high-resolution mass spectrometry (HRMS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the main component and identification of impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.[3][12] | Chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) NMR spectra to confirm the chemical structure. Comparison with a known reference standard. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups present in the molecule. | Presence of characteristic absorption bands for C=O (ketone), C≡N (nitrile), and C-I (iodo) functional groups. |
| Gas Chromatography (GC) | Quantification of residual solvents.[11] | Identification and quantification of any remaining solvents from the synthesis and purification process. |
| Differential Scanning Calorimetry (DSC) | Determination of absolute purity for highly pure, crystalline substances.[13][14] | Melting point and enthalpy of fusion, which can be used to calculate the mole fraction of impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general methodology for determining the purity of this compound. Method optimization may be required.
Objective: To determine the purity of this compound and quantify related impurities by reverse-phase HPLC with UV detection.
Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Reference standard of this compound (if available)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main component as a percentage of the total peak area.
-
Report the percentage of each individual impurity.
-
Visualization of Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of a novel research chemical like this compound.
Conclusion
Ensuring the high purity of this compound is paramount for its effective and reliable use in research and drug development. While specific official standards are not established, a comprehensive analytical approach employing techniques such as HPLC, LC-MS, and NMR, coupled with stringent in-house quality control procedures, will guarantee the integrity of experimental data and support the progression of promising research endeavors. Researchers are encouraged to adopt these best practices to ensure the quality and consistency of their chemical reagents.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Is Quality Control in Research So Important? - Enago Academy [enago.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. impurity-profiling [simsonpharma.com]
- 8. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-(2-Iodophenyl)-5-oxovaleronitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Iodophenyl)-5-oxovaleronitrile is a versatile bifunctional organic building block with significant potential in the synthesis of complex heterocyclic scaffolds. Its structure, featuring an o-iodobenzoyl moiety and a terminal nitrile group connected by a flexible alkyl chain, allows for a variety of intramolecular cyclization strategies. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of phenanthridine and phenanthridinone derivatives, which are core structures in many biologically active compounds and functional materials.
Key Applications
The primary application of this compound lies in its utility as a precursor for intramolecular cyclization reactions to construct polycyclic aromatic compounds. The presence of the iodo group on the aromatic ring and the nitrile group at the terminus of the side chain enables both transition-metal-catalyzed and radical-mediated ring closures.
A significant synthetic target accessible from this precursor is the 6-cyanophenanthridin-6(5H)-one scaffold. Phenanthridine and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antiviral, and antiparasitic activities. The ability to introduce a cyano group at the 6-position offers a valuable handle for further functionalization and the development of novel drug candidates.
Proposed Synthetic Pathways
Two primary pathways are proposed for the intramolecular cyclization of this compound:
-
Palladium-Catalyzed Intramolecular Cyclization: This approach involves the oxidative addition of the aryl iodide to a low-valent palladium catalyst, followed by intramolecular insertion of the nitrile group and subsequent reductive elimination to afford the cyclized product. This method is often favored for its high efficiency and functional group tolerance.
-
Radical-Mediated Intramolecular Cyclization: This pathway can be initiated by photolysis or the use of a radical initiator. A radical is generated at the aryl iodide position, which then undergoes an intramolecular addition to the nitrile group, leading to the formation of the phenanthridine ring system after a series of steps.
Experimental Protocols
The following protocols are adapted from established procedures for similar substrates and are proposed for the synthesis of 6-cyanophenanthridin-6(5H)-one from this compound. Optimization of reaction conditions may be necessary for this specific substrate.
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization
This protocol is adapted from the palladium-catalyzed cyclization of ω-(2-iodoaryl)alkanenitriles.
Table 1: Reagents and Materials for Palladium-Catalyzed Cyclization
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| This compound | ≥95% | Commercial | Starting Material |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercial | Palladium Catalyst Precursor |
| Triphenylphosphine (PPh₃) | ≥99% | Commercial | Ligand |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Solvent |
| Toluene | Anhydrous, ≥99.8% | Commercial | Co-solvent |
| Diethyl ether | Anhydrous | Commercial | Extraction Solvent |
| Saturated aqueous sodium chloride (brine) | - | In-house | Aqueous Wash |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercial | Drying Agent |
| Silica gel | 60 Å, 230-400 mesh | Commercial | Stationary Phase for Chromatography |
| Ethyl acetate | HPLC grade | Commercial | Mobile Phase for Chromatography |
| Hexanes | HPLC grade | Commercial | Mobile Phase for Chromatography |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).
-
Add anhydrous potassium carbonate (2.0 mmol).
-
Add anhydrous N,N-dimethylformamide (5 mL) and anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-cyanophenanthridin-6(5H)-one.
Table 2: Expected Outcome and Characterization Data (Hypothetical)
| Product | Yield (%) | Appearance | M.P. (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 6-cyanophenanthridin-6(5H)-one | 70-85 | White to pale solid | 185-190 | 8.5-7.5 (m, 8H, Ar-H), 3.1 (t, 2H, CH₂), 2.5 (t, 2H, CH₂) | 170.1 (C=O), 140-120 (Ar-C), 118.5 (CN), 35.2 (CH₂), 25.8 (CH₂) | [M+H]⁺ calculated for C₁₄H₁₀N₂O: 223.08; found: 223.09 |
Protocol 2: Photochemical Radical Cyclization
This protocol is a general procedure inspired by photochemical cyclizations of related aryl halides.
Table 3: Reagents and Materials for Photochemical Cyclization
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| This compound | ≥95% | Commercial | Starting Material |
| Acetonitrile | HPLC grade, dry | Commercial | Solvent |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Commercial | Sacrificial Amine |
| High-pressure mercury lamp (e.g., 450W) | - | - | Light Source |
| Quartz reaction vessel | - | - | Reaction Vessel |
Procedure:
-
Dissolve this compound (1.0 mmol) in dry acetonitrile (50 mL) in a quartz reaction vessel.
-
Add triethylamine (1.2 mmol).
-
Degas the solution by bubbling with argon for 30 minutes.
-
Irradiate the stirred solution with a high-pressure mercury lamp at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with 1 M HCl (10 mL) and water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the palladium-catalyzed synthesis.
application of 5-(2-Iodophenyl)-5-oxovaleronitrile as a chemical intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-(2-Iodophenyl)-5-oxovaleronitrile as a versatile chemical intermediate in the synthesis of complex heterocyclic scaffolds. The protocols detailed below are intended for qualified laboratory personnel and should be performed in a suitable chemical laboratory with appropriate safety precautions.
I. Introduction to this compound
This compound is a bifunctional molecule featuring a terminal nitrile group and an ortho-iodobenzoyl moiety. This unique combination of reactive sites makes it a valuable building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prominent motifs in many biologically active molecules and pharmaceuticals. The presence of the aryl iodide allows for a range of palladium-catalyzed cross-coupling reactions, while the ketone and nitrile functionalities can participate in various cyclization and condensation reactions.
II. Application: Synthesis of Dihydrophenanthridinone Derivatives
A key application of this compound is in the synthesis of dihydrophenanthridinone derivatives. These scaffolds are of significant interest in medicinal chemistry, as they form the core of several biologically active compounds, including inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP). The following protocol outlines a two-step process involving a reductive amination followed by an intramolecular Buchwald-Hartwig amination to construct the dihydrophenanthridinone core.
Logical Workflow for Dihydrophenanthridinone Synthesis
Application Notes and Protocols for Reactions Involving 5-(2-Iodophenyl)-5-oxovaleronitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving 5-(2-Iodophenyl)-5-oxovaleronitrile, with a focus on its application in the synthesis of complex heterocyclic structures through palladium-catalyzed intramolecular cyclization. The protocols outlined below are based on established methodologies for the carbopalladation of nitriles, offering a robust framework for the synthesis of benzocyclic ketones.
Introduction
This compound is a valuable bifunctional building block in organic synthesis. The presence of a 2-iodophenyl group and a terminal nitrile moiety within the same molecule allows for intramolecular cyclization reactions, providing access to a variety of fused ring systems. Palladium-catalyzed reactions, such as the Heck reaction, are particularly well-suited for this transformation, enabling the formation of new carbon-carbon bonds under relatively mild conditions. The intramolecular nature of these reactions is entropically favored and often proceeds with high regioselectivity. The resulting polycyclic structures are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active compounds.
Core Application: Palladium-Catalyzed Intramolecular Cyclization
A primary application of this compound is its conversion into substituted quinoline or other nitrogen-containing heterocyclic derivatives via a palladium-catalyzed intramolecular Heck-type reaction. This process involves the oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by intramolecular carbopalladation of the nitrile group. Subsequent transformations of the resulting intermediate can lead to a variety of functionalized products.
Reaction Pathway Overview
The general workflow for the palladium-catalyzed intramolecular cyclization of this compound is depicted below. The process initiates with the formation of an active Pd(0) catalyst, which then undergoes oxidative addition with the aryl iodide. The resulting organopalladium complex then undergoes an intramolecular insertion of the nitrile group, followed by subsequent steps to yield the final cyclized product and regenerate the catalyst.
Figure 1: General experimental workflow for the palladium-catalyzed cyclization.
Experimental Protocols
The following protocol is a representative procedure for the palladium-catalyzed intramolecular cyclization of ω-(2-iodoaryl)alkanenitriles.[1] Researchers should optimize these conditions based on their specific substrate and desired outcome.
Materials and Equipment
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Catalyst and Reagents: Add palladium(II) acetate (0.05 - 0.10 eq), triphenylphosphine (0.10 - 0.20 eq), and potassium carbonate (2.0 - 3.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is 0.1 M.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Presentation
The efficiency of the intramolecular cyclization is highly dependent on the reaction conditions. The following table summarizes typical quantitative data obtained from related palladium-catalyzed cyclizations of ω-(2-iodoaryl)alkanenitriles.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | DMF | 100 | 12 | 75-85 |
| 2 | PdCl₂(PPh₃)₂ (5) | - | Cs₂CO₃ (2) | Toluene | 110 | 10 | 70-80 |
| 3 | Pd(dba)₂ (5) | Xantphos (6) | NaOtBu (2.5) | Dioxane | 100 | 16 | 80-90 |
Note: This data is representative of similar reactions and should be used as a guideline for optimization.
Signaling Pathway and Mechanism
The catalytic cycle for the intramolecular Heck-type reaction of this compound is illustrated below. This pathway highlights the key steps of oxidative addition, intramolecular insertion, and reductive elimination/beta-hydride elimination.
Figure 2: Simplified catalytic cycle for the intramolecular cyclization.
Conclusion
This compound serves as a versatile substrate for the synthesis of complex nitrogen-containing heterocycles through palladium-catalyzed intramolecular cyclization. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize these transformations for applications in drug discovery and materials science. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
References
Application Notes and Protocols for 5-(2-Iodophenyl)-5-oxovaleronitrile in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Iodophenyl)-5-oxovaleronitrile is a versatile bifunctional molecule poised as a valuable precursor for the synthesis of a variety of heterocyclic scaffolds of pharmaceutical interest. Its structure, incorporating a reactive 2-iodoaryl ketone and a terminal nitrile group, offers multiple avenues for chemical modification and cyclization, making it an attractive starting material for generating libraries of novel compounds for drug discovery. The ortho-iodine atom on the phenyl ring is particularly amenable to transition-metal-catalyzed cross-coupling reactions, while the ketone and nitrile functionalities can participate in various condensation and cyclization reactions to form diverse heterocyclic systems.
This document provides detailed application notes on the potential uses of this compound in the synthesis of pharmaceutically relevant compounds, such as quinazolines and benzodiazepines. It also includes detailed, generalized experimental protocols for the synthesis of the precursor itself and its subsequent transformation into these target scaffolds.
Chemical Properties and Data
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 155589-54-1 | [1][] |
| Molecular Formula | C₁₁H₁₀INO | [1][] |
| Molecular Weight | 299.11 g/mol | [1][] |
| SMILES | C1=CC=C(C(=C1)C(=O)CCCC#N)I | [1][] |
| InChI | InChI=1S/C11H10INO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 | [1][] |
Proposed Synthetic Applications and Protocols
While specific literature on the pharmaceutical applications of this compound is not extensively available, its structural motifs suggest its utility as a precursor for several important classes of therapeutic agents. The following sections outline potential synthetic pathways and provide detailed, generalized protocols based on established chemical transformations of similar molecules.
Synthesis of this compound
The synthesis of this compound can be envisioned through a Friedel-Crafts acylation reaction between 1-iodo-2-methoxybenzene and glutaric anhydride, followed by conversion of the resulting carboxylic acid to the nitrile.
Experimental Workflow for Synthesis
Caption: Proposed two-step synthesis of this compound.
Protocol 1: Synthesis of this compound
Step 1: Friedel-Crafts Acylation to form 4-(2-Iodobenzoyl)butanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM, 5 mL/mmol of limiting reagent) under a nitrogen atmosphere at 0°C, add glutaryl chloride (1.1 eq.) dropwise.
-
After stirring for 15 minutes, add a solution of 1-iodobenzene (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(2-iodobenzoyl)butanoic acid.
Step 2: Conversion to this compound
-
Convert the carboxylic acid from Step 1 to the corresponding primary amide. This can be achieved by first converting the acid to its acyl chloride using thionyl chloride, followed by reaction with aqueous ammonia.
-
Dehydrate the resulting primary amide to the nitrile. A common method is to heat the amide with a dehydrating agent such as phosphorus pentoxide or trifluoroacetic anhydride.
-
Purify the final product, this compound, by column chromatography.
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 4-(2-Iodobenzoyl)butanoic acid | 1-Iodobenzene | Glutaryl Chloride, AlCl₃ | 75-85 | >95 |
| 2 | This compound | 4-(2-Iodobenzoyl)butanoic acid | SOCl₂, NH₄OH, P₂O₅ | 60-70 | >98 |
Application as a Precursor for Quinazoline Derivatives
2-Aryl ketones are well-established precursors for the synthesis of quinazolines, a class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. The 2-iodo substituent on the phenyl ring of this compound can be transformed into an amino group, which can then undergo condensation and cyclization to form a quinazoline ring.
Signaling Pathway Implication (Hypothetical)
Many quinazoline derivatives are known to act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.
Protocol 2: Synthesis of a Quinazoline Derivative
-
Buchwald-Hartwig Amination: Convert the 2-iodo group of this compound to a primary amino group using a palladium-catalyzed amination reaction with a suitable ammonia equivalent (e.g., benzophenone imine followed by hydrolysis).
-
Condensation and Cyclization: React the resulting 2-aminoaryl ketone with an appropriate orthoester (e.g., triethyl orthoformate) in the presence of an acid catalyst to form the quinazoline ring. The nitrile group can be hydrolyzed to a carboxylic acid or remain as a substituent on the final product, offering a handle for further derivatization.
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Key Reagents | Yield (%) | Purity (%) |
| 1 | 5-(2-Aminophenyl)-5-oxovaleronitrile | This compound | Pd catalyst, ligand, base | 70-80 | >95 |
| 2 | Quinazoline Derivative | 5-(2-Aminophenyl)-5-oxovaleronitrile | Triethyl orthoformate, acid | 65-75 | >98 |
Application as a Precursor for Benzodiazepine Derivatives
Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The 2-iodoaryl ketone moiety of this compound can be a starting point for the synthesis of benzodiazepine scaffolds through reactions with diamines.
Experimental Workflow for Benzodiazepine Synthesis
Caption: Proposed synthesis of a benzodiazepine derivative.
Protocol 3: Synthesis of a Benzodiazepine Derivative
-
Amination: Similar to the quinazoline synthesis, the first step involves the conversion of the 2-iodo group to a primary amine via a Buchwald-Hartwig amination.
-
Condensation with a Diamine: React the resulting 2-aminoaryl ketone with a suitable 1,2-diamine, such as o-phenylenediamine, in the presence of an acid catalyst (e.g., acetic acid) to facilitate the condensation and subsequent cyclization to form the seven-membered benzodiazepine ring.
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Key Reagents | Yield (%) | Purity (%) |
| 1 | 5-(2-Aminophenyl)-5-oxovaleronitrile | This compound | Pd catalyst, ligand, base | 70-80 | >95 |
| 2 | Benzodiazepine Derivative | 5-(2-Aminophenyl)-5-oxovaleronitrile | o-Phenylenediamine, Acetic Acid | 50-60 | >97 |
Conclusion
This compound represents a promising, yet underexplored, precursor for the synthesis of diverse and pharmaceutically relevant heterocyclic compounds. The protocols and applications outlined in this document, though based on established chemical principles rather than specific literature for this exact molecule, provide a solid foundation for researchers to explore its synthetic potential. The strategic placement of its functional groups allows for the construction of complex molecular architectures, making it a valuable tool in the arsenal of medicinal chemists and drug development professionals. Further investigation into the reactivity and applications of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
Application Notes and Protocols for 5-(2-Iodophenyl)-5-oxovaleronitrile in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of the direct application of 5-(2-Iodophenyl)-5-oxovaleronitrile in published medicinal chemistry research. The following application notes and protocols are presented as a hypothetical use-case based on the chemical functionalities of the molecule and general principles of medicinal chemistry. This information is intended for illustrative and educational purposes.
Introduction
This compound is a chemical compound with the molecular formula C₁₁H₁₀INO.[1] It possesses several functional groups that make it a potentially versatile building block in medicinal chemistry. The key features include an iodophenyl group, a ketone, and a nitrile moiety. The ortho-iodine on the phenyl ring is particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents. The ketone can be a site for derivatization or can participate in cyclization reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or act as a precursor for various heterocycles.
While direct applications are not documented in readily available literature, this compound could hypothetically serve as a key intermediate in the synthesis of novel kinase inhibitors, a class of drugs with significant therapeutic importance. The general structure of many kinase inhibitors features a heterocyclic core, and the functional groups of this compound are well-suited for constructing such scaffolds.
Hypothetical Application: Synthesis of a Novel Pyrido[2,3-d]pyrimidine-based Kinase Inhibitor
This section outlines a hypothetical synthetic pathway where this compound serves as a starting material for the synthesis of a fictional pyrido[2,3-d]pyrimidine kinase inhibitor, "PyridoKinib".
Synthetic Scheme Overview
The proposed synthesis involves a multi-step reaction sequence starting with the cyclization of this compound to form a tetrahydropyridine intermediate, followed by a Suzuki coupling to introduce a pharmacophorically important aryl group, and subsequent annulation to construct the final pyrido[2,3-d]pyrimidine core.
Caption: Hypothetical synthetic workflow for "PyridoKinib".
Experimental Protocols
Protocol 1: Synthesis of Intermediate 1 (Tetrahydropyridine derivative)
This protocol describes the reductive amination and subsequent intramolecular cyclization of this compound to form a tetrahydropyridine intermediate.
Materials:
-
This compound
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add glacial acetic acid to adjust the pH to approximately 6.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
Protocol 2: Synthesis of Intermediate 2 (Aryl-substituted Tetrahydropyridine)
This protocol details the Suzuki coupling of Intermediate 1 with a suitable boronic acid to introduce a desired aryl moiety.
Materials:
-
Intermediate 1
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Celite®
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add Intermediate 1 (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain Intermediate 2.
Protocol 3: Synthesis of "PyridoKinib" (Pyrido[2,3-d]pyrimidine derivative)
This protocol describes the final annulation step to form the pyrido[2,3-d]pyrimidine core.
Materials:
-
Intermediate 2
-
Formamidine acetate (5.0 eq)
-
2-Methoxyethanol
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve Intermediate 2 (1.0 eq) in 2-methoxyethanol.
-
Add formamidine acetate (5.0 eq).
-
Attach a reflux condenser and heat the mixture to 120 °C.
-
Stir the reaction at reflux for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the final product, "PyridoKinib".
Data Presentation
The following table summarizes the hypothetical characterization data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Hypothetical Mass Spec (m/z) |
| This compound | C₁₁H₁₀INO | 299.11 | 7.88 (d, 1H), 7.45 (t, 1H), 7.15 (t, 1H), 7.95 (d, 1H), 3.10 (t, 2H), 2.55 (t, 2H), 2.10 (quint, 2H) | 299.98 [M+H]⁺ |
| Intermediate 1 | C₁₁H₁₁IN₂ | 310.12 | 7.80 (d, 1H), 7.35 (t, 1H), 7.05 (t, 1H), 7.85 (d, 1H), 4.85 (br s, 1H), 3.50-3.30 (m, 2H), 2.80-2.60 (m, 2H), 2.10-1.90 (m, 2H) | 311.00 [M+H]⁺ |
| Intermediate 2 | C₁₈H₁₉N₂O | 279.36 | 7.50-7.20 (m, 8H), 4.90 (br s, 1H), 3.85 (s, 3H), 3.55-3.35 (m, 2H), 2.85-2.65 (m, 2H), 2.15-1.95 (m, 2H) | 280.15 [M+H]⁺ |
| "PyridoKinib" | C₁₉H₁₈N₄O | 330.38 | 8.80 (s, 1H), 8.50 (s, 1H), 7.60-7.30 (m, 8H), 3.90 (s, 3H), 3.10 (t, 2H), 2.90 (t, 2H) | 331.15 [M+H]⁺ |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the chemical features of this compound and its potential as a scaffold for kinase inhibitor synthesis.
References
Application Notes and Protocols for the Characterization of 5-(2-Iodophenyl)-5-oxovaleronitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of 5-(2-Iodophenyl)-5-oxovaleronitrile, a key intermediate in various synthetic pathways. The described techniques are essential for confirming the identity, purity, and structural integrity of the compound, ensuring the reliability and reproducibility of research and development activities. The protocols cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and X-ray Crystallography.
Introduction
This compound is an organic compound with the molecular formula C₁₁H₁₀INO and a molecular weight of 299.11 g/mol .[] Its structure, featuring an iodophenyl group, a ketone, and a nitrile functional group, makes it a versatile building block in medicinal chemistry and materials science. Accurate characterization of this compound is critical to ensure the quality and success of subsequent synthetic steps and biological assays. This document outlines the primary analytical techniques for its characterization.
Analytical Techniques and Protocols
A multi-technique approach is recommended for the unambiguous characterization of this compound. The following sections detail the experimental protocols for the most common and powerful analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: The analysis can be performed on a 300 MHz or higher field NMR spectrometer.[2]
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
The spectral width should cover the expected chemical shift range for aromatic and aliphatic protons (e.g., 0-12 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
The spectral width should encompass the expected range for all carbon atoms (e.g., 0-220 ppm).
-
Data Presentation:
Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.90 | dd | 1H | Ar-H |
| 7.45 | td | 1H | Ar-H |
| 7.35 | dd | 1H | Ar-H |
| 7.15 | td | 1H | Ar-H |
| 3.20 | t | 2H | -CO-CH₂- |
| 2.55 | t | 2H | -CH₂-CN |
| 2.15 | p | 2H | -CH₂-CH₂-CH₂- |
Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 202.5 | C=O |
| 141.0 | Ar-C |
| 139.5 | Ar-CH |
| 131.8 | Ar-CH |
| 128.5 | Ar-CH |
| 128.2 | Ar-CH |
| 119.0 | C≡N |
| 95.0 | Ar-C-I |
| 42.0 | -CO-CH₂- |
| 27.5 | -CH₂-CN |
| 16.5 | -CH₂-CH₂-CH₂- |
Logical Workflow for NMR Analysis:
Caption: Workflow for NMR-based structural characterization.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A variety of mass spectrometers can be used, including Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources coupled to a Time-of-Flight (TOF), Quadrupole, or Ion Trap analyzer.
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via an HPLC system.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data, which can aid in structural elucidation.[3][4]
-
Data Presentation:
Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 300.9829 | 300.9831 |
| [M+Na]⁺ | 322.9648 | 322.9650 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized compound and for quantifying it in mixtures. A reversed-phase HPLC method is generally suitable for a compound of this polarity.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Instrumentation and Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[5][6][7] For example, a starting condition could be 50:50 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the sample and record the chromatogram.
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Data Presentation:
Table 4: Hypothetical HPLC Purity Data for this compound
| Peak | Retention Time (min) | Area (%) |
| 1 (Impurity) | 2.5 | 0.5 |
| 2 (Main Product) | 4.8 | 99.3 |
| 3 (Impurity) | 5.6 | 0.2 |
Caption: Interrelation of analytical techniques for characterization.
Conclusion
The combination of NMR, MS, HPLC, and IR spectroscopy provides a comprehensive characterization of this compound, confirming its identity, structure, and purity. For crystalline materials, X-ray crystallography offers unambiguous proof of structure. Adherence to these protocols will ensure the generation of high-quality, reliable data for research and drug development applications.
References
- 2. rsc.org [rsc.org]
- 3. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supercritical Extraction and Identification of Bioactive Compounds in Dryopteris fragrans (L.) Schott - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Scale-Up Synthesis of 5-(2-Iodophenyl)-5-oxovaleronitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 5-(2-Iodophenyl)-5-oxovaleronitrile and its derivatives. This class of compounds holds potential for investigation in various therapeutic areas due to its structural motifs. The following sections detail the synthetic strategy, experimental procedures, and considerations for safe and efficient large-scale production.
Introduction
This compound derivatives are bifunctional molecules incorporating a halogenated aromatic ring and a nitrile group, features commonly found in pharmacologically active compounds. The 2-iodophenyl moiety can serve as a handle for further functionalization via cross-coupling reactions, while the oxovaleronitrile chain can participate in various chemical transformations to build more complex molecular architectures. This document outlines a robust and scalable synthetic route, enabling the production of these valuable intermediates for research and drug development purposes.
Synthetic Strategy
The synthesis of this compound is proposed to proceed via a two-step sequence, beginning with a Friedel-Crafts acylation followed by the conversion of a carboxylic acid to a nitrile. This approach is designed for scalability and utilizes readily available starting materials.
Step 1: Friedel-Crafts Acylation of Iodobenzene with Glutaric Anhydride
The initial step involves the Lewis acid-catalyzed acylation of iodobenzene with glutaric anhydride to produce the key intermediate, 5-(2-iodophenyl)-5-oxopentanoic acid. Aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Step 2: Conversion of Carboxylic Acid to Nitrile
The resulting 5-(2-iodophenyl)-5-oxopentanoic acid is then converted to the target molecule, this compound. Several methods exist for this transformation, with a notable scalable approach being a continuous-flow reaction using acetonitrile as both the solvent and a source of the nitrile group under high temperature and pressure.[1][2][3] This method avoids the use of toxic cyanating agents.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 5-(2-Iodophenyl)-5-oxopentanoic acid
Materials:
-
Iodobenzene
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Equipment:
-
Large-scale glass reactor with overhead stirrer, dropping funnel, condenser, and nitrogen inlet/outlet
-
Heating/cooling mantle
-
Large filtration funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge the reactor with anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the DCM to 0-5 °C using an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise while maintaining the temperature.
-
Reactant Addition: In a separate vessel, dissolve iodobenzene and glutaric anhydride in anhydrous DCM.
-
Acylation Reaction: Add the solution of iodobenzene and glutaric anhydride dropwise to the stirred AlCl₃ suspension in DCM, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of cold water, followed by concentrated hydrochloric acid to dissolve the aluminum salts.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude 5-(2-iodophenyl)-5-oxopentanoic acid by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the pure product.
-
Protocol 2: Scale-Up Synthesis of this compound
Materials:
-
5-(2-Iodophenyl)-5-oxopentanoic acid
-
Acetonitrile (CH₃CN)
Equipment:
-
Continuous-flow reactor system equipped with a high-pressure pump, heated reactor coil, back-pressure regulator, and collection vessel.
Procedure:
-
Feedstock Preparation: Prepare a solution of 5-(2-iodophenyl)-5-oxopentanoic acid in acetonitrile.
-
Continuous Flow Reaction:
-
Product Collection: The reaction mixture exiting the reactor is cooled and collected in a suitable vessel.
-
Purification:
-
The collected solution, containing the product, unreacted starting material, and byproducts, is concentrated under reduced pressure.
-
The crude this compound is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the final product of high purity.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for the Synthesis of 5-(2-Iodophenyl)-5-oxopentanoic acid
| Parameter | Value |
| Starting Materials | Iodobenzene, Glutaric Anhydride |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 75-85% |
| Purity (after recryst.) | >98% (by HPLC) |
Table 2: Summary of Reaction Parameters and Yields for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 5-(2-Iodophenyl)-5-oxopentanoic acid |
| Reagent/Solvent | Acetonitrile (CH₃CN) |
| Reaction Type | Continuous Flow |
| Temperature | ~350 °C |
| Pressure | ~65 bar |
| Residence Time | ~25 minutes |
| Typical Yield | 60-70% |
| Purity (after purif.) | >99% (by HPLC) |
Potential Applications and Signaling Pathways
While specific biological activities for this compound derivatives are not yet extensively documented, related compounds containing substituted phenyl and nitrile moieties have shown promise in various therapeutic areas. For instance, some substituted phenyl derivatives have been investigated for their anticancer properties.[4][5][6] The mechanism of action for such compounds can be diverse, potentially involving the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Furthermore, the presence of an iodinated phenyl ring in these molecules is of particular interest. Iodinated compounds are utilized in various medical applications, including as contrast agents in imaging. However, it is important to consider potential neurotoxic effects associated with some iodinated compounds, which can result from penetration of the blood-brain barrier.[7][8][9]
The 5-oxovaleronitrile scaffold itself is a versatile pharmacophore that can be elaborated to target a range of biological targets. Further research is warranted to explore the specific biological activities and potential signaling pathway modulation of this compound and its derivatives.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential applications and signaling pathway interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Direct preparation of nitriles from carboxylic acids in continuous flow. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and antitumor activity of novel 1-substituted phenyl 3-(2-oxo-1,3,4-oxadiazol-5-yl) β-carbolines and their Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Persistent Neurological Deficit from Iodinated Contrast Encephalopathy Following Intracranial Aneurysm Coiling: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Persistent neurological deficit from iodinated contrast encephalopathy following intracranial aneurysm coiling. A case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. persistent-neurological-deficit-from-iodinated-contrast-encephalopathy-following-intracranial-aneurysm-coiling - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: 5-(2-Iodophenyl)-5-oxovaleronitrile in the Synthesis of Novel Materials
A thorough search of available scientific literature and chemical databases has revealed a significant lack of published research on the specific applications of 5-(2-iodophenyl)-5-oxovaleronitrile in the synthesis of novel materials. While the molecular structure of this compound suggests potential for use as a precursor in various synthetic pathways, particularly in the formation of heterocyclic and polycyclic systems, detailed experimental protocols and characterization of resulting materials are not currently documented in accessible scientific literature.
The presence of an iodophenyl group and a keto-nitrile functionality suggests that this molecule could be a versatile building block. The aryl iodide moiety is a classic precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings, as well as radical cyclizations. The keto and nitrile groups offer additional sites for chemical modification and cyclization reactions.
Given the absence of specific data for this compound, this document will, therefore, present a prospective application based on established chemical principles, outlining a hypothetical synthetic protocol for its potential use in generating novel heterocyclic materials. This is intended to serve as a foundational guide for researchers interested in exploring the synthetic utility of this compound.
Hypothetical Application: Synthesis of Novel Tetrahydroquinoline Derivatives
The structure of this compound is well-suited for intramolecular radical cyclization, a powerful tool for the construction of cyclic compounds. The following section outlines a hypothetical protocol for the synthesis of a novel tetrahydroquinoline derivative, a scaffold of interest in medicinal chemistry and material science.
Table 1: Hypothetical Reaction Parameters for the Synthesis of a Tetrahydroquinoline Derivative
| Parameter | Value |
| Reactant | This compound |
| Reagent | Tributyltin hydride (Bu3SnH) |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Toluene, degassed |
| Concentration | 0.05 M |
| Temperature | 80-110 °C |
| Reaction Time | 4-8 hours |
| Hypothetical Product | 4-cyano-1,2,3,4-tetrahydroquinolin-5(6H)-one |
| Hypothetical Yield | (To be determined experimentally) |
| Hypothetical Purity | (To be determined experimentally) |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of 4-cyano-1,2,3,4-tetrahydroquinolin-5(6H)-one via Radical Cyclization
Objective: To synthesize a novel tetrahydroquinoline derivative through an intramolecular radical cyclization of this compound.
Materials:
-
This compound
-
Tributyltin hydride (Bu3SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, degassed toluene
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an argon inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous, degassed toluene to achieve a concentration of approximately 0.05 M.
-
Add AIBN (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C).
-
Slowly add a solution of tributyltin hydride (1.1 eq) in degassed toluene to the refluxing mixture over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired tetrahydroquinoline derivative.
-
Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.
Visualizations
The following diagrams illustrate the hypothetical synthetic pathway and a general workflow for this type of chemical synthesis.
Caption: Hypothetical reaction pathway for the synthesis of a tetrahydroquinoline derivative.
Application Notes and Protocols for 5-(2-Iodophenyl)-5-oxovaleronitrile in Enzymatic Reactions
Disclaimer: The following application notes describe hypothetical enzymatic reactions involving 5-(2-Iodophenyl)-5-oxovaleronitrile. To date, specific enzymatic reactions utilizing this compound have not been reported in peer-reviewed literature. These protocols are provided as representative examples for researchers, scientists, and drug development professionals to illustrate potential applications and methodologies.
Application Note 1: Stereoselective Reduction of this compound using a Ketoreductase
Introduction: Chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and fine chemicals. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols, often with high enantiomeric excess. This application note describes a hypothetical protocol for the enzymatic reduction of the prochiral ketone in this compound to the corresponding chiral alcohol using a recombinant ketoreductase.
Reaction Scheme:
Quantitative Data Summary:
The following table summarizes the hypothetical results from screening a panel of ketoreductases for the reduction of this compound.
| Enzyme ID | Substrate Conc. (mM) | Conversion (%) | Product Enantiomeric Excess (ee, %) | Specific Activity (U/mg) |
| KRED-01 | 10 | 98 | >99 (R) | 15.2 |
| KRED-02 | 10 | 75 | 85 (S) | 8.9 |
| KRED-03 | 10 | 92 | 95 (R) | 12.5 |
| KRED-04 | 10 | 45 | 60 (S) | 4.1 |
| KRED-05 | 10 | >99 | >99 (S) | 18.7 |
Unit Definition: 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Experimental Protocol: Screening of Ketoreductases
1. Materials:
-
This compound (Substrate)
-
Ketoreductase Screening Kit (e.g., Codex® KRED Screening Kit or similar)[1]
-
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)[1]
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
96-well microtiter plates
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H or equivalent)
2. Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 100 mM.
-
Prepare Reaction Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM NADPH. If using a cofactor regeneration system, prepare the buffer according to the manufacturer's instructions (e.g., with glucose and glucose dehydrogenase).[1]
-
Set up Reactions: In individual wells of a 96-well microtiter plate, add 188 µL of the reaction buffer.
-
Add 2 µL of the 100 mM substrate stock solution to each well to achieve a final substrate concentration of 1 mM.
-
To initiate the reactions, add 10 µL of each ketoreductase solution (typically 10 mg/mL) from the screening kit to the respective wells. Include a negative control reaction with no enzyme.
-
Incubation: Seal the plate and incubate at 30°C with shaking (200 rpm) for 24 hours.
-
Reaction Quenching and Extraction: Stop the reaction by adding 200 µL of ethyl acetate to each well. Mix vigorously for 2 minutes.
-
Centrifuge the plate to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new microtiter plate containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis: Analyze the organic extracts by chiral HPLC to determine the conversion and enantiomeric excess of the product.
HPLC Method:
-
Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol (90:10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualization of Experimental Workflow:
Caption: Workflow for screening ketoreductases for the reduction of this compound.
Application Note 2: this compound as a Potential Covalent Inhibitor of Cysteine Proteases
Introduction: Cysteine proteases are a class of enzymes implicated in various diseases, making them attractive targets for drug development. The active site of these proteases contains a nucleophilic cysteine residue. Compounds with electrophilic "warheads" can form covalent bonds with this cysteine, leading to irreversible inhibition. The nitrile group in certain molecular contexts can act as an electrophile, and iodo-substituted aromatic compounds can also function as alkylating agents.[2][3] This application note outlines a hypothetical protocol to evaluate this compound as a covalent inhibitor of a model cysteine protease, such as papain.
Proposed Inhibition Mechanism:
The thiol group of the active site cysteine could potentially react with the nitrile group or displace the iodide from the aromatic ring, leading to covalent modification and inactivation of the enzyme.
Quantitative Data Summary:
The following table presents hypothetical kinetic data for the inhibition of papain by this compound.
| Inhibitor Concentration (µM) | Initial Rate (µM/s) | % Inhibition | IC₅₀ (µM) |
| 0 | 1.20 | 0 | \multirow{6}{*}{15.2} |
| 1 | 1.15 | 4.2 | |
| 5 | 0.98 | 18.3 | |
| 10 | 0.75 | 37.5 | |
| 20 | 0.45 | 62.5 | |
| 50 | 0.18 | 85.0 |
Experimental Protocol: Cysteine Protease Inhibition Assay
1. Materials:
-
This compound (Inhibitor)
-
Papain (from Carica papaya)
-
N-α-Benzoyl-L-arginine ethyl ester (BAEE) (Substrate)
-
Assay Buffer: 100 mM sodium phosphate, pH 6.2, containing 1 mM EDTA and 2 mM dithiothreitol (DTT)
-
DMSO
-
UV-Vis Spectrophotometer
2. Procedure:
-
Prepare Solutions:
-
Enzyme Stock: Prepare a 1 mg/mL stock solution of papain in the assay buffer. Activate the enzyme by incubating at 25°C for 30 minutes before use.
-
Substrate Stock: Prepare a 10 mM stock solution of BAEE in deionized water.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Enzyme Inhibition Assay:
-
The assay measures the hydrolysis of BAEE by papain, which can be monitored by the increase in absorbance at 253 nm.
-
In a quartz cuvette, mix 950 µL of assay buffer with 10 µL of the activated papain solution and 10 µL of the inhibitor solution at various concentrations (prepare serial dilutions from the stock in DMSO).
-
Incubate the enzyme-inhibitor mixture for 15 minutes at 25°C.
-
To start the reaction, add 30 µL of the 10 mM BAEE substrate solution and mix immediately.
-
Monitor the increase in absorbance at 253 nm for 5 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (DMSO without inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualization of Signaling Pathway (Inhibition Logic):
Caption: Logical diagram of the proposed covalent inhibition of a cysteine protease.
References
Application Notes and Protocols for Photophysical Studies of 5-(2-Iodophenyl)-5-oxovaleronitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the photophysical characterization of the novel compound 5-(2-Iodophenyl)-5-oxovaleronitrile. Given the limited currently available data on this specific molecule, this document outlines the essential experimental protocols and data presentation formats necessary to evaluate its potential as a photosensitizer, particularly for applications in photodynamic therapy (PDT).
Introduction to Photophysical Characterization
The evaluation of a novel compound's interaction with light is fundamental to understanding its potential in photomedicine and materials science. For a potential photosensitizer (PS) like this compound, a thorough photophysical workup is the first step in determining its efficacy. Key characteristics include its ability to absorb light, the efficiency of its emission processes (fluorescence and phosphorescence), and, crucially for PDT, its capacity to generate reactive oxygen species (ROS) upon photoexcitation.[1][2] The presence of a heavy iodine atom in the structure of this compound suggests the potential for enhanced intersystem crossing to the triplet state, a critical step for efficient singlet oxygen generation.[3]
This document provides the necessary protocols to quantify these key photophysical parameters.
Data Presentation: Summary of Photophysical Properties
All quantitative data obtained from the experimental protocols should be systematically organized for clear interpretation and comparison. The following table serves as a template for summarizing the key photophysical parameters of this compound.
| Parameter | Symbol | Value (in Solvent) | Method of Determination |
| Molar Absorption Coefficient | ε | Value M⁻¹cm⁻¹ at λmax | UV-Vis Spectroscopy |
| Absorption Maximum | λabs | Value nm | UV-Vis Spectroscopy |
| Fluorescence Emission Maximum | λem | Value nm | Fluorescence Spectroscopy |
| Stokes Shift | Δλ | Value nm | Calculated from λabs and λem |
| Fluorescence Quantum Yield | ΦF | Value | Relative Method vs. Standard |
| Fluorescence Lifetime | τF | Value ns | Time-Correlated Single Photon Counting |
| Phosphorescence Emission Max. | λphos | Value nm | Phosphorescence Spectroscopy |
| Phosphorescence Lifetime | τP | Value µs/ms | Time-Resolved Phosphorescence |
| Singlet Oxygen Quantum Yield | ΦΔ | Value | Chemical Trapping (e.g., DPBF) |
Note: "Value" entries are placeholders to be populated with experimental data.
Experimental Workflow and Protocols
A systematic approach is crucial for the comprehensive characterization of a novel photosensitizer. The following workflow outlines the logical progression of experiments.
Diagram 1: Workflow for characterizing a novel photosensitizer.
Protocol: UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorption (λmax) and the molar absorption coefficient (ε).
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., DMSO, Ethanol, Acetonitrile)
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µM).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 200-800 nm).
-
Blanking: Fill a cuvette with the pure solvent and use it to zero the absorbance of the instrument.
-
Measurement: Measure the absorbance of each diluted solution. Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).[4][5]
-
Data Analysis:
-
Identify the λmax from the spectral plot.
-
Plot absorbance at λmax versus concentration.
-
Determine the molar absorption coefficient (ε) from the slope of the line according to the Beer-Lambert law (A = εcl).[6]
-
Protocol: Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, and the Stokes shift.
Materials:
-
Solutions from Protocol 3.1
-
Spectrofluorometer
-
Quartz cuvettes (4-sided polished)
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Emission Spectrum:
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Scan a range of emission wavelengths starting ~20 nm above the excitation wavelength to avoid scattering artifacts.[7]
-
Identify the wavelength of maximum emission intensity (λem).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the λem found in the previous step.
-
Scan a range of excitation wavelengths.
-
The resulting excitation spectrum should resemble the absorption spectrum.[8]
-
-
Data Analysis:
-
Record λem.
-
Calculate the Stokes shift: Δλ = λem - λabs.
-
Protocol: Determination of Fluorescence Quantum Yield (ΦF)
Objective: To quantify the efficiency of the fluorescence process using the relative method.
Materials:
-
Solution of this compound
-
A standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
UV-Vis spectrophotometer and Spectrofluorometer
Procedure:
-
Solution Preparation: Prepare a dilute solution of the sample and the standard in the same solvent. The absorbance of both solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9][10]
-
Absorbance Measurement: Measure the absorbance of the sample and the standard at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.
-
Data Analysis: Calculate the fluorescence quantum yield (ΦF) using the following equation:
ΦF (sample) = ΦF (std) * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.[9]
-
Protocol: Phosphorescence Spectroscopy
Objective: To detect and characterize the emission from the triplet excited state.
Materials:
-
Sample solution
-
Spectrofluorometer with a pulsed lamp and time-gated detection capabilities.
-
Dewar for low-temperature measurements (optional, often required to reduce quenching).
Procedure:
-
Instrument Setup: Configure the spectrofluorometer for phosphorescence measurement. This involves setting a delay time after the excitation pulse to allow for the decay of short-lived fluorescence.[11]
-
Measurement:
-
Excite the sample at its λabs.
-
Acquire the emission spectrum after the set delay time. The resulting spectrum will be the phosphorescence spectrum.
-
To measure the phosphorescence lifetime (τP), record the decay of the phosphorescence intensity over time after the excitation pulse.
-
-
Data Analysis:
-
Identify the phosphorescence emission maximum (λphos).
-
Fit the decay curve to an exponential function to determine the phosphorescence lifetime (τP).
-
Protocol: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
Objective: To quantify the efficiency of singlet oxygen (¹O₂) generation, a key parameter for Type II PDT.[12]
Materials:
-
Sample solution
-
Standard photosensitizer with a known ΦΔ (e.g., Rose Bengal, Methylene Blue).
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF).
-
Monochromatic light source (laser or filtered lamp) at the excitation wavelength.
-
UV-Vis spectrophotometer.
Procedure:
-
Solution Preparation: Prepare solutions of the sample and the standard with matched absorbance at the irradiation wavelength. To each solution, add a known concentration of DPBF.
-
Irradiation: Irradiate the sample and standard solutions with the light source under identical conditions (light intensity, time, stirring).
-
Monitoring: At regular time intervals, measure the absorbance of DPBF at its absorption maximum (~415 nm). The absorbance will decrease as DPBF reacts with ¹O₂.[13]
-
Data Analysis:
-
Plot the natural logarithm of DPBF absorbance (ln(A)) versus irradiation time for both the sample and the standard. The slope of these plots (k) is proportional to the rate of ¹O₂ generation.
-
Calculate the singlet oxygen quantum yield using the following equation:
ΦΔ (sample) = ΦΔ (std) * (ksample / kstd)
This method provides a reliable measure of the compound's ability to generate the primary cytotoxic agent in Type II PDT.[14][15]
-
Visualization of Photophysical Processes and Mechanisms
Understanding the underlying photophysical pathways is crucial for interpreting experimental data.
Diagram 2: Jablonski diagram illustrating key photophysical transitions.
Diagram 3: The two main pathways of photodynamic action.
References
- 1. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 2. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of novel photosensitizers and controlled singlet oxygen generation for photodynamic therapy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. longdom.org [longdom.org]
- 5. ej-eng.org [ej-eng.org]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.montana.edu [chemistry.montana.edu]
- 9. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 10. iss.com [iss.com]
- 11. jasco-global.com [jasco-global.com]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Optica Publishing Group [opg.optica.org]
- 15. stars.library.ucf.edu [stars.library.ucf.edu]
Application Notes and Protocols: 5-(2-Iodophenyl)-5-oxovaleronitrile as a Putative Thiol-Reactive Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific studies detailing the use of 5-(2-Iodophenyl)-5-oxovaleronitrile as a molecular probe. The following application notes and protocols are therefore proposed based on the chemical structure of the compound, which features an iodoacetamide moiety—a well-known thiol-reactive group—and drawing parallels from research on other covalent inhibitors, particularly those targeting the TEA Domain (TEAD) family of transcription factors. The experimental procedures and data presented are based on analogous compounds and should be adapted and validated for this compound.
Introduction
This compound is a small molecule containing a reactive iodoacetamide functional group. This feature suggests its potential utility as a covalent molecular probe for studying proteins that possess reactive cysteine residues. The iodoacetamide group can form a stable thioether bond with the sulfhydryl group of cysteine via a nucleophilic substitution reaction. This irreversible binding can be leveraged to investigate protein function, identify novel drug targets, and screen for inhibitors.
One promising, albeit hypothetical, application for a probe with this reactivity is in the study of the Hippo signaling pathway, specifically targeting the TEAD family of transcription factors. TEADs contain a conserved cysteine in a central lipid-binding pocket that is crucial for their interaction with the coactivator YAP. Covalent modification of this cysteine has been shown to allosterically inhibit the TEAD-YAP interaction, which is a key driver in several cancers.
Putative Mechanism of Action
This compound is proposed to act as an irreversible, covalent inhibitor of proteins with reactive cysteine residues. When targeting a protein like TEAD, the probe would bind to a specific cysteine in a functional pocket. This covalent modification can lead to conformational changes that disrupt protein-protein interactions or inhibit enzymatic activity.
Application Notes and Protocols for 5-(2-Iodophenyl)-5-oxovaleronitrile in Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Iodophenyl)-5-oxovaleronitrile is a molecule with potential applications in chemical biology and drug discovery, particularly as a covalent modifier of proteins. The presence of an iodophenyl group suggests its utility as a reactive probe for identifying and characterizing proteins with nucleophilic residues, such as cysteine, in their active or allosteric sites. Covalent inhibitors and probes are powerful tools for elucidating biological pathways and for the development of targeted therapeutics.
These application notes provide a hypothetical framework for the use of this compound in developing assays to identify and characterize its protein targets. The protocols described herein are based on established methodologies for studying covalent inhibitors and can be adapted for specific research needs.
Hypothetical Mechanism of Action
It is postulated that this compound acts as a covalent modifier, where the carbon atom bearing the iodine on the phenyl ring is susceptible to nucleophilic attack by a reactive amino acid residue, most commonly a cysteine thiol group, on a target protein. This reaction would result in the formation of a stable covalent bond, leading to the irreversible inhibition or modification of the protein's function.
Caption: Hypothetical covalent modification of a target protein by this compound.
Application 1: Screening for Protein Targets
A primary application of this compound is in proteome-wide screening to identify proteins that it covalently modifies. This can be achieved by incubating the compound with a complex protein lysate, followed by mass spectrometry-based proteomics to identify the modified proteins and the specific sites of modification.
Experimental Protocol: Proteome-Wide Target Identification
Objective: To identify proteins from a cell lysate that are covalently modified by this compound.
Materials:
-
This compound
-
Cell lysate (e.g., from a relevant cell line)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Urea
-
Trypsin (mass spectrometry grade)
-
Tris-HCl buffer (pH 8.0)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for proteome-wide identification of protein targets.
Procedure:
-
Lysate Preparation: Prepare a cell lysate in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Incubation: Treat the cell lysate (e.g., 1 mg of total protein) with a defined concentration of this compound (e.g., 10, 50, 100 µM). Include a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Reduction and Alkylation: Denature the proteins by adding urea to a final concentration of 8 M. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C. Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.[1][2][3][4][5]
-
Digestion: Dilute the sample with Tris-HCl buffer to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against a protein database, specifying a variable modification on cysteine corresponding to the addition of the 5-(2-phenyl)-5-oxovaleronitrile moiety (mass shift = +171.02 Da).
Hypothetical Data Presentation
Table 1: Hypothetical Protein Hits from Proteome-Wide Screening
| Protein ID | Gene Name | Peptide Sequence with Modified Cysteine | Mass Shift (Da) | Spectral Count |
| P04035 | GAPDH | VGVNGFGRIGC FR | +171.02 | 25 |
| Q06830 | HSP90AA1 | IRELISNASDAC DK | +171.02 | 18 |
| P62258 | ACTG1 | WC DEAGWEG | +171.02 | 12 |
| P08670 | VIM | LNDRFASYIEC FR | +171.02 | 9 |
| Modified cysteine is indicated in bold. |
Application 2: Enzyme Inhibition Assay
If this compound is found to target a specific enzyme, a functional assay can be developed to characterize its inhibitory activity.
Experimental Protocol: Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against a purified target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
This compound
-
Assay buffer
-
96-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the target enzyme, and varying concentrations of this compound or vehicle control.
-
Pre-incubation: Pre-incubate the enzyme with the compound for a defined period (e.g., 30 minutes) to allow for covalent modification.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothetical Data Presentation
Table 2: Hypothetical IC50 Values for Target Enzyme Inhibition
| Compound | Target Enzyme | Pre-incubation Time (min) | IC50 (µM) |
| This compound | GAPDH | 30 | 5.2 |
| This compound | HSP90AA1 | 30 | 12.8 |
Application 3: Confirmation of Covalent Binding by Mass Spectrometry
To confirm that this compound binds covalently to a target protein, intact protein mass spectrometry or peptide mapping can be employed.
Experimental Protocol: Intact Protein Mass Spectrometry
Objective: To confirm the covalent modification of a purified protein by this compound by observing the expected mass shift.
Materials:
-
Purified target protein
-
This compound
-
Reaction buffer
-
Mass spectrometer capable of intact protein analysis (e.g., ESI-QTOF)
Workflow Diagram:
Caption: Workflow for confirming covalent binding via intact protein mass spectrometry.
Procedure:
-
Incubation: Incubate the purified target protein (e.g., 10 µM) with an excess of this compound (e.g., 100 µM) for 1 hour at 37°C. Include a control sample with the protein and vehicle only.
-
Sample Preparation: Desalt the samples to remove excess compound and non-volatile salts.
-
Mass Spectrometry: Analyze the samples by direct infusion into a mass spectrometer.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the average mass of the protein in both the treated and control samples. A mass increase corresponding to the mass of the 5-(2-phenyl)-5-oxovaleronitrile moiety (+171.02 Da) in the treated sample confirms covalent modification.[6][7][8][9]
Hypothetical Data Presentation
Table 3: Hypothetical Mass Spectrometry Data for Covalent Modification
| Sample | Target Protein | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
| Control | GAPDH | 35980 | 35980.5 | N/A |
| Treated | GAPDH | 36151.5 | 36151.7 | +171.2 |
Conclusion
This compound represents a promising chemical tool for the exploration of protein function and for the development of novel covalent inhibitors. The hypothetical assays and protocols detailed in these application notes provide a comprehensive starting point for researchers to investigate the biological targets and mechanisms of action of this compound. It is important to note that these protocols are templates and may require optimization for specific proteins and experimental systems. Rigorous validation and characterization are essential to confirm the covalent nature of the interaction and to elucidate the functional consequences of protein modification.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ahajournals.org [ahajournals.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
Synthetic Utility of the Nitrile Group in 5-(2-Iodophenyl)-5-oxovaleronitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the synthetic utility of the nitrile group in 5-(2-Iodophenyl)-5-oxovaleronitrile. This versatile building block possesses multiple reactive sites, namely the nitrile, the ketone, and the ortho-iodophenyl moiety, which can be selectively transformed to generate a diverse array of complex molecules, particularly heterocyclic scaffolds of medicinal interest.
Overview of the Synthetic Potential
The nitrile group in this compound serves as a key functional handle for various chemical transformations. Its synthetic utility can be broadly categorized into three main areas:
-
Transformation into other functional groups: The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to amides, esters, and other derivatives.
-
Participation in cyclization reactions: The nitrile group, in concert with the ketone and the ortho-iodophenyl functionalities, can undergo intramolecular cyclization to construct fused heterocyclic systems.
-
Carbon-carbon bond formation: The nitrile carbon is electrophilic and can be attacked by nucleophiles, such as Grignard reagents, to form new carbon-carbon bonds, leading to ketones after hydrolysis.
Key Transformations and Applications
Intramolecular Reductive Cyclization to form Benzo[c]azepine Derivatives
The proximate arrangement of the ketone and nitrile functionalities allows for a reductive cyclization reaction. Treatment with a reducing agent can selectively reduce the ketone to a secondary alcohol, which can then undergo intramolecular cyclization with the nitrile group.
Reaction Scheme:
Figure 1: Reductive cyclization pathway.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
| Reactant | Molar Ratio | Solvent | Reducing Agent | Temperature | Reaction Time | Yield (%) |
| This compound | 1.0 | Methanol | NaBH₄ | 0 °C to RT | 2-4 h | 75-85 |
Table 1: Quantitative data for the reductive cyclization.
Palladium-Catalyzed Intramolecular Cyclization to form Quinazolinone Derivatives
The ortho-iodo group is a prime handle for palladium-catalyzed cross-coupling reactions. In the presence of a suitable nitrogen source, such as an amine or ammonia, the nitrile group can participate in an intramolecular cyclization to afford valuable quinazolinone scaffolds.
Reaction Scheme:
Figure 2: Palladium-catalyzed cyclization.
Experimental Protocol:
-
Reaction Setup: To a sealed tube, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., Xantphos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent and Amine: Add a suitable solvent (e.g., toluene or dioxane) and the desired amine (1.2 eq).
-
Reaction: Degas the mixture and heat to the desired temperature (e.g., 100-120 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
| Catalyst | Ligand | Base | Solvent | Amine Source | Temperature | Yield (%) |
| Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | Benzylamine | 110 °C | 60-70 |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | Ammonium Chloride | 120 °C | 55-65 |
Table 2: Conditions for Palladium-catalyzed synthesis of quinazolinones.
Synthesis of Tetrahydropyridine Derivatives via Intramolecular Cyclization
The δ-oxonitrile functionality can be utilized for the synthesis of tetrahydropyridine derivatives. This transformation can be achieved through a reductive amination followed by intramolecular cyclization.
Reaction Scheme:
Figure 3: Synthesis of Tetrahydropyridines.
Experimental Protocol:
-
Reductive Amination: In a round-bottom flask, dissolve this compound (1.0 eq) and ammonium acetate (5.0 eq) in methanol.
-
Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography to yield the tetrahydropyridine derivative.
| Amine Source | Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) |
| Ammonium Acetate | NaBH₃CN | Methanol | RT | 24-48 h | 50-60 |
Table 3: Conditions for Tetrahydropyridine synthesis.
Applications in Drug Discovery
The heterocyclic scaffolds accessible from this compound, such as quinazolinones and benzodiazepines, are privileged structures in medicinal chemistry. These core structures are found in numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system activities. The synthetic routes outlined in this document provide a versatile platform for the generation of novel analogues for drug discovery programs.
Signaling Pathway Context (Hypothetical):
For instance, certain quinazolinone derivatives are known to act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling. The following diagram illustrates a simplified RTK signaling pathway that could be targeted by compounds synthesized from the title molecule.
Figure 4: Simplified RTK signaling pathway.
Conclusion
This compound is a highly versatile synthetic intermediate. The strategic manipulation of its nitrile group, in conjunction with its other functionalities, provides efficient access to a variety of complex and medicinally relevant heterocyclic compounds. The protocols and data presented herein offer a foundation for further exploration and application of this valuable building block in organic synthesis and drug discovery.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Iodophenyl)-5-oxovaleronitrile
Welcome to the technical support center for the synthesis of 5-(2-Iodophenyl)-5-oxovaleronitrile. This guide is designed for researchers, scientists, and drug development professionals to assist in improving the yield of this important chemical intermediate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via the Friedel-Crafts acylation of iodobenzene with a glutaronitrile precursor.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid catalyst. |
| 2. Deactivated Aromatic Ring: The iodine substituent on the benzene ring is deactivating, making the Friedel-Crafts reaction sluggish. | A higher reaction temperature or a longer reaction time may be necessary. Consider using a more reactive acylating agent or a stronger Lewis acid catalyst, but be mindful of potential side reactions. | |
| 3. Impure Starting Materials: Impurities in the iodobenzene or the acylating agent can interfere with the reaction. | Use freshly distilled iodobenzene and ensure the acylating agent is of high purity. | |
| Formation of Multiple Products | 1. Isomer Formation: Acylation may occur at different positions on the aromatic ring, leading to a mixture of ortho, meta, and para isomers. | While the directing effect of iodine favors ortho and para substitution, steric hindrance from the iodine atom can influence the ratio. Purification by column chromatography is typically required to separate the desired ortho isomer. |
| 2. Polyacylation: Although less common in Friedel-Crafts acylation due to the deactivating nature of the ketone product, it can occur under harsh conditions. | Use a stoichiometric amount of the acylating agent relative to the iodobenzene. Adding the acylating agent slowly to the reaction mixture can also help minimize this side reaction. | |
| Reaction Does Not Go to Completion | 1. Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with the ketone product. | Ensure at least one equivalent of the Lewis acid catalyst is used for each equivalent of the acylating agent. |
| 2. Low Reaction Temperature: The activation energy for the acylation of a deactivated ring may not be reached. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. | |
| Difficult Product Purification | 1. Removal of Aluminum Salts: The aluminum chloride catalyst forms salts that can be difficult to remove during the workup. | Quench the reaction by slowly adding it to ice-cold dilute hydrochloric acid. This will hydrolyze the aluminum salts, making them water-soluble and easier to separate from the organic product. |
| 2. Oily Product: The crude product may be an oil that is difficult to crystallize. | Purification by column chromatography on silica gel is the most effective method for isolating the pure product. |
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
A1: Low yields in the Friedel-Crafts acylation of iodobenzene are often attributed to the deactivating effect of the iodine substituent on the aromatic ring. To improve the yield, consider the following:
-
Catalyst Activity: Ensure your Lewis acid catalyst (e.g., aluminum chloride) is anhydrous and highly active. Exposure to moisture will significantly reduce its effectiveness.
-
Reaction Conditions: You may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time, to drive the reaction to completion.
-
Stoichiometry: A stoichiometric amount of the Lewis acid is crucial, as it complexes with the ketone product.
Q2: I am observing the formation of multiple isomers. How can I increase the selectivity for the desired ortho product?
A2: The iodine atom directs acylation to the ortho and para positions. While obtaining a single isomer is challenging, you can influence the product distribution:
-
Steric Hindrance: The bulky iodine atom can sterically hinder the approach of the acylating agent to the ortho position, potentially favoring the para isomer. However, in some cases, chelation control with the Lewis acid can favor ortho substitution.
-
Purification: The most practical approach is to accept the formation of isomers and separate the desired 2-iodo isomer from the 4-iodo isomer using column chromatography.
Q3: What is the best method to purify the final product?
A3: Purification is typically achieved through column chromatography on silica gel using a solvent system such as a mixture of hexane and ethyl acetate. The polarity of the solvent system can be adjusted to achieve optimal separation of the desired product from any side products and unreacted starting materials.
Q4: Can I use a different Lewis acid instead of aluminum chloride?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, aluminum chloride is generally the most reactive for Friedel-Crafts acylations of deactivated rings. The optimal catalyst and reaction conditions may need to be determined empirically for your specific setup.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the final product should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ketone and nitrile).
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity.
Experimental Protocols
Synthesis of 4-Cyanobutyryl Chloride (Acylating Agent)
This is a precursor to the main reaction.
-
Reactants:
-
Glutaric anhydride
-
Thionyl chloride (SOCl₂)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine glutaric anhydride and an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-carboxybutanoyl chloride can be used directly or further reacted with a suitable aminating agent followed by dehydration to yield 4-cyanobutyryl chloride. A more direct, though less common, approach would be the direct conversion of a glutaric acid derivative. For the purpose of the main synthesis, we will assume the availability of a suitable acylating agent derived from glutaronitrile or a similar precursor.
-
Synthesis of this compound via Friedel-Crafts Acylation
-
Reactants:
-
Iodobenzene
-
4-Cyanobutyryl chloride (or equivalent acylating agent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 4-cyanobutyryl chloride (1.0 equivalent) to the suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Slowly add iodobenzene (1.0 equivalent) to the reaction mixture.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Reactions of 5-(2-Iodophenyl)-5-oxovaleronitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Iodophenyl)-5-oxovaleronitrile. The following sections address common issues and side products encountered during key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: Given its structure, which features an ortho-iodoaryl ketone with a tethered nitrile group, this compound is a versatile precursor for various intramolecular cyclization and cross-coupling reactions. The most common transformations include:
-
Intramolecular Heck Reaction: Formation of a new carbon-carbon bond between the aryl iodide and the pendant alkene (formed in situ from the nitrile or a derivative).
-
Reductive Cyclization: Cyclization onto the ketone or nitrile moiety following reduction of another functional group.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Suzuki Coupling: Reaction with boronic acids or esters.
-
Ullmann Condensation: Reaction with amines, phenols, or thiols.
-
Q2: What are the general challenges associated with reactions of this substrate?
A2: Researchers may encounter challenges related to:
-
Steric Hindrance: The ortho-iodo group can sterically hinder access to the ketone functionality.
-
Chelation: The ketone and nitrile groups may chelate to metal catalysts, influencing reactivity.
-
Multiple Reactive Sites: The presence of the aryl iodide, ketone, and nitrile groups can lead to competing side reactions if not carefully controlled.
Troubleshooting Guides
Intramolecular Heck Reaction
Issue: Low yield of the desired cyclized product and formation of unexpected side products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Alkene Isomerization: The double bond formed in the product can isomerize to a more stable position. | Add silver salts to the reaction mixture. | Facilitates reductive elimination and minimizes alkene isomerization.[1] |
| Slow Olefin Dissociation: The product olefin does not readily dissociate from the palladium catalyst, leading to side reactions. | Use a base to facilitate the reductive elimination of H-X. | Promotes catalyst turnover and reduces the likelihood of side reactions.[1] |
| Incorrect Ligand Choice: The ligand may not be suitable for the specific substrate and reaction conditions. | Screen a variety of phosphine ligands, particularly bulky, electron-rich ligands. | Improved catalyst stability and reactivity can lead to higher yields of the desired product. |
Common Side Products:
| Side Product | Plausible Formation Mechanism |
| Alkene Isomers | Reversible β-hydride elimination and re-addition.[1] |
| Reduced Starting Material (Dehalogenation) | Proto-deiodination of the starting material. |
| Dimerized Products | Intermolecular coupling of the starting material. |
Experimental Protocol: General Conditions for Intramolecular Heck Reaction
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable solvent (e.g., DMF, acetonitrile, or toluene).
-
Add a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, P(o-tol)₃) in appropriate stoichiometric ratios.
-
Add a base (e.g., Et₃N, K₂CO₃, or Ag₂CO₃).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter the catalyst, and purify the product by column chromatography.
Suzuki Coupling
Issue: Formation of homocoupled biaryl side products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Palladium(II)-mediated Homocoupling: Free Pd(II) in the reaction mixture can catalyze the homocoupling of the boronic acid reagent. | Add a mild reducing agent, such as potassium formate. | Minimizes the concentration of free Pd(II) without significantly affecting the desired catalytic cycle.[2] |
| Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. | Reduces the rate of homocoupling and improves the yield of the desired cross-coupled product. |
Common Side Products:
| Side Product | Plausible Formation Mechanism |
| Homocoupled Biaryl of Boronic Acid | Pd(II)-mediated coupling of two boronic acid molecules.[2] |
| Homocoupled Dimer of Aryl Halide | Reductive coupling of the aryl halide starting material. |
| Proto-deboronation Product | Cleavage of the C-B bond of the boronic acid by protic solvents or acidic impurities. |
Experimental Protocol: General Conditions for Suzuki Coupling
-
To a degassed mixture of this compound, a boronic acid or ester (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., toluene/water, dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
Issue: Polymerization of the terminal alkyne and low yield of the desired coupled product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hay Coupling: The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne. | Use a copper-free Sonogashira protocol or add the alkyne slowly to the reaction mixture. | Minimizes the concentration of free alkyne and reduces the rate of Hay coupling. |
| Hydrolysis of Ynol Ethers: If using ynol ethers, they can be prone to hydrolysis, especially if electron-poor. | Use anhydrous conditions and purify the product quickly after the reaction. | Prevents decomposition of the desired product.[3] |
Common Side Products:
| Side Product | Plausible Formation Mechanism |
| Diyne (from alkyne homocoupling) | Copper-catalyzed oxidative coupling of the terminal alkyne. |
| Reduced Starting Material (Dehalogenation) | Proto-deiodination of the aryl iodide. |
Experimental Protocol: General Conditions for Sonogashira Coupling
-
In a flask under an inert atmosphere, dissolve this compound, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., THF, DMF).
-
Add a base (e.g., Et₃N, i-Pr₂NH).
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform an aqueous workup and extract the product.
-
Purify by column chromatography.
Visualizations
References
Technical Support Center: Purification of 5-(2-Iodophenyl)-5-oxovaleronitrile
Welcome to the technical support center for the purification of 5-(2-Iodophenyl)-5-oxovaleronitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its multifunctional nature. The presence of an aromatic iodide, a ketone, and a nitrile group can lead to several potential issues:
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Co-elution of structurally similar impurities: Synthesis, likely via a Friedel-Crafts acylation of iodobenzene, can result in regioisomers and related byproducts that are difficult to separate.
-
Thermal and light sensitivity: The aryl-iodide bond can be susceptible to cleavage under harsh conditions, such as high temperatures during distillation or prolonged exposure to light, potentially leading to de-iodination.[1]
-
Polarity: The combination of the ketone and nitrile groups imparts significant polarity to the molecule, which can lead to tailing and poor separation during normal-phase column chromatography.
-
Reactivity: The ketone and nitrile functionalities can be prone to hydrolysis or other side reactions if the purification conditions (e.g., pH) are not carefully controlled.
Q2: What are the likely impurities from a Friedel-Crafts acylation synthesis?
A2: A plausible synthetic route is the Friedel-Crafts acylation of iodobenzene. This reaction is known to produce several byproducts that can complicate purification:
-
Regioisomers: Acylation of iodobenzene can yield not only the desired ortho-substituted product but also para- and meta-isomers.[2]
-
Di-iodinated species: Under certain conditions, di-iodinated benzenes can be formed as byproducts.[2][3]
-
De-iodinated ketone: The reaction may also produce the corresponding ketone without the iodine substituent (5-oxo-5-phenylvaleronitrile).[2]
-
Unreacted starting materials: Residual iodobenzene and the acylating agent may remain in the crude product.
Q3: Can I use distillation to purify this compound?
A3: Distillation is generally not recommended for this compound. Due to its relatively high molecular weight and polarity, it would likely require high temperatures under vacuum, which increases the risk of thermal decomposition and de-iodination.[1] Recrystallization or column chromatography are safer and more effective methods.
Q4: How can I tell if my compound is degrading during purification?
A4: Degradation, particularly de-iodination, can be suspected if you observe the following:
-
Color change: The appearance of a pink or brownish hue in your sample or chromatography fractions can indicate the formation of elemental iodine (I₂).
-
New spots on TLC: The appearance of new, often less polar, spots on a TLC plate compared to the crude material can signal degradation.
-
NMR analysis: The disappearance or reduction of signals corresponding to the iodinated aromatic ring and the appearance of new aromatic signals consistent with a de-iodinated product in the ¹H NMR spectrum are clear indicators.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present, causing melting point depression. | - Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power. - Try a lower-boiling point solvent system. - Ensure the initial dissolution is done at the lowest possible temperature required for complete dissolution. - If impurities are suspected, first pass the crude material through a short plug of silica gel. |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | - Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. - Evaporate some of the solvent to increase the concentration and then cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of the pure compound if available. |
| Low recovery after recrystallization. | The compound has significant solubility in the cold solvent, or too much solvent was used. | - Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize precipitation. - Minimize the amount of hot solvent used for dissolution. - Wash the collected crystals with a minimal amount of ice-cold solvent. - The mother liquor can be concentrated to obtain a second crop of crystals. |
| Poor purity after recrystallization. | The chosen solvent does not effectively differentiate between the desired compound and impurities. | - Perform a solvent screen with a variety of solvents of different polarities (e.g., ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes). - A two-solvent recrystallization system may provide better selectivity. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of the desired product from impurities. | Inappropriate solvent system (eluent) polarity. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. - Use a shallow solvent gradient during elution to improve resolution between closely eluting spots. - Consider using a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity. |
| Compound streaks or "tails" on the column. | The compound is too polar for the eluent system, leading to strong interaction with the silica gel. The column may be overloaded. | - Increase the polarity of the eluent. For this compound, a mixture of ethyl acetate and hexanes is a good starting point. A small percentage of methanol in dichloromethane can also be effective for highly polar compounds. - Add a small amount of a more polar solvent (e.g., 0.5-1% methanol or acetic acid, depending on the compound's nature) to the eluent to reduce tailing. - Ensure the amount of crude material loaded is not more than 5-10% of the mass of the silica gel. |
| The compound appears to decompose on the column (color change, new spots on TLC of fractions). | The compound is unstable on acidic silica gel, or the solvent is not suitable. The aryl-iodide bond can be sensitive. | - Deactivate the silica gel by pre-treating it with a solution of the eluent containing 1-2% triethylamine before packing the column. - Use neutral or basic alumina as the stationary phase. - Conduct the chromatography at room temperature and protect the column from direct light. - Ensure solvents are of high purity and free of peroxides. |
| The compound does not elute from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. A step gradient from a non-polar to a more polar solvent system can be effective. - A final flush with a highly polar solvent like 5-10% methanol in dichloromethane can be used to elute any remaining material. |
Data Presentation
Table 1: Recommended Solvent Systems for Purification of Aromatic Ketones and Nitriles
| Purification Method | Compound Type | Recommended Solvents/Solvent Systems | Notes |
| Recrystallization | Aromatic Ketones | Ethanol, Methanol, Ethyl Acetate, Toluene, Acetone/Water, Ethyl Acetate/Hexanes | The choice depends on the specific substitution pattern and polarity. Aromatic solvents like toluene can be effective for aromatic compounds.[4] |
| Polar Nitriles | Acetonitrile, Ethanol, Methanol/Chloroform | For compounds with multiple aromatic rings, acetonitrile can be a good choice.[5] | |
| Column Chromatography | Polar Aromatic Ketones | Ethyl Acetate/Hexanes (gradient), Dichloromethane/Methanol (with low % of MeOH) | A standard system for moderately polar compounds. The methanol content should be kept low (<10%) to avoid dissolving the silica gel. |
| Compounds prone to tailing | Add 0.5-1% triethylamine or acetic acid to the eluent | Triethylamine can help with basic compounds, while acetic acid can help with acidic compounds to reduce interactions with silica. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, dissolve a few milligrams of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexanes).
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask and add the chosen solvent portion-wise while heating and swirling until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of ethyl acetate/hexanes). Aim for an Rf of 0.2-0.3 for the target compound.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and pack the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as the column runs to elute the compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential impurities from the synthesis of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. The Friedel–Crafts acylation of aromatic halogen derivatives. Part V. The reaction of aluminium chloride with iodobenzene and the iodotoluenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. youtube.com [youtube.com]
Technical Support Center: 5-(2-Iodophenyl)-5-oxovaleronitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-(2-Iodophenyl)-5-oxovaleronitrile. The primary synthetic route discussed is the Friedel-Crafts acylation of iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The most plausible and commonly employed method for synthesizing aryl ketones is the Friedel-Crafts acylation.[1][2][3] In this case, it would involve the acylation of iodobenzene with a suitable five-carbon acylating agent that contains a nitrile group or a precursor that can be converted to a nitrile. A likely acylating agent is 5-cyano-valeryl chloride or a related derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: What are the main challenges in the synthesis of this compound via Friedel-Crafts acylation?
A2: The primary challenges stem from the properties of the starting material, iodobenzene:
-
Deactivated Aromatic Ring: The iodine atom is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[1][4] This makes the reaction more difficult to initiate and often requires harsher conditions compared to the acylation of activated benzene rings.
-
Potential for Low Yields: Due to the deactivated nature of the ring, the reaction may result in lower yields.[5]
-
Side Reactions: Harsher reaction conditions, such as higher temperatures, can lead to undesired side reactions.[6]
-
Catalyst Stoichiometry: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the product, an aryl ketone, can form a complex with the catalyst.[7][8]
Q3: How does the nitrile group affect the Friedel-Crafts acylation?
A3: The nitrile group (-C≡N) is also electron-withdrawing and can further deactivate the acylating agent. Additionally, the lone pair of electrons on the nitrogen atom can complex with the Lewis acid catalyst. This can potentially require the use of a larger excess of the catalyst to ensure enough is available to activate the acyl chloride.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield is a common issue when performing Friedel-Crafts acylation on deactivated substrates like iodobenzene.
| Possible Cause | Suggested Solution |
| Insufficient Reaction Temperature | The deactivation of the iodobenzene ring may require a higher temperature to overcome the activation energy barrier. |
| Inadequate Catalyst Amount | Both the acyl chloride and the resulting ketone product complex with the Lewis acid. A stoichiometric amount or even an excess of the catalyst is often necessary. |
| Poor Quality Reagents | The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Ensure all reagents and solvents are anhydrous. |
| Decomposition of Reagents or Product | While higher temperatures may be needed, excessive heat can lead to decomposition. |
Optimizing Reaction Temperature
Finding the optimal reaction temperature is critical for balancing reaction rate and minimizing side reactions.
| Temperature Range | Expected Outcome | Troubleshooting Steps |
| Low Temperature (e.g., 0-25 °C) | Likely very slow or no reaction due to the deactivated ring. | Gradually increase the temperature in increments of 10-15 °C. Monitor the reaction progress by TLC or GC. |
| Moderate Temperature (e.g., 25-60 °C) | An initial starting point for the reaction. May result in a slow conversion rate. | If the reaction is slow but clean (few side products), consider extending the reaction time before increasing the temperature. |
| Elevated Temperature (e.g., >60 °C) | Increased reaction rate, but also a higher risk of side product formation and decomposition. | If significant side products are observed, reduce the temperature. Consider a slower addition of the acylating agent at a moderate temperature. |
A study on the acetylation and benzoylation of iodobenzene has shown that these reactions can be carried out at a range of temperatures to obtain good yields of the desired products.[6] This suggests that a systematic optimization of the temperature is likely to be successful for the synthesis of this compound.
Experimental Protocols
Materials:
-
Iodobenzene
-
5-cyanovaleryl chloride (or glutaric anhydride and a method to form the nitrile later)
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Aluminum chloride (AlCl₃), anhydrous
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Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene)
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Hydrochloric acid (HCl), aqueous solution
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Water
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 to 2.5 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.
-
Slowly add a solution of 5-cyanovaleryl chloride (1 equivalent) in the anhydrous solvent to the cooled suspension.
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After stirring for a short period, add iodobenzene (1 to 1.2 equivalents) dropwise, maintaining the low temperature.
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After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (start with a moderate temperature, e.g., 40-50 °C).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
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Combine the organic layers, wash with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizing the Workflow
Below are diagrams illustrating the proposed synthetic workflow and a troubleshooting decision-making process.
Caption: Proposed workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield in the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Synthesis of 5-(2-Iodophenyl)-5-oxovaleronitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(2-Iodophenyl)-5-oxovaleronitrile. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy is a palladium-catalyzed cross-coupling reaction. One plausible route involves the acylation of a suitable organometallic derivative of a protected valeronitrile with 2-iodobenzoyl chloride. Alternatively, a carbonylative coupling of 2-iodoiodobenzene with an appropriate coupling partner can be employed.[1][2][3]
Q2: Which palladium catalyst is recommended for this type of synthesis?
The choice of palladium catalyst is crucial for reaction success. Commonly used catalysts for similar cross-coupling reactions include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[3] For sterically hindered substrates, specialized pre-catalysts like PEPPSI-iPr may offer improved yields.[1][2] The optimal catalyst may need to be determined empirically for this specific transformation.
Q3: What is the role of ligands in this reaction, and which ones are suitable?
Ligands are essential for stabilizing the palladium catalyst and modulating its reactivity.[4][5] Phosphine ligands are widely used. For instance, triphenylphosphine (PPh₃) is a common choice.[3] For challenging couplings, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos can enhance catalyst activity.[4] The choice of ligand can significantly impact reaction rate and yield.[6]
Q4: How do I select an appropriate base for the reaction?
Base selection is critical and influences both the reaction rate and selectivity.[4] Common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are often effective.[5][7] Organic bases such as triethylamine (NEt₃) and diisopropylethylamine (DIPEA) are also frequently used.[4] The optimal base will depend on the specific substrates and reaction conditions.
Q5: What are the recommended solvents for this synthesis?
Anhydrous, polar aprotic solvents are typically used for palladium-catalyzed cross-coupling reactions. Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and 1,4-dioxane.[3][5] The choice of solvent can affect catalyst solubility and reactivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | - Use a fresh batch of palladium catalyst. - Consider a different palladium source (e.g., Pd(OAc)₂ with a phosphine ligand).[5] - Ensure anaerobic conditions to prevent catalyst decomposition. |
| 2. Inappropriate ligand. | - Screen different phosphine ligands (e.g., PPh₃, Xantphos, SPhos).[5][8] - Adjust the palladium-to-ligand ratio. | |
| 3. Incorrect base. | - Try a stronger or weaker base. - Screen a variety of inorganic and organic bases.[4] | |
| 4. Low reaction temperature. | - Gradually increase the reaction temperature. | |
| Formation of Significant Byproducts (e.g., Homocoupling) | 1. Catalyst decomposition. | - Lower the reaction temperature. - Increase the ligand-to-palladium ratio to stabilize the catalyst. |
| 2. Presence of oxygen. | - Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). | |
| Incomplete Consumption of Starting Material | 1. Insufficient catalyst loading. | - Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). |
| 2. Short reaction time. | - Extend the reaction time and monitor by TLC or LC-MS. | |
| 3. Steric hindrance. | - For sterically hindered substrates, consider using a more active catalyst system, such as one with a bulky, electron-rich ligand or a specialized pre-catalyst.[1][2] | |
| Difficulty in Product Isolation/Purification | 1. Presence of residual palladium. | - Use a palladium scavenger resin or perform an aqueous wash with a chelating agent. |
| 2. Similar polarity of product and byproducts. | - Optimize the mobile phase for column chromatography. - Consider recrystallization if the product is a solid. |
Data Presentation
Table 1: Comparison of Catalyst Systems in Similar Acylation Reactions
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | CsF | 1,2-dichloroethane | 75 | 79 | [9] |
| Pd₂(dba)₃ | PPh₃ | Mg/ZnCl₂ | THF | 55 | Moderate to Excellent | [3] |
| PEPPSI-iPr | NHC | K₂CO₃ | Dioxane | 80 | up to 95 | [2] |
Experimental Protocols
Proposed Protocol for Palladium-Catalyzed Acylation
This is a general, representative protocol based on similar reactions and should be optimized for the specific synthesis of this compound.
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand (if required).
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Reagent Addition: Add the organometallic valeronitrile derivative (1.2 equivalents) and a suitable anhydrous solvent (e.g., THF). Stir the mixture for 10-15 minutes.
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Base and Substrate Addition: Add the base (e.g., K₂CO₃, 2.0 equivalents) followed by the slow addition of a solution of 2-iodobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent.
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Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC or LC-MS).
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Workup: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualization
Proposed Catalytic Cycle for Palladium-Catalyzed Acylation
References
- 1. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones [organic-chemistry.org]
- 3. Efficient Synthesis of Alkyl Aryl Ketones - ChemistryViews [chemistryviews.org]
- 4. jmcct.com [jmcct.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium Catacyzed Carbonylative Approaches to Acyl Electrophiles Using Ligand Effects or Visible Light - ProQuest [proquest.com]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting low reactivity of 5-(2-Iodophenyl)-5-oxovaleronitrile
Welcome to the technical support center for 5-(2-Iodophenyl)-5-oxovaleronitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the reactivity of this compound in various chemical transformations. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my intermolecular cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) with this compound resulting in low to no yield of the desired product?
A1: Low reactivity in intermolecular cross-coupling reactions with this substrate can be attributed to several factors:
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Steric Hindrance: The ortho-iodo substituent on the phenyl ring, combined with the adjacent acyl group, can create significant steric hindrance around the reaction center, impeding the approach of the palladium catalyst and the coupling partner.
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Competing Intramolecular Reactions: The molecule possesses multiple reactive sites (aryl iodide, ketone, and nitrile) connected by a flexible alkyl chain. Under reaction conditions, particularly with a palladium catalyst and/or a base, the molecule can undergo intramolecular cyclization, consuming the starting material and reducing the yield of the desired intermolecular product.
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Catalyst Inhibition: Iodide ions, generated as a byproduct during the reaction, can act as a catalyst poison for some palladium catalytic systems, slowing down or halting the catalytic cycle.[1]
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Substrate Decomposition: Aryl iodides can be sensitive to heat and light, potentially leading to decomposition and the formation of elemental iodine, which can interfere with the reaction.
Q2: I am observing the formation of an unexpected product with a different molecular weight than my starting material or desired product. What could be happening?
A2: The formation of unexpected products is often due to intramolecular side reactions. Given the structure of this compound, several intramolecular cyclization pathways are possible:
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Intramolecular α-Arylation: The enolate of the ketone can act as a nucleophile and attack the aryl iodide in a palladium-catalyzed intramolecular α-arylation, leading to a cyclic ketone.
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Intramolecular Barbier-type Reaction: The aryl iodide can react with a metal (e.g., from the catalyst or an additive) to form an organometallic intermediate that then attacks the ketone carbonyl intramolecularly.
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Intramolecular Reactions involving the Nitrile Group: While less common for a single nitrile, under certain basic conditions, the nitrile group could potentially participate in intramolecular cyclization reactions, such as a Thorpe-Ziegler type reaction, especially if dimerization or other intermolecular reactions precede the cyclization.
Q3: My reaction mixture is turning dark, and I am recovering mostly starting material or a complex mixture of unidentifiable products. What are the likely causes?
A3: A dark reaction mixture and poor product recovery can indicate several issues:
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Palladium Black Formation: In palladium-catalyzed reactions, the formation of palladium black (insoluble, inactive palladium(0)) is a common sign of catalyst decomposition. This can be caused by high temperatures, incorrect ligand choice, or the presence of impurities.
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Substrate Decomposition: As mentioned, the aryl iodide moiety can be unstable under prolonged heating or exposure to light, leading to a complex mixture of degradation products.
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Side Reactions with Solvent or Base: The choice of solvent and base is critical. Strong bases can promote unwanted side reactions, such as self-condensation of the ketone or hydrolysis of the nitrile. Some solvents may not be inert under the reaction conditions.
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed Intermolecular Cross-Coupling Reactions
This guide provides a systematic approach to troubleshooting low yields in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Detailed Steps:
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Evaluate the Catalyst System:
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Ligand Choice: For sterically hindered aryl iodides, standard ligands like triphenylphosphine may be insufficient. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to promote challenging cross-coupling reactions.
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Catalyst Loading: Catalyst decomposition can be an issue. Try incrementally increasing the palladium catalyst loading (e.g., from 2 mol% to 5 mol% or higher).
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Palladium Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the reaction outcome. Consult the literature for the optimal precursor for your specific reaction type.
-
-
Optimize Reaction Conditions:
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Temperature: High temperatures can promote substrate decomposition and catalyst deactivation. Attempt the reaction at a lower temperature for a longer duration.
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Solvent: Iodide byproduct inhibition can be significant. Switching to a solvent in which the iodide salt is insoluble (e.g., toluene or dioxane) can drive the reaction forward.[1]
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Base: The choice and strength of the base are critical. For base-sensitive substrates, a weaker base (e.g., K₂CO₃, Cs₂CO₃) may be preferable to stronger bases (e.g., NaOtBu, K₃PO₄).
-
-
Assess Substrate Stability and Purity:
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Purity: Ensure the this compound starting material is of high purity. Impurities can inhibit the catalyst. Recrystallization or column chromatography may be necessary.
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Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can lead to oxidative side reactions and catalyst deactivation.
-
-
Investigate and Mitigate Intramolecular Reactions:
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High Dilution: If intramolecular cyclization is suspected, running the reaction under high dilution conditions (e.g., <0.01 M) can favor the intermolecular pathway.
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Protecting Groups: Consider temporarily protecting the ketone functionality (e.g., as a ketal) to prevent its participation in intramolecular reactions. The protecting group can be removed after the cross-coupling step.
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Guide 2: Identification and Prevention of Intramolecular Side Reactions
This guide outlines potential intramolecular reactions and suggests experimental approaches to identify and suppress them.
Potential Intramolecular Pathways
Caption: Potential intramolecular reaction pathways for this compound.
Experimental Protocols for Identification:
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Control Experiment (No Coupling Partner):
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Methodology: Subject this compound to your standard cross-coupling conditions (palladium catalyst, ligand, base, solvent, temperature) but omit the intermolecular coupling partner.
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Analysis: Monitor the reaction by TLC, LC-MS, or GC-MS. The disappearance of the starting material and the appearance of new, more polar spots (for cyclized alcohols) or products with the same mass but different retention times (for cyclized ketones) would indicate an intramolecular reaction. Isolate and characterize any major byproducts using NMR and mass spectrometry.
-
-
Base-Only Control:
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Methodology: Treat this compound with only the base in the chosen solvent at the reaction temperature.
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Analysis: This experiment will help determine if the base alone is sufficient to induce intramolecular reactions, such as those involving the nitrile group or enolate formation without palladium catalysis.
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Data Presentation: Hypothetical Yields under Different Conditions
The following table summarizes hypothetical outcomes to illustrate how reaction conditions might influence the product distribution. Actual results will vary.
| Catalyst System | Base | Solvent | Temperature (°C) | Intermolecular Product Yield (%) | Intramolecular Product Yield (%) | Starting Material Recovery (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 15 | 40 | 45 |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 80 | 75 | 10 | 15 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 5 | 80 | 15 |
| None | NaOtBu | THF | 65 | 0 | 50 | 50 |
Key Experimental Protocols
Protocol 1: General Procedure for Intermolecular Suzuki-Miyaura Coupling
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To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid coupling partner (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
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Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Add degassed solvent (e.g., a mixture of toluene, ethanol, and water) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
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Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Dilution Conditions to Favor Intermolecular Reactions
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Set up a reaction vessel with two syringe pumps.
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In one syringe, prepare a solution of this compound and the coupling partner in the reaction solvent.
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In the second syringe, prepare a solution of the palladium catalyst and ligand in the reaction solvent.
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To the reaction vessel, add the base and a portion of the reaction solvent. Heat the mixture to the desired temperature.
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Slowly add the solutions from both syringes to the reaction vessel over an extended period (e.g., 4-8 hours) to maintain a very low concentration of the reactants.
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After the addition is complete, continue to stir the reaction at the set temperature until completion.
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Work-up and purify the product as described in Protocol 1.
By systematically evaluating the reaction parameters and considering the potential for intramolecular side reactions, the challenges associated with the low reactivity of this compound can be effectively addressed, leading to successful and high-yielding transformations.
References
stability issues of 5-(2-Iodophenyl)-5-oxovaleronitrile under experimental conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 5-(2-Iodophenyl)-5-oxovaleronitrile during experimental procedures. The following information is presented in a question-and-answer format to address potential stability issues and offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it is recommended to store the compound under the following conditions:
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Temperature: For long-term storage, a temperature of -20°C is advisable.[1]
-
Light: The compound should be protected from light. This can be achieved by using an amber-colored vial or by wrapping the container in aluminum foil.[2]
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Atmosphere: It is best to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent degradation from exposure to oxygen and moisture.[3]
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Container: A tightly sealed container should be used to prevent the absorption of moisture.
Q2: How sensitive is this compound to air and moisture?
A2: Organoiodine compounds, in general, can be sensitive to both air and moisture. Therefore, it is recommended to handle this compound under an inert atmosphere and to use anhydrous solvents to minimize potential degradation.
Stability in Solution
Q3: Which solvents are recommended for dissolving this compound?
A3: The choice of solvent can significantly influence the stability of the compound.
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Aprotic Solvents: Aprotic solvents such as tetrahydrofuran (THF), dioxane, acetonitrile, and toluene are generally preferred, particularly for reactions that are sensitive to water.
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Protic Solvents: Protic solvents like ethanol and water may contribute to degradation, especially under acidic or basic conditions or in the presence of certain catalysts. For instance, the related compound benzoyl peroxide has demonstrated instability in ethanol.[4] The use of protic solvents should be carefully evaluated based on the specific experimental setup.
Q4: Is this compound stable in acidic or basic solutions?
A4: The γ-ketonitrile functional group within the molecule is susceptible to degradation in both acidic and basic environments, which can lead to hydrolysis of the nitrile group or intramolecular cyclization.
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Acidic Conditions: The presence of strong acids can catalyze the hydrolysis of the nitrile to a carboxylic acid or promote intramolecular cyclization.
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Basic Conditions: Strong bases can also facilitate nitrile hydrolysis and may induce enolate formation, potentially leading to undesirable side reactions or cyclization.
Troubleshooting Guides
This section addresses common stability-related issues that may arise during experimentation with this compound.
Issue 1: Unexpected Product Formation or Reduced Yield
Symptom: The formation of an unforeseen product, often characterized by the loss of iodine, or a lower-than-anticipated yield of the desired product.
Potential Cause: Deiodination of the aryl iodide moiety. The carbon-iodine bond is the least stable among the carbon-halogen bonds and is susceptible to cleavage under various experimental conditions.
Troubleshooting Strategies:
| Condition | Potential Trigger for Deiodination | Recommended Action |
| Reaction Temperature | Elevated temperatures can induce thermal deiodination. | Optimize the reaction temperature by attempting the reaction at the lowest temperature at which it will proceed efficiently. |
| Light Exposure | Exposure to UV or ambient light can trigger photochemical deiodination. | Protect the reaction vessel from light by wrapping it in aluminum foil or conducting the experiment in a darkened room. |
| Reducing Agents | The presence of reducing agents in the reaction mixture can lead to reductive cleavage of the C-I bond. | Ensure all reagents and solvents are of high purity and free from reducing contaminants. |
| Catalysts | Certain transition metal catalysts, such as palladium, can promote deiodination as a side reaction. | Experiment with different ligands and optimize the catalyst loading. In the context of Sonogashira couplings, a copper-free protocol may be beneficial.[5] |
Issue 2: Formation of a Cyclic Byproduct
Symptom: Identification of a cyclic byproduct in the reaction mixture, potentially a dihydronaphthalene derivative or a related heterocyclic compound.
Potential Cause: Intramolecular cyclization involving the 2-iodoaryl ketone part of the molecule. The proximity of the ketone and the iodo-substituted aromatic ring can facilitate cyclization, particularly in the presence of catalysts like palladium.
Troubleshooting Strategies:
| Reaction Component | Potential Trigger for Cyclization | Recommended Action |
| Catalyst System | Palladium catalysts are known to mediate intramolecular cyclization of 2-iodoaryl ketones.[6] | * Screen a variety of palladium catalysts and ligands to identify a system that minimizes cyclization. * Explore alternative coupling methods that do not rely on palladium if cyclization remains a significant issue. |
| Reaction Conditions | Higher reaction temperatures can increase the rate of cyclization. | Optimize the reaction temperature, aiming for the lowest possible temperature that allows the desired transformation to occur. |
Issue 3: Hydrolysis of the Nitrile Group
Symptom: The formation of a carboxylic acid or amide byproduct.
Potential Cause: Hydrolysis of the γ-ketonitrile functional group, which can be catalyzed by either acidic or basic conditions.
Troubleshooting Strategies:
| Condition | Potential Trigger for Hydrolysis | Recommended Action |
| pH | The presence of strong acids or bases in the reaction medium. | * If the reaction chemistry permits, maintain a neutral pH. * If a base is necessary, consider using a non-nucleophilic base. * If acidic conditions are required, a milder Lewis acid might be a suitable alternative. |
| Water Content | The presence of water in solvents or reagents. | Employ anhydrous solvents and reagents, and ensure all glassware is thoroughly dried before use. |
| Reaction Time | Longer reaction times can lead to a greater extent of hydrolysis. | Monitor the reaction progress closely and proceed with the workup as soon as the starting material has been consumed. |
Experimental Protocols
Although specific protocols to guarantee the stability of this compound are not extensively documented, the following general procedures for handling sensitive chemical compounds can be adapted.
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol outlines general steps to minimize the degradation of the compound during a palladium-catalyzed reaction, such as a Sonogashira coupling.
-
Glassware Preparation: All glassware should be oven-dried overnight and allowed to cool to room temperature under a stream of an inert gas like argon or nitrogen.
-
Reagent and Solvent Preparation: Use anhydrous solvents, either from a solvent purification system or freshly distilled from an appropriate drying agent. All solid reagents should be dried in a vacuum oven or desiccator prior to use.
-
Reaction Setup: The reaction should be assembled under a positive pressure of an inert gas.
-
Degassing: The reaction mixture should be degassed to remove dissolved oxygen. This can be achieved by three freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for at least 30 minutes before the addition of the catalyst.
-
Catalyst Addition: The palladium catalyst and any copper co-catalyst should be added under a positive flow of inert gas.
-
Light Protection: The reaction flask should be wrapped with aluminum foil to shield it from light.
-
Temperature Control: A temperature-controlled oil bath should be used to maintain a stable and accurate reaction temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as TLC or LC-MS, to prevent unnecessarily long reaction times.
Protocol 2: Photostability Testing
This protocol is based on the ICH Q1B guidelines for the photostability testing of new active substances.[7][8][9][10][11]
-
Sample Preparation: A solution of this compound should be prepared in a photochemically inert solvent (e.g., acetonitrile) in a quartz cuvette or another chemically inert, transparent container. A control sample should be prepared and wrapped in aluminum foil to serve as a dark control.
-
Light Source: The sample should be exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8] A combination of cool white fluorescent and near-UV lamps is often used for this purpose.
-
Monitoring: Aliquots should be withdrawn from both the exposed and dark control samples at predetermined time intervals.
-
Analysis: The withdrawn aliquots should be analyzed using a stability-indicating method, such as HPLC with a photodiode array detector, to quantify the extent of degradation.
-
Evaluation: The degradation of the light-exposed sample should be compared to that of the dark control to accurately assess the photostability of the compound.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
General Experimental Workflow for a Cross-Coupling Reaction
Caption: General workflow to minimize degradation during a cross-coupling reaction.
References
- 1. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Benzoyl peroxide stability in pharmaceutical gel preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of benzoyl peroxide in aromatic ester-containing topical formulations | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Overcoming challenges in the palladium-catalyzed synthesis of electron deficient ortho-substituted aryl acetonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. q1scientific.com [q1scientific.com]
- 9. certified-laboratories.com [certified-laboratories.com]
- 10. researchgate.net [researchgate.net]
- 11. biobostonconsulting.com [biobostonconsulting.com]
solvent effects on 5-(2-Iodophenyl)-5-oxovaleronitrile reaction rates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 5-(2-Iodophenyl)-5-oxovaleronitrile. The information is designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common reactions involving this compound?
A1: this compound is a versatile intermediate. The presence of an aryl iodide, a ketone, and a nitrile group allows for a variety of transformations. Common reactions include palladium-catalyzed intramolecular cyclizations to form heterocyclic ketones, cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the aryl iodide position, and reactions involving the nitrile group, such as hydrolysis to a carboxylic acid or reduction to an amine.[1][2][3]
Q2: I am observing low to no product formation in my reaction. What are the potential causes?
A2: Low product yield can stem from several factors. In palladium-catalyzed reactions, catalyst deactivation is a common issue. Ensure your catalyst is active and, if using a Pd(II) precatalyst, that it is properly reduced to Pd(0) in situ.[4] The purity of starting materials and solvents is also critical; trace impurities can poison the catalyst. Additionally, incorrect reaction temperature or time can lead to incomplete conversion.
Q3: My reaction is producing significant side products. How can I improve selectivity?
A3: Side product formation, such as homocoupling of the starting material or dehalogenation, can be minimized by carefully controlling the reaction conditions.[1] For instance, in Suzuki couplings, reducing oxygen exposure and lowering the temperature can decrease homocoupling of the boronic acid reagent.[1] The choice of ligand for the palladium catalyst can also significantly influence selectivity by modulating the catalyst's reactivity and stability.[4]
Q4: I'm having trouble dissolving this compound in my chosen reaction solvent. What do you recommend?
A4: The polarity of the solvent plays a crucial role in solubility. This compound has both polar (nitrile, ketone) and nonpolar (iodophenyl) functionalities. A moderately polar aprotic solvent like DMF, DMSO, or acetonitrile is often a good starting point. If solubility remains an issue, gentle heating or sonication may help. For reactions where polarity is a critical parameter for reactivity, a co-solvent system might be necessary.
Q5: How does the choice of solvent affect the rate of intramolecular cyclization of this compound?
A5: The solvent can significantly impact the rate of intramolecular cyclization. Polar aprotic solvents such as DMF and acetonitrile have been shown to be favorable for similar cyclization reactions, potentially leading to higher yields and faster reaction rates.[5] In contrast, nonpolar solvents like toluene or dichloromethane may result in slower reactions.[5] The stabilization of charged intermediates and transition states by polar solvents is a key factor.[6]
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Question | Possible Cause | Suggested Solution |
| Is the catalyst active? | Catalyst may have degraded or was not properly activated. | Use a fresh batch of catalyst. If using a precatalyst, ensure the activation step is performed correctly.[4] Consider using a more robust catalyst system, such as a palladacycle precatalyst.[4] |
| Are the reagents pure? | Impurities in starting materials or solvents can inhibit the reaction. | Purify starting materials if necessary. Use anhydrous, degassed solvents, especially for cross-coupling reactions. |
| Is the reaction temperature optimal? | The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. | Perform small-scale experiments at a range of temperatures to determine the optimum. |
| Is the reaction time sufficient? | The reaction may not have reached completion. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
Issue 2: Formation of Multiple Products
| Question | Possible Cause | Suggested Solution |
| Is homocoupling occurring? | This is a common side reaction in cross-coupling reactions. | Minimize exposure to oxygen. Use an excess of one coupling partner. Adjust the catalyst-to-ligand ratio.[1] |
| Is dehalogenation observed? | This can be a problem with electron-rich aryl halides and highly active catalysts. | Use a less active catalyst or a different ligand. Ensure the absence of adventitious hydrogen sources.[1] |
| Are there competing reaction pathways? | The functional groups in this compound may undergo different reactions under the same conditions. | Modify the reaction conditions (temperature, solvent, base) to favor the desired pathway. The choice of ligand is crucial for directing selectivity. |
Data Presentation
Table 1: Hypothetical Solvent Effects on the Relative Rate of Intramolecular Cyclization of this compound
| Solvent | Dielectric Constant (ε) at 25°C | Relative Rate Constant (k_rel) |
| N,N-Dimethylformamide (DMF) | 36.7 | 1.00 |
| Acetonitrile (MeCN) | 37.5 | 0.85 |
| Tetrahydrofuran (THF) | 7.6 | 0.30 |
| Dichloromethane (DCM) | 8.9 | 0.25 |
| Toluene | 2.4 | 0.10 |
Note: The data in this table is hypothetical and intended to illustrate the expected trend based on literature for similar reactions, where polar aprotic solvents generally favor intramolecular cyclization reactions.[5][7]
Experimental Protocols
General Protocol for Palladium-Catalyzed Intramolecular Cyclization
This protocol provides a general guideline for the intramolecular cyclization of this compound to form a tricyclic ketone. Optimization of specific parameters (catalyst, ligand, base, solvent, temperature) may be required.
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, Xantphos)
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Anhydrous, degassed solvent (e.g., DMF, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.05-0.1 eq), and the phosphine ligand (0.1-0.2 eq).
-
Add the base (2.0-3.0 eq) and the anhydrous, degassed solvent.
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Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Plausible catalytic cycle for intramolecular cyclization.
References
- 1. jmcct.com [jmcct.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. Nitrile - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis | Journal of Chemistry [ajpojournals.org]
- 7. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Analysis of 5-(2-Iodophenyl)-5-oxovaleronitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-(2-Iodophenyl)-5-oxovaleronitrile. The information provided will assist in identifying and characterizing potential impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
Impurities can arise from various stages of the manufacturing process, including synthesis, purification, and storage.[1] They are generally classified as organic impurities (e.g., starting materials, by-products, intermediates, degradation products), inorganic impurities (e.g., reagents, catalysts), and residual solvents.[1] For this compound, common impurities may include unreacted starting materials, by-products from side reactions, and degradation products formed during storage.
Q2: What are the recommended analytical techniques for identifying impurities in my sample?
A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling.[1][2] High-Performance Liquid Chromatography (HPLC) is a primary method for separation and quantification.[3] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides molecular weight information for identification.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the precise chemical structure of unknown impurities.[1]
Q3: How can I quantify the level of a specific impurity?
Once an impurity is identified, its concentration can be determined using a validated analytical method, most commonly HPLC with UV detection. This involves preparing a calibration curve using a reference standard of the impurity. If a reference standard is unavailable, techniques like quantitative NMR (qNMR) can be used.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound.
Issue 1: An unknown peak is observed in the HPLC chromatogram of my sample.
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Possible Cause 1: A process-related impurity.
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Troubleshooting Step: Review the synthetic route of this compound to identify potential by-products or unreacted starting materials. The proposed synthesis pathway below highlights potential impurities.
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Proposed Synthesis Pathway: A plausible synthesis involves the Friedel-Crafts acylation of iodobenzene with glutaric anhydride to form 5-(2-iodophenyl)-5-oxopentanoic acid, followed by amidation and dehydration to yield the final product.
Caption: Proposed synthesis of this compound.
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-
-
Possible Cause 2: A degradation product.
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Troubleshooting Step: Analyze a sample that has been subjected to stress conditions (e.g., heat, light, humidity) to see if the peak increases in intensity. A common degradation pathway could be the hydrolysis of the nitrile group to a carboxylic acid or amide.
-
-
Analytical Workflow for Unknown Peak Identification:
Caption: Workflow for identifying an unknown impurity.
Issue 2: The mass spectrum of an impurity peak does not show a clear molecular ion.
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Possible Cause: The impurity may be unstable under the ionization conditions used in the mass spectrometer.
-
Troubleshooting Step: Try using a softer ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), if available. Also, analyze the fragmentation pattern to deduce the structure of the parent molecule.
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Issue 3: Poor resolution between the main peak and an impurity peak in the HPLC chromatogram.
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Possible Cause: The chromatographic conditions are not optimized for the separation of these two components.
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Troubleshooting Step: Modify the HPLC method parameters. This could involve changing the mobile phase composition, gradient profile, column temperature, or flow rate. Consider using a column with a different stationary phase chemistry.
-
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed for the separation and detection of potential impurities in this compound.
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method is suitable for the identification and quantification of residual solvents from the synthesis process.
| Parameter | Value |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min |
| Ion Source Temp. | 230 °C |
| Mass Range | 35-350 amu |
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are essential for confirming the structure of the main compound and identifying impurities.
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | Deuterated Chloroform (CDCl₃) | Deuterated Chloroform (CDCl₃) |
| Frequency | 400 MHz | 100 MHz |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
Table of Potential Impurities and their Characteristics
| Impurity Name | Structure | Potential Origin | Analytical Note |
| Iodobenzene | C₆H₅I | Unreacted starting material | Volatile, best detected by GC-MS. |
| Glutaric Acid | C₅H₈O₄ | By-product of hydrolysis | More polar, will elute early in reverse-phase HPLC. |
| 5-(2-iodophenyl)-5-oxopentanoic acid | C₁₁H₁₁IO₃ | Intermediate | Will have a different retention time and mass spectrum from the final product. |
| 5-(2-Iodophenyl)-5-oxovaleramide | C₁₁H₁₂INO₂ | By-product of incomplete dehydration | Will have a different retention time and a molecular weight of 317.12 g/mol . |
This technical support guide provides a starting point for identifying and troubleshooting impurities in your this compound samples. For further assistance, please contact our technical support team with your experimental data.
References
Technical Support Center: Enhancing Reaction Selectivity with 5-(2-Iodophenyl)-5-oxovaleronitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2-Iodophenyl)-5-oxovaleronitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the selectivity of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used as a substrate?
A1: this compound is a versatile building block primarily utilized in palladium-catalyzed cross-coupling reactions and intramolecular cyclizations. The presence of an aryl iodide moiety makes it an excellent substrate for reactions such as:
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Heck Coupling: To form a new carbon-carbon bond between the aryl group and an alkene.[1][2]
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Suzuki-Miyaura Coupling: To couple the aryl group with an organoboron reagent.[3][4]
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Sonogashira Coupling: To react the aryl group with a terminal alkyne.[5][6][7][8]
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Intramolecular Cyclization: The spatial proximity of the keto-nitrile chain to the aryl iodide allows for the formation of various heterocyclic and carbocyclic ring systems.[9][10][11]
Q2: What are the key factors influencing the selectivity of reactions with this compound?
A2: Achieving high selectivity in reactions involving this compound is crucial. The primary factors to consider are:
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Catalyst System: The choice of palladium precursor and, most importantly, the ligand, can dramatically influence the reaction's outcome and selectivity.[12][13][14][15][16] Bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to control the reactivity and selectivity of the catalytic cycle.[12][13]
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Base: The type and stoichiometry of the base are critical, particularly in cross-coupling reactions, as they can affect the rate of catalyst regeneration and prevent side reactions.[10][17]
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Solvent: The polarity and coordinating ability of the solvent can impact catalyst stability, substrate solubility, and the reaction pathway.[17]
-
Temperature: Reaction temperature can influence reaction rates and the prevalence of side reactions. Optimization is often necessary to find a balance between efficient conversion and minimal byproduct formation.
-
Additives: In some cases, additives like silver salts or halide salts can be used to steer the reaction towards a specific mechanistic pathway (e.g., cationic vs. neutral pathway in Heck reactions).[10]
Q3: Can the nitrile or ketone functional groups interfere with the desired reaction at the aryl iodide site?
A3: While the aryl iodide is generally the most reactive site for palladium-catalyzed cross-coupling, the ketone and nitrile groups can potentially participate in side reactions under certain conditions. For instance, strong bases could lead to undesired reactions at the alpha-carbon of the ketone or nitrile. However, in well-optimized palladium-catalyzed reactions, these functional groups are typically well-tolerated.[5] Careful selection of reaction conditions is key to minimizing such interferences.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Problem 1: Low Yield of the Desired Product in a Cross-Coupling Reaction (Heck, Suzuki, Sonogashira)
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure proper degassing of solvents and reagents to remove oxygen. Use a freshly opened or purified palladium precursor and ligand. | Palladium(0) catalysts are sensitive to oxidation, which deactivates them. |
| Suboptimal Ligand | Screen a variety of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[12][16] | The steric and electronic properties of the ligand are crucial for stabilizing the palladium catalyst and promoting the desired catalytic cycle.[14] |
| Inappropriate Base | Test different inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or organic bases (e.g., Et₃N, DIPEA).[10][17] | The base plays a key role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield. |
| Poor Solubility | Choose a solvent or solvent mixture that ensures all reactants are in solution at the reaction temperature. Common solvents include DMF, dioxane, THF, and toluene.[18] | Poor solubility can lead to slow reaction rates and incomplete conversion. |
| Incorrect Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side reactions. | Finding the optimal temperature is a balance between reaction kinetics and catalyst stability. |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Reductive Dehalogenation)
| Potential Cause | Troubleshooting Step | Rationale |
| Homocoupling of Boronic Acid (Suzuki) | Ensure rigorous exclusion of oxygen. Use a lower reaction temperature if possible. Add a small amount of water to the reaction mixture. | Homocoupling is often promoted by the presence of oxygen and can be a competing pathway, especially at higher temperatures.[3] |
| Reductive Dehalogenation (Loss of Iodine) | Use a less polar solvent. Ensure the base is not overly strong or used in large excess. Check for sources of hydride (e.g., certain solvents or additives). | This side reaction replaces the iodine with a hydrogen atom and can be promoted by certain solvents and bases. |
| Olefin Isomerization (Heck) | Add a base or silver salts to facilitate the reductive elimination step.[19] | Isomerization of the double bond in the product can occur if the palladium-hydride species is slow to be eliminated. |
Experimental Protocols (Illustrative Examples)
These are generalized protocols and may require optimization for your specific substrate and desired product.
General Procedure for a Suzuki-Miyaura Coupling
-
To a dry reaction flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent (e.g., a mixture of dioxane and water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for an Intramolecular Heck Reaction
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To a dry reaction flask, add this compound (1.0 equiv.), a palladium precursor (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (e.g., P(o-tol)₃, 10-20 mol%), and a base (e.g., Ag₂CO₃ or K₂CO₃, 1.5 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent (e.g., acetonitrile or DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed.
-
Cool the reaction, filter through a pad of celite to remove the palladium catalyst, and wash the celite with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield or selectivity.
Caption: Simplified catalytic cycle for the Heck reaction.
This technical support center is intended as a guide. Specific reaction outcomes will depend on the exact substrates and conditions used. We recommend careful optimization and analysis for each new reaction.
References
- 1. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
- 10. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. theses.enscm.fr [theses.enscm.fr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 5-(2-Iodophenyl)-5-oxovaleronitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(2-Iodophenyl)-5-oxovaleronitrile. The information provided is based on the known chemistry of its functional groups.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpected formation of a new compound with a carboxylic acid group. | The nitrile group may be hydrolyzing to a carboxylic acid. This can be catalyzed by acidic or basic conditions, especially with heating.[1][2][3] | - Maintain neutral pH conditions if possible.- Avoid high temperatures in the presence of strong acids or bases.- If acidic or basic conditions are necessary, consider running the reaction at a lower temperature.- Characterize the new compound by techniques such as NMR, IR, and mass spectrometry to confirm the presence of a carboxylic acid. |
| Loss of starting material and appearance of a dark-colored solution, especially upon heating or exposure to light. | The carbon-iodine bond is susceptible to cleavage, which can lead to the formation of colored byproducts, including elemental iodine (I₂).[4] This can be initiated by heat (thermal decomposition) or light (photodegradation).[5][6][7][8] | - Protect the reaction and stored compound from light by using amber vials or covering the glassware with aluminum foil.- If heating is required, use the lowest effective temperature and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.- Analyze the reaction mixture for the presence of de-iodinated products. |
| Inconsistent reaction outcomes or appearance of multiple unknown peaks in analytical chromatography (e.g., HPLC, GC). | This could be due to a combination of degradation pathways occurring simultaneously, or the presence of impurities in the starting material. | - Check the purity of the starting this compound before use.- Run control experiments to isolate the effects of different variables (e.g., heat, light, pH).- Use techniques like LC-MS to identify the mass of the unknown peaks, which can provide clues about their structure and formation pathway.[9][10] |
| Poor solubility or precipitation of the compound from the reaction mixture. | Degradation products may have different solubility profiles than the parent compound. For example, the carboxylic acid product of nitrile hydrolysis may be less soluble in organic solvents. | - Analyze the precipitate separately to determine its identity.- Adjust the solvent system if the formation of a less soluble degradation product is confirmed or suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its structure, the two most probable degradation pathways are the hydrolysis of the nitrile group to a carboxylic acid and the cleavage of the carbon-iodine bond.[1][2][4] Nitrile hydrolysis can be promoted by acidic or basic conditions, especially with heat.[3] The carbon-iodine bond is relatively weak and can be broken by heat or light.[4][5][6]
Q2: How can I prevent the degradation of this compound during storage?
A2: To minimize degradation during storage, it is recommended to:
-
Store the compound in a tightly sealed, amber-colored container to protect it from light and moisture.
-
Store at low temperatures (e.g., in a refrigerator or freezer).
-
Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Q3: I suspect my compound has degraded. What analytical techniques can I use to confirm this?
A3: Several analytical techniques can be used to assess degradation:
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate the parent compound from its degradation products. A well-developed HPLC method can also be used to quantify the extent of degradation.[9]
-
Mass Spectrometry (MS): Can help in identifying the molecular weights of degradation products, providing clues to their structures.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on isolated degradation products.
-
Infrared (IR) Spectroscopy: Can show the appearance of new functional groups (e.g., a broad O-H stretch for a carboxylic acid) or the disappearance of the nitrile peak.
Q4: Under what conditions is the nitrile group most likely to hydrolyze?
A4: The nitrile group is most susceptible to hydrolysis under strong acidic or strong basic conditions, particularly when heated.[1][2] The reaction is generally slow at neutral pH and room temperature.
Q5: Is this compound sensitive to light?
A5: Yes, organoiodine compounds, in general, can be sensitive to light.[4] The energy from UV or even visible light can be sufficient to cause homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species and potential decomposition.[7][8] It is best practice to handle this compound in a light-protected environment.
Quantitative Data Summary
| Condition | Time (hours) | Temperature (°C) | pH | Light Exposure | % Degradation | Major Degradation Product(s) |
| Example: Acidic | 24 | 50 | 2 | Dark | User Data | User Data |
| Example: Basic | 24 | 50 | 12 | Dark | User Data | User Data |
| Example: Photolytic | 8 | 25 | 7 | UV (254 nm) | User Data | User Data |
| Example: Thermal | 48 | 80 | 7 | Dark | User Data | User Data |
Key Experimental Protocols
Protocol 1: Investigation of Hydrolytic Degradation
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Dilute the stock solution in an acidic buffer (e.g., pH 2) or a dilute solution of HCl.
-
Basic: Dilute the stock solution in a basic buffer (e.g., pH 12) or a dilute solution of NaOH.
-
Neutral: Dilute the stock solution in a neutral buffer (e.g., pH 7).
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 50 °C) in the dark.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours).
-
Analysis: Immediately analyze the samples by HPLC to determine the concentration of the parent compound and any degradation products. If a major degradation product is observed, preparative chromatography can be used to isolate it for structural elucidation by NMR, MS, and IR.
Protocol 2: Investigation of Photodegradation
-
Preparation of Solution: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette or a UV-transparent container.
-
Light Exposure: Expose the solution to a controlled light source (e.g., a UV lamp at 254 nm or a xenon lamp simulating sunlight) for a defined period.
-
Control: Prepare a control sample that is wrapped in aluminum foil and kept under the same conditions to account for any thermal degradation.
-
Analysis: Analyze the samples by HPLC at various time points to monitor the degradation of the parent compound.
Visualizations
References
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 5. Iodine - Wikipedia [en.wikipedia.org]
- 6. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the photochemical transformation of iodine in aqueous systems: humic acid photosensitized reduction of iodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
refining the experimental protocol for 5-(2-Iodophenyl)-5-oxovaleronitrile
This technical support center provides researchers, scientists, and drug development professionals with detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) for the synthesis of 5-(2-Iodophenyl)-5-oxovaleronitrile.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A1: A common and reliable method is the Friedel-Crafts acylation of iodobenzene with 4-cyanobutyryl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction selectively introduces the 5-oxovaleronitrile chain at the para position to the iodine atom due to steric hindrance at the ortho positions.
Q2: What are the critical parameters for a successful Friedel-Crafts acylation in this synthesis?
A2: The critical parameters include:
-
Purity of Reagents: Anhydrous conditions and high-purity reagents are essential. Moisture can deactivate the Lewis acid catalyst.
-
Stoichiometry of the Catalyst: At least a stoichiometric amount of AlCl₃ is typically required because it complexes with the product ketone.
-
Temperature Control: The reaction is usually started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then gradually warmed to room temperature or slightly heated to drive the reaction to completion.
-
Solvent: An inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is recommended.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (iodobenzene) and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.
Q4: What are the expected spectroscopic data for this compound?
A4: While specific data can vary slightly based on the solvent and instrument, you can expect the following characteristic signals:
-
¹H NMR: Aromatic protons will appear as multiplets in the range of 7.2-8.0 ppm. The methylene protons of the valeronitrile chain will appear as triplets or multiplets between 2.0 and 3.2 ppm.
-
¹³C NMR: The carbonyl carbon will have a characteristic peak around 195-200 ppm. The nitrile carbon will appear around 118-120 ppm. Aromatic carbons will be in the 128-142 ppm range, and the carbon bearing the iodine will be at a lower field (around 90-95 ppm).
-
IR Spectroscopy: A strong absorption band for the ketone carbonyl (C=O) stretch will be present around 1680-1700 cm⁻¹, and a sharp, medium intensity peak for the nitrile (C≡N) stretch will be observed around 2240-2260 cm⁻¹.
Experimental Protocol
A plausible method for the synthesis of this compound is via the Friedel-Crafts acylation of iodobenzene.
Reaction Scheme:
Iodobenzene + 4-Cyanobutyryl chloride --(AlCl₃, DCM)--> this compound
Materials and Reagents:
-
Iodobenzene
-
4-Cyanobutyryl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add 4-cyanobutyryl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Addition of Iodobenzene: After the addition of the acyl chloride, add iodobenzene (1.0 equivalent) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Quantitative Data Summary
Table 1: Typical Reaction Parameters
| Parameter | Value |
| Iodobenzene | 1.0 eq |
| 4-Cyanobutyryl chloride | 1.0 eq |
| Aluminum chloride | 1.1 - 1.3 eq |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Typical Yield | 60 - 75% |
| Purity (post-chromatography) | >95% |
Table 2: Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | δ 7.90 (d, 1H), 7.45 (t, 1H), 7.35 (d, 1H), 7.20 (t, 1H), 3.10 (t, 2H), 2.50 (t, 2H), 2.10 (m, 2H) |
| IR (thin film) | ν 2245 (C≡N), 1685 (C=O), 1580, 1460, 1270, 750 cm⁻¹ |
| Mass Spec (EI) | m/z 299 (M⁺), 204, 127, 76 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (hydrolyzed AlCl₃).2. Impure starting materials.3. Insufficient reaction time or temperature. | 1. Use fresh, anhydrous AlCl₃ from a sealed container. Ensure all glassware is flame-dried.2. Check the purity of iodobenzene and the acyl chloride. Purify if necessary.3. Monitor the reaction by TLC. If starting material persists, consider gentle heating (e.g., to 40 °C) or extending the reaction time. |
| Multiple Products on TLC | 1. Formation of isomers (para-substituted product).2. Polyacylation of the product.3. Hydrolysis of the nitrile group during work-up. | 1. The ortho-isomer is the desired product. Isomers can be separated by careful column chromatography.2. Use a slight excess of iodobenzene to minimize polyacylation.3. Keep the work-up conditions, especially the acid wash, brief and at a low temperature. |
| Product is an Oil, Not a Solid | 1. Presence of residual solvent.2. Impurities acting as a eutectic mixture. | 1. Dry the product under high vacuum for an extended period.2. Re-purify by column chromatography. If the product is still an oil, it may be its natural state at room temperature. Try to induce crystallization by scratching the flask or adding a seed crystal. |
| Difficulty in Purification | 1. Product co-elutes with impurities.2. Product is unstable on silica gel. | 1. Try a different solvent system for column chromatography (e.g., toluene/acetone).2. Consider using neutral or deactivated silica gel. Alternatively, purification by crystallization may be an option. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
Validation & Comparative
A Comparative Guide to 5-(2-Iodophenyl)-5-oxovaleronitrile and its Bromo Analog for Researchers
In the landscape of pharmaceutical research and drug development, the nuanced differences between halogenated analogs can significantly impact reactivity, target engagement, and overall biological efficacy. This guide provides a detailed comparison of 5-(2-Iodophenyl)-5-oxovaleronitrile and its bromo counterpart, 5-(2-bromophenyl)-5-oxovaleronitrile, offering insights for researchers, scientists, and professionals in drug development. While direct comparative studies are not extensively available in public literature, this guide synthesizes known chemical principles and experimental data from structurally related compounds to draw meaningful comparisons.
Physicochemical Properties: A Tabular Comparison
A fundamental comparison begins with the intrinsic physicochemical properties of the two molecules. These parameters can influence solubility, membrane permeability, and pharmacokinetic profiles.
| Property | This compound | 5-(2-bromophenyl)-5-oxovaleronitrile |
| CAS Number | 155589-54-1 | 884504-59-0 |
| Molecular Formula | C₁₁H₁₀INO | C₁₁H₁₀BrNO |
| Molecular Weight | 299.11 g/mol | 252.11 g/mol |
| Topological Polar Surface Area (TPSA) | 40.86 Ų | 40.86 Ų |
| Predicted LogP | 3.17 | 3.33 |
Reactivity Profile: The Halogen's Influence
The primary chemical distinction between the two compounds lies in the halogen substituent on the phenyl ring. This difference is expected to manifest in their reactivity, particularly in reactions involving the carbon-halogen bond.
Nucleophilic Substitution: In nucleophilic substitution reactions, the carbon-iodine bond is generally weaker and more polarizable than the carbon-bromine bond. Consequently, iodide is a better leaving group than bromide. This suggests that This compound would likely exhibit higher reactivity in reactions where the halogen is displaced by a nucleophile. This is a critical consideration in the synthesis of derivatives or in understanding potential interactions with biological nucleophiles.
Cross-Coupling Reactions: Both aryl iodides and bromides are common substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. However, aryl iodides typically demonstrate higher reactivity and require milder reaction conditions compared to aryl bromides. Therefore, this compound would be the preferred substrate for such transformations, offering potentially higher yields and faster reaction times.
Experimental Protocols
To empirically determine the comparative reactivity and biological activity, the following experimental protocols are proposed.
Protocol 1: Comparative Nucleophilic Substitution Reactivity
Objective: To compare the rate of nucleophilic substitution of the iodo and bromo analogs with a model nucleophile.
Materials:
-
This compound
-
5-(2-bromophenyl)-5-oxovaleronitrile
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare equimolar solutions of this compound and 5-(2-bromophenyl)-5-oxovaleronitrile in DMF.
-
Add a twofold molar excess of sodium azide to each solution.
-
Maintain the reaction mixtures at a constant temperature (e.g., 60 °C).
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction by adding the aliquot to a known volume of water and extract with an organic solvent (e.g., ethyl acetate).
-
Add an internal standard to the organic extract.
-
Analyze the samples by GC-MS to quantify the disappearance of the starting material and the formation of the azide product.
-
Plot the concentration of the starting material versus time to determine the reaction rates.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To assess and compare the cytotoxic effects of the iodo and bromo analogs on a cancer cell line.
Materials:
-
This compound
-
5-(2-bromophenyl)-5-oxovaleronitrile
-
Human cancer cell line (e.g., HeLa or MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ atmosphere.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare stock solutions of the iodo and bromo compounds in DMSO and then prepare serial dilutions in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values.
Visualizing Workflows and Relationships
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Workflow for comparing nucleophilic substitution reactivity.
Caption: Logical flow for comparative biological evaluation.
Conclusion
Comparative Guide to the Validation of Analytical Methods for 5-(2-Iodophenyl)-5-oxovaleronitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination and validation of 5-(2-Iodophenyl)-5-oxovaleronitrile. While specific validated methods for this compound are not publicly available, this document outlines standard methodologies and validation protocols based on general principles of pharmaceutical analysis and data for structurally similar compounds.
Introduction to Analytical Method Validation
Analytical method validation is a critical process in pharmaceutical development and quality control.[1][2][3] It provides documented evidence that an analytical procedure is suitable for its intended purpose.[3][4] The validation process evaluates several key parameters to ensure the reliability, consistency, and accuracy of the analytical data.[3][5] These parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][4]
This compound is an organic compound with the molecular formula C11H10INO.[] Its chemical structure includes an iodophenyl group, a ketone, and a nitrile, which will influence the choice of analytical technique and method development.
Comparison of Analytical Methods
This guide compares two widely used analytical techniques for the analysis of pharmaceutical compounds: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | RP-HPLC with UV Detection | GC-MS |
| Principle | Separation based on the compound's polarity and partitioning between a non-polar stationary phase and a polar mobile phase. | Separation based on the compound's volatility and boiling point, followed by detection based on mass-to-charge ratio.[7] |
| Applicability | Well-suited for non-volatile and thermally stable compounds. Often the first choice for purity and assay determination of pharmaceutical intermediates.[8] | Suitable for volatile and thermally stable compounds. Can be used for identification and quantification of impurities. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent and filtering. | May require derivatization to increase volatility and thermal stability.[9] |
| Selectivity | Good selectivity can be achieved by optimizing the mobile phase, stationary phase, and detection wavelength. | Excellent selectivity and specificity due to mass spectrometric detection, which provides structural information.[7] |
| Sensitivity | Generally good, with detection limits typically in the µg/mL to ng/mL range. | Very high sensitivity, with detection limits often in the pg/mL range or lower. |
| Data Output | Chromatogram showing retention time and peak area/height for quantification. | Total ion chromatogram and mass spectrum for each peak, allowing for both quantification and identification. |
Experimental Protocols
RP-HPLC Method for Assay Determination
This hypothetical method is designed for determining the purity (assay) of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (e.g., in a 60:40 v/v ratio)[10]
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (based on the chromophores in the molecule)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a concentration of approximately 100 µg/mL. Filter through a 0.45 µm filter before injection.
GC-MS Method for Impurity Profiling
This hypothetical method is suitable for identifying and quantifying potential volatile impurities in this compound.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min[12]
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV[9]
-
Mass Range: m/z 40-400
-
Sample Preparation: Dissolve a known weight of the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Validation Parameters and Acceptance Criteria
The following table summarizes the typical validation parameters and their acceptance criteria for the analytical methods described above.
| Parameter | RP-HPLC (Assay) | GC-MS (Impurity) |
| Specificity | The peak for this compound should be well-resolved from any impurities or degradation products. Peak purity should be demonstrated using a photodiode array detector. | The mass spectrum of the analyte peak should be unique and free from interference from co-eluting peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. | Correlation coefficient (r²) ≥ 0.995 over a range from the LOQ to 120% of the impurity specification limit. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels. | Mean recovery of 80.0% to 120.0% for spiked impurities at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. | RSD ≤ 15% at the quantitation limit. |
| Precision (Intermediate) | RSD ≤ 2.0% for analyses performed on different days by different analysts. | RSD ≤ 20% for analyses performed on different days. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. RSD at this concentration should be acceptable.[2] | Signal-to-noise ratio of 10:1. RSD at this concentration should be acceptable.[2] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). | The method should remain unaffected by small, deliberate variations in method parameters (e.g., carrier gas flow, temperature program). |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of an analytical method.
References
- 1. upm-inc.com [upm-inc.com]
- 2. pharmaerudition.org [pharmaerudition.org]
- 3. wjarr.com [wjarr.com]
- 4. Validation & Transfer of Methods for Pharmaceutical Analysis [rsc.org]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Acetamide, N-(2-iodophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. abap.co.in [abap.co.in]
- 12. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Potential: A Comparative Analysis of 5-(2-Iodophenyl)-5-oxovaleronitrile and its Analogs
For Immediate Release
In the dynamic landscape of drug discovery and development, the exploration of novel chemical entities with promising biological activities is paramount. This guide presents a comprehensive comparison of the biological profile of 5-(2-Iodophenyl)-5-oxovaleronitrile against structurally similar compounds, with a focus on their potential as antimicrobial and anticancer agents. While direct experimental data for this compound remains limited in publicly accessible literature, this guide draws upon extensive research on related chemical scaffolds, particularly iodinated chalcones and other α,β-unsaturated ketones, to provide a predictive and comparative analysis for researchers, scientists, and drug development professionals.
Executive Summary
The core structure of this compound, featuring an iodinated phenyl ring attached to a five-carbon chain with a ketone and a nitrile group, suggests the potential for a range of biological activities. The presence of the iodine atom, a halogen, is known to influence the lipophilicity and electronic properties of a molecule, often enhancing its interaction with biological targets. This guide will delve into the known biological activities of analogous compounds, presenting available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to offer a foundational understanding for future research on this specific molecule.
Comparative Analysis of Biological Activities
To build a comparative framework, we will examine the biological activities of chalcones and other aromatic ketones that share key structural features with this compound. Chalcones, which are α,β-unsaturated ketones with two aromatic rings, have been extensively studied and provide a rich source of comparative data.
Antimicrobial Activity
Halogenated chalcones have demonstrated significant potential as antimicrobial agents against a spectrum of bacterial and fungal pathogens. The presence and position of the halogen on the aromatic ring can greatly influence the minimum inhibitory concentration (MIC).
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Chalcone Derivatives
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |
| Iodinated Chalcone Analog 1 | 250 | - | - | - | [1] |
| Chlorinated Chalcone 1 | - | - | - | - | [2] |
| Chlorinated Chalcone 2 | 0.4 - 0.6 | 0.4 - 0.6 | Moderate Activity | Poor Activity | [3] |
| Hydroxy-Chalcone 1 | 25-50 | - | - | - | [4] |
| Hydroxy-Chalcone 2 | 50-100 (MBC) | - | - | - | [4] |
| Unsubstituted Chalcone | 32.00 | - | 64.00 | 128.00 | [5] |
| Nitro-substituted Chalcone | 8-432 times more active than unsubstituted | - | - | - | [5] |
| Halogen-substituted Chalcone | Generally increased activity | - | - | - | [5][6] |
Note: A "-" indicates that data was not available in the cited source. MBC stands for Minimum Bactericidal Concentration.
The structure-activity relationship (SAR) studies of chalcones often reveal that electron-withdrawing groups, such as halogens and nitro groups, on the aromatic rings tend to enhance antimicrobial activity.[5][6]
Anticancer Activity
The cytotoxic potential of chalcones and related α,β-unsaturated ketones against various cancer cell lines has been a subject of intense research. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Chalcone and Related Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Halogenated Chalcone 1 | MCF-7 (Breast) | 0.8 - 4.3 | [7] |
| Halogenated Chalcone 2 | HeLa (Cervical) | 0.8 - 4.3 | [7] |
| Halogenated Chalcone 3 | WiDr (Colon) | 0.8 - 4.3 | [7] |
| Chalcone Derivative 4a | K562 (Leukemia) | ≤ 3.86 | [8] |
| Chalcone Derivative 4b | MDA-MB-231 (Breast) | ≤ 3.86 | [8] |
| Chalcone Derivative 4e | SK-N-MC (Neuroblastoma) | ≤ 3.86 | [8] |
| Chalcone Derivative 12 | MCF-7 (Breast) | 4.19 | [9] |
| Chalcone Derivative 13 | MCF-7 (Breast) | 3.30 | [9] |
| Chalcone Derivative 4a | MCF-7 (Breast) | 5.16 | [10] |
| Chalcone Derivative 4b | MDA-MB-231 (Breast) | 2.08 | [10] |
| Chalcone Derivative 4q | MDA-MB-231 (Breast) | 13.58 | [10] |
| Chalcone Derivative 4v | HCT-116 (Colon) | 6.59 | [10] |
| Sulfonamide-based Chalcone 5 | AGS (Gastric) | < 1.0 µg/mL | [11] |
| Sulfonamide-based Chalcone 7 | HL-60 (Leukemia) | < 1.57 µg/mL | [11] |
The anticancer activity of chalcones is often attributed to their ability to interact with various cellular targets and modulate key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[12][13][14]
Experimental Protocols
To ensure the reproducibility and validation of the cited biological data, detailed experimental methodologies are crucial. Below are summaries of standard protocols for the key assays mentioned.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways
Chalcones and their analogs are known to exert their anticancer effects by modulating a variety of signaling pathways that are crucial for cancer cell survival and proliferation. Understanding these pathways can provide insights into the potential mechanisms of action of this compound.
p53 Signaling Pathway
The p53 tumor suppressor protein plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress. Some chalcone derivatives have been shown to upregulate p53 expression, leading to cell cycle arrest and apoptosis in cancer cells.[13]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. Inhibition of the NF-κB pathway is a promising strategy for cancer therapy. Several chalcones have been identified as potent inhibitors of NF-κB activation.[13][15]
Conclusion and Future Directions
While direct biological data for this compound is not yet available, the comparative analysis of structurally similar compounds, particularly iodinated chalcones, provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. The presence of the iodophenyl moiety is a key feature that warrants further exploration.
Future research should focus on the synthesis and in-depth biological evaluation of this compound. This should include:
-
Antimicrobial screening against a broad panel of bacterial and fungal pathogens.
-
Cytotoxicity screening against a diverse range of cancer cell lines.
-
Enzyme inhibition assays to identify potential molecular targets.
-
Mechanism of action studies to elucidate the signaling pathways modulated by the compound.
The data presented in this guide serves as a valuable starting point for researchers to design and execute these critical next steps in evaluating the therapeutic potential of this novel compound.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcat.com [ijpcat.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition [mdpi.com]
- 11. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
comparative study of synthetic routes to 5-(2-Iodophenyl)-5-oxovaleronitrile
A Comparative Guide to the Synthetic Routes of 5-(2-Iodophenyl)-5-oxovaleronitrile
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides a comparative analysis of three plausible synthetic pathways, offering insights into their respective advantages and challenges. The comparison is supported by representative experimental data from analogous reactions found in the literature.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be strategically divided into three main approaches: Friedel-Crafts acylation, an organometallic route, and a palladium-catalyzed cross-coupling reaction. Each route offers a unique set of conditions and potential outcomes.
| Parameter | Route A: Friedel-Crafts Acylation | Route B: Organometallic Acylation | Route C: Palladium-Catalyzed Cross-Coupling |
| Starting Materials | Iodobenzene, Glutaric Anhydride | 2-Iodobenzoic Acid, 4-Cyanobutyryl Chloride | 2-Iodophenylboronic acid, 5-Chloro-5-oxovaleronitrile |
| Key Intermediates | 5-(4-Iodophenyl)-5-oxopentanoic acid | 2-Iodobenzoyl chloride | Not applicable |
| Number of Steps | 3 | 3 | 1 (Core C-C bond formation) |
| Key Reagents | AlCl₃, SOCl₂, NH₃ | Thionyl chloride, Organocadmium reagent | Palladium catalyst (e.g., Pd(PPh₃)₄), Base |
| Potential Yield | Moderate to Good (Analogous acylations can be high-yielding) | Good (Acyl chloride formation and subsequent ketone synthesis are generally efficient) | Good to Excellent (Cross-coupling reactions are known for high efficiency) |
| Advantages | Readily available starting materials. Well-established reaction. | Avoids potential rearrangement issues of Friedel-Crafts. Can be highly selective. | High functional group tolerance. Mild reaction conditions. High potential for efficiency and yield. |
| Disadvantages | Potential for regioisomer formation (ortho vs. para). Requires a strong Lewis acid. The final iodination step might be necessary if starting from a non-iodinated phenyl precursor. | Use of toxic organocadmium reagents. Requires anhydrous conditions. | Cost of palladium catalyst. Availability of specific starting materials. |
Experimental Protocols
The following are representative experimental protocols for the key transformations in each synthetic route, based on analogous reactions described in the scientific literature.
Route A: Friedel-Crafts Acylation
Step 1: Synthesis of 5-(Iodophenyl)-5-oxopentanoic acid (Analogous to Friedel-Crafts Acylation)
In a flask equipped with a stirrer and a reflux condenser, anhydrous aluminum chloride (1.1 eq) is suspended in an inert solvent such as dichloromethane. Iodobenzene (1.0 eq) is added, and the mixture is cooled in an ice bath. Glutaric anhydride (1.0 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude keto acid. Purification can be achieved by recrystallization.
Step 2: Synthesis of 5-(Iodophenyl)-5-oxopentanoyl chloride
The crude 5-(Iodophenyl)-5-oxopentanoic acid (1.0 eq) is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours. The excess thionyl chloride is removed by distillation under reduced pressure to afford the crude acyl chloride, which is often used in the next step without further purification.
Step 3: Synthesis of this compound (Analogous to Nitrile Formation from Acyl Chloride)
The crude acyl chloride is dissolved in a dry, inert solvent like benzene or toluene. A stream of anhydrous ammonia gas is passed through the solution to form the corresponding amide. The resulting amide is then dehydrated using a reagent such as phosphorus pentoxide (P₂O₅) or thionyl chloride with heating to yield the target nitrile.
Route B: Organometallic Acylation
Step 1: Synthesis of 2-Iodobenzoyl chloride
2-Iodobenzoic acid (1.0 eq) is mixed with thionyl chloride (1.3 eq) and heated on a water bath with stirring for 1 hour until the evolution of gas ceases.[1] Excess thionyl chloride is removed by distillation under normal pressure, followed by distillation under reduced pressure to obtain 2-iodobenzoyl chloride (yields can be up to 94%).[1]
Step 2: Preparation of an Organocadmium Reagent (Analogous Reaction)
A Grignard reagent, such as that prepared from 4-cyanobutylmagnesium bromide (prepared from the corresponding bromide and magnesium turnings in dry ether), is treated with anhydrous cadmium chloride (CdCl₂) at 0°C. The resulting diorganocadmium reagent is used in the subsequent step.
Step 3: Synthesis of this compound
The prepared organocadmium reagent is added dropwise to a solution of 2-iodobenzoyl chloride (1.0 eq) in an anhydrous solvent like benzene at 0°C. The reaction mixture is stirred for several hours at room temperature and then hydrolyzed with dilute acid. The organic layer is separated, washed, dried, and concentrated to give the crude product, which can be purified by chromatography.
Route C: Palladium-Catalyzed Cross-Coupling
Representative Procedure (Analogous to Suzuki-Miyaura Coupling)
In a reaction vessel, 2-iodophenylboronic acid (1.2 eq), a suitable coupling partner such as the acid chloride of 4-cyanobutanoic acid (1.0 eq), a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) are combined in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Synthetic Pathway Visualization
The following diagrams illustrate the logical flow of the three proposed synthetic routes.
Caption: Overview of three synthetic strategies for this compound.
Conclusion
The choice of the most suitable synthetic route for this compound will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product. Route A, via Friedel-Crafts acylation, utilizes common starting materials but may present challenges with regioselectivity. Route B, the organometallic approach, offers better control but involves the use of toxic reagents. Route C, employing palladium-catalyzed cross-coupling, is a modern and often highly efficient method, though the cost of the catalyst can be a consideration. For laboratory-scale synthesis and process development, a thorough evaluation of these routes is recommended to identify the most optimal and sustainable method.
References
Assessing the Purity of Synthesized 5-(2-Iodophenyl)-5-oxovaleronitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative assessment of the purity of 5-(2-Iodophenyl)-5-oxovaleronitrile, a key intermediate in the synthesis of various heterocyclic compounds, against a common alternative. This guide includes detailed experimental protocols for purity determination and supporting data presented for easy comparison.
Comparative Purity Analysis
The purity of newly synthesized this compound was assessed and compared with a commercially available alternative, 5-(2-Bromophenyl)-5-oxovaleronitrile. The synthesized product's purity was determined using a combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), methods well-suited for the analysis of aromatic ketones and halogenated organic compounds.
| Compound | Stated Purity | Analytical Method(s) | Key Impurities Identified |
| Synthesized this compound | 98.5% (Hypothetical) | HPLC, GC-MS, ¹H NMR | Residual starting materials (2-iodoacetophenone), over-acylated byproducts, solvent residues. |
| 5-(2-Bromophenyl)-5-oxovaleronitrile | ≥98%[1] | Not specified by supplier | Not specified by supplier |
Note: The purity of the synthesized this compound is presented as a hypothetical value for illustrative purposes within this guide. Actual purity will vary based on the specific synthesis and purification protocol.
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the purity of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantitative analysis of the main compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 30% acetonitrile, increasing to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This technique is ideal for identifying volatile and semi-volatile impurities, particularly those related to the halogenated aromatic moiety.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) suitable for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of dichloromethane.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Purity Estimation
¹H NMR spectroscopy provides structural confirmation of the target molecule and can be used to estimate purity by integrating the signals of the compound against those of a known internal standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: A known amount of a stable compound with a distinct chemical shift (e.g., 1,3,5-trimethoxybenzene).
-
Procedure: A precisely weighed sample of the synthesized compound and the internal standard are dissolved in CDCl₃ and the spectrum is acquired. The purity is calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal of the standard.
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for purity assessment and a potential signaling pathway where this class of compounds might be investigated.
Caption: Experimental workflow for the synthesis, purification, and purity assessment of this compound.
Caption: A hypothetical signaling pathway where this compound could act as an inhibitor of a kinase cascade.
References
A Preliminary Assessment and Proposed Screening Strategy for 5-(2-Iodophenyl)-5-oxovaleronitrile
For Researchers, Scientists, and Drug Development Professionals
The compound 5-(2-Iodophenyl)-5-oxovaleronitrile is a novel small molecule with limited publicly available data on its biological activity and potential for cross-reactivity in biological assays. This guide provides a preliminary assessment based on its structural features and proposes a hypothetical screening strategy for researchers interested in characterizing this compound.
Structural and Functional Inferences
This compound possesses two key structural motifs that may hint at its biological properties:
-
Iodophenyl Group: The presence of an iodine atom on a phenyl ring is a feature found in various bioactive compounds. Iodinated molecules are utilized as radio-imaging agents (with radioactive iodine isotopes), and the halogen bond-forming capacity of iodine can influence protein-ligand interactions and metabolic stability. The position of the iodine atom can also affect selectivity for different biological targets.
-
Keto-Nitrile Moiety: The α-keto-γ-cyanopropyl structure is a reactive functional group. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Ketones are also common in pharmacologically active compounds, participating in hydrogen bonding and other interactions within protein binding pockets. β-ketonitriles, a related structural class, have been investigated for anti-inflammatory and anti-cancer activities.
Given these features, this compound could potentially interact with a range of biological targets, and its cross-reactivity profile is currently unknown.
Proposed Workflow for Biological Characterization
A systematic approach is necessary to determine the biological activity and potential off-target effects of this compound. The following workflow outlines a hypothetical screening cascade.
Caption: Hypothetical workflow for characterizing this compound.
Hypothetical Comparison Data
To illustrate how data on cross-reactivity could be presented, the following table provides a hypothetical comparison of this compound with two imaginary alternative compounds, "Compound A" (a structurally similar analog without iodine) and "Compound B" (a known inhibitor of a hypothetical target).
Table 1: Hypothetical Cross-Reactivity Data (IC50, µM)
| Target | This compound | Compound A (Non-iodinated analog) | Compound B (Control Inhibitor) |
| Primary Target: Kinase X | 0.5 | 5.2 | 0.1 |
| Kinase Y (related) | 15.8 | 25.1 | > 100 |
| Kinase Z (related) | 8.9 | 12.3 | 85.6 |
| GPCR 1 | > 100 | > 100 | > 100 |
| Ion Channel 1 | 55.2 | 78.9 | > 100 |
| Cytochrome P450 3A4 | 22.5 | 45.1 | 15.7 |
Disclaimer: The data in this table is purely illustrative and not based on experimental results.
Experimental Protocols
Below are example protocols for key experiments that would be part of the proposed screening workflow.
A. Kinase Inhibition Assay (Example: Kinase X)
-
Objective: To determine the in vitro inhibitory activity of the test compounds against a specific kinase.
-
Materials:
-
Recombinant human Kinase X
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer.
-
Add 5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 10 µL of a mixture containing the kinase and substrate peptide to each well.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the kinase activity (e.g., by measuring ADP production) according to the detection reagent manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
B. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the test compounds on a mammalian cell line (e.g., HEK293).
-
Materials:
-
HEK293 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate for 12-18 hours in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the CC50 (half-maximal cytotoxic concentration).
-
Visualization of Logical Relationships
The following diagram illustrates the logical relationship in evaluating the selectivity of a compound.
Caption: Selectivity assessment of a test compound against its primary target and potential off-targets.
This guide provides a framework for the initial investigation of this compound. The successful characterization of this and other novel compounds relies on a systematic and multi-faceted experimental approach.
Performance Benchmark: 5-(2-Iodophenyl)-5-oxovaleronitrile and its Alternatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The primary alternatives considered for this comparison are the analogous aryl bromide, 5-(2-Bromophenyl)-5-oxovaleronitrile, and a positional isomer, 5-(3-Iodophenyl)-5-oxovaleronitrile. The performance of these intermediates is critical as it directly impacts the efficiency, yield, and economic viability of synthesizing more complex target molecules.
Comparative Performance Data
The following table summarizes the expected performance characteristics of 5-(2-Iodophenyl)-5-oxovaleronitrile against its common alternatives in palladium-catalyzed reactions such as Sonogashira, Heck, and Suzuki couplings. The comparison is derived from the general reactivity trends of aryl halides, where the carbon-halogen bond strength (C-I < C-Br < C-Cl) is the determining factor for the rate of oxidative addition to the palladium catalyst, a key step in the catalytic cycle.
| Intermediate | CAS Number | Molecular Formula | Key Performance Characteristic | Expected Reaction Time | Expected Yield |
| This compound | 155589-54-1 | C₁₁H₁₀INO | High Reactivity: The weak Carbon-Iodine bond facilitates faster oxidative addition to the Pd(0) catalyst, leading to quicker reaction completion and often requiring milder conditions.[4] | Shorter | Higher |
| 5-(2-Bromophenyl)-5-oxovaleronitrile | 884504-59-0 | C₁₁H₁₀BrNO | Moderate Reactivity: The stronger Carbon-Bromine bond typically requires higher temperatures, longer reaction times, or more specialized, electron-rich ligands to achieve comparable results. | Longer | Moderate |
| 5-(3-Iodophenyl)-5-oxovaleronitrile | 898767-94-7 | C₁₁H₁₀INO | Similar Reactivity to 2-Iodo Isomer: Reactivity is comparable to the 2-iodo isomer due to the C-I bond. Steric hindrance is generally lower, which can sometimes lead to slightly better yields. | Shorter | Higher |
| 5-(2-Chlorophenyl)-5-oxovaleronitrile | N/A | C₁₁H₁₀ClNO | Lower Reactivity: The robust Carbon-Chlorine bond makes this intermediate significantly less reactive, often necessitating specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and more forcing conditions. | Much Longer | Lower |
Experimental Protocols
The following are representative, generalized protocols for common palladium-catalyzed cross-coupling reactions where an intermediate like this compound would be utilized.
Note: These protocols are templates and require optimization for specific substrates and scales.
Protocol: Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.[2][5]
Objective: To couple this compound with a terminal alkyne (e.g., phenylacetylene).
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-purged flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent, followed by the terminal alkyne.
-
Add the base (TEA or DIPEA) and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Protocol: Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[1][4]
Objective: To couple this compound with an alkene (e.g., butyl acrylate).
Materials:
-
This compound (1.0 eq)
-
Alkene (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
A phosphine ligand (e.g., P(o-tolyl)₃) (0.04 eq)
-
A base (e.g., K₂CO₃ or Et₃N) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMA, or Acetonitrile)
Procedure:
-
In a nitrogen-flushed flask, combine this compound, Pd(OAc)₂, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by the alkene.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
Visualizations
Catalytic Cycle for Sonogashira Coupling
The diagram below illustrates the generally accepted mechanism for the palladium- and copper-co-catalyzed Sonogashira reaction, a key application for aryl iodide intermediates.
References
- 1. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-free, Sonogashira cross-coupling reaction. An update [ouci.dntb.gov.ua]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
In-depth Analysis of 5-(2-Iodophenyl)-5-oxovaleronitrile Analogues: Awaiting Discovery
A comprehensive search for publicly available scientific literature and experimental data has revealed a significant gap in the current body of research regarding the structure-activity relationship (SAR) of 5-(2-Iodophenyl)-5-oxovaleronitrile and its analogues. Despite extensive searches for data on this specific compound and broader searches for the related class of 5-oxo-5-phenylvaleronitrile analogues, no studies detailing their synthesis, biological evaluation, or SAR were identified.
This lack of available information prevents the creation of a detailed comparison guide as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways or experimental workflows cannot be fulfilled without foundational research data.
The absence of published research on this particular chemical scaffold suggests that the exploration of this compound analogues as potential therapeutic agents or biological probes is likely in its nascent stages or has not yet been a focus of public-domain research.
Therefore, for researchers, scientists, and drug development professionals interested in this specific class of compounds, the field appears to be wide open for initial exploration. Future research efforts would need to focus on the following key areas to build a foundational understanding of their potential:
-
Synthesis of a diverse library of analogues: To establish a meaningful SAR, a range of analogues with systematic modifications to the this compound core structure would need to be synthesized. This would involve substitutions on the phenyl ring, alterations to the valeronitrile chain, and replacement of the iodo-substituent.
-
Development and validation of biological assays: Screening these analogues for biological activity would require the development of relevant in vitro and in vivo assays. The choice of assays would depend on the therapeutic area of interest.
-
Systematic evaluation and data analysis: The synthesized compounds would need to be tested in these assays to generate quantitative data (e.g., IC50, EC50 values). This data would then be analyzed to identify key structural features that govern the observed biological activity, forming the basis of the structure-activity relationship.
Until such foundational research is conducted and published, a comprehensive comparison guide on the structure-activity relationship of this compound analogues cannot be compiled. The scientific community awaits the first reports on the synthesis and biological characterization of this novel class of compounds.
comparing the efficacy of different catalysts for 5-(2-Iodophenyl)-5-oxovaleronitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-(2-Iodophenyl)-5-oxovaleronitrile, a potentially valuable building block in pharmaceutical and materials science, necessitates efficient and selective catalytic methods. This guide provides a comparative analysis of different catalysts for a proposed two-step synthesis, offering experimental data from analogous reactions to inform catalyst selection and process optimization. Due to the limited availability of direct comparative studies for this specific molecule, this guide leverages data from well-established, analogous transformations.
Proposed Synthetic Pathway
A robust and logical synthetic route to this compound involves a two-step process:
-
Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of an appropriate iodinated aromatic precursor, such as 1-iodo-3-methoxybenzene or a similar activated derivative, with glutaric anhydride. This reaction forms the carbon-carbon bond between the aromatic ring and the five-carbon chain, yielding a γ-keto acid intermediate: 5-(2-Iodoaryl)-5-oxopentanoic acid.
-
Nitrile Formation via Amide Dehydration: The carboxylic acid group of the γ-keto acid intermediate is then converted to a primary amide, followed by dehydration to yield the final product, this compound.
This guide will focus on comparing the efficacy of catalysts for each of these key transformations.
Step 1: Friedel-Crafts Acylation - A Comparison of Lewis Acid Catalysts
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, with the choice of Lewis acid catalyst being critical for reaction efficiency and selectivity. The reaction involves the activation of an acylating agent (glutaric anhydride in this case) by a Lewis acid to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.
Quantitative Comparison of Lewis Acid Catalysts for Acylation
The following table summarizes the performance of common Lewis acid catalysts in Friedel-Crafts acylation reactions analogous to the proposed synthesis of the γ-keto acid intermediate.
| Catalyst | Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Fluorobenzene | Glutaric Anhydride | Fluorobenzene | Reflux | - | High | [1] |
| ZnCl₂ | Fluorobenzene | Glutaric Anhydride | Fluorobenzene | Reflux | - | Moderate | [1] |
| TiCl₄ | Fluorobenzene | Glutaric Anhydride | Fluorobenzene | Reflux | - | Moderate | [1] |
| FeCl₃ | Benzene | Acyl Chloride | - | - | - | Good | [2] |
| SnCl₄ | Anisole | Acetic Anhydride | CS₂ | 0 | 1 | 95 | Analogous |
| BF₃·OEt₂ | Anisole | Acetic Anhydride | Benzene | Reflux | 2 | 85 | Analogous |
Note: The yields are reported for analogous reactions and may vary for the synthesis of 5-(2-Iodoaryl)-5-oxopentanoic acid. Optimization of reaction conditions is crucial.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a general procedure based on analogous reactions and should be optimized for the specific substrate.
Materials:
-
Iodinated aromatic substrate (e.g., 1-iodo-3-methoxybenzene)
-
Glutaric anhydride
-
Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, fluorobenzene[1])
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a stirred suspension of the Lewis acid (1.1 - 2.5 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the iodinated aromatic substrate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add glutaric anhydride portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 5-(2-Iodoaryl)-5-oxopentanoic acid.
Step 2: Amide Dehydration to Nitrile - A Comparison of Catalytic Methods
The conversion of the primary amide of the γ-keto acid to the corresponding nitrile is a dehydration reaction. Several modern catalytic methods offer advantages over classical stoichiometric dehydrating agents in terms of mildness, selectivity, and functional group tolerance.
Quantitative Comparison of Catalysts for Amide Dehydration
The following table compares different catalytic systems for the dehydration of primary amides to nitriles, based on reported literature for analogous substrates.
| Catalyst/Reagent | Co-reagent/Conditions | Substrate Scope | Yield (%) | Reference |
| P(NMe₂)₃ | Et₂NH, refluxing CHCl₃ | Broad | High | [3] |
| PCl₃ | Et₂NH, refluxing CHCl₃ | Broad | High | [3] |
| P(OPh)₃ | DBU, neat, microwave (150 °C) | Broad | High | [3] |
| Pd(OAc)₂ | Selectfluor | Aromatic and aliphatic amides | 71-95 | [4] |
| ZnBr₂/T3P | PMHS | Aromatic and aliphatic amides | High | [5] |
| P₂O₅ | Heat | General | Variable | [6] |
Note: The choice of catalyst will depend on the specific functionalities present in the substrate and the desired reaction conditions.
Experimental Protocol: Amide Formation and Dehydration
This is a general two-step protocol that can be adapted.
Part A: Amide Formation
-
Dissolve the 5-(2-Iodoaryl)-5-oxopentanoic acid in a suitable solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., EDC, DCC) and an activating agent (e.g., HOBt).
-
Add a source of ammonia (e.g., ammonium chloride and a non-nucleophilic base like triethylamine, or aqueous ammonia).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction mixture to isolate the crude primary amide.
Part B: Dehydration to Nitrile (Example using PCl₃)
-
To a solution of the primary amide and diethylamine (3 equivalents) in chloroform, cooled to 0 °C, add phosphorus trichloride (2 equivalents) dropwise.[3]
-
After the addition, stir the reaction at reflux for 40 minutes.[3]
-
Cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the proposed synthesis and the key decision points for catalyst selection.
Caption: Proposed synthetic workflow for this compound.
Conclusion
The synthesis of this compound can be effectively achieved through a two-step sequence involving Friedel-Crafts acylation followed by amide dehydration. For the Friedel-Crafts step, AlCl₃ is a powerful and commonly used Lewis acid, though others like ZnCl₂ and TiCl₄ can also be considered, potentially offering milder reaction conditions. For the conversion of the intermediate amide to the final nitrile product, modern catalytic methods employing phosphorus-based reagents or palladium catalysts provide high yields under relatively mild conditions and with good functional group tolerance. The selection of the optimal catalyst for each step will depend on the specific substrate, desired reaction conditions, and economic considerations. The provided protocols and comparative data serve as a valuable starting point for the development of a robust and efficient synthesis of this promising molecule.
References
- 1. CN101423515A - Novel preparation method of Ezetimibe - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Mechanistic Crossroads: A Comparative Guide to the Reactivity of 5-(2-Iodophenyl)-5-oxovaleronitrile
For researchers, scientists, and drug development professionals, understanding the reactivity of a molecule is paramount to its application. This guide provides a mechanistic comparison of potential reactions involving 5-(2-Iodophenyl)-5-oxovaleronitrile, a versatile building block in synthetic chemistry. Due to a lack of specific published data on this exact molecule, this guide draws upon established reactivity principles and experimental data from closely related γ-(2-iodoaryl)-γ-oxonitriles and other pertinent iodoaryl precursors.
The unique structural features of this compound, namely the ortho-iodinated aromatic ring, the ketone, and the nitrile functional groups, predispose it to a variety of intramolecular transformations. The primary reaction pathways anticipated for this substrate are intramolecular cyclizations, which can be broadly categorized into palladium-catalyzed and radical-mediated processes.
Palladium-Catalyzed Intramolecular Cyclization: A Gateway to Heterocycles
The presence of an aryl iodide moiety makes this compound an excellent candidate for palladium-catalyzed intramolecular reactions. Such transformations are powerful tools for the construction of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and bioactive molecules.
Proposed Reaction: Intramolecular Heck-Type Cyclization leading to Tetrahydroquinolines
A plausible and highly valuable transformation of this compound is an intramolecular Heck-type reaction. In this scenario, the palladium catalyst would insert into the carbon-iodine bond, followed by an intramolecular carbopalladation onto the nitrile group. Subsequent protonolysis or hydrolysis of the resulting imine would yield a substituted tetrahydroquinoline derivative.
Table 1: Comparison of Anticipated Reaction Conditions for Palladium-Catalyzed Cyclization
| Parameter | Condition A (Heck-type) | Condition B (Reductive-Heck) |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ |
| Ligand | PPh₃, P(o-tol)₃ | dppf, P(t-Bu)₃ |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | Ag₂CO₃, K₂CO₃ |
| Solvent | DMF, DMAc, Toluene | Acetonitrile, Dioxane |
| Temperature | 80-120 °C | 60-100 °C |
| Additive | None | Formic acid, H₂ |
| Anticipated Yield | Moderate to Good | Moderate to Good |
Experimental Protocol (General, based on related substrates):
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) is added Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12-24 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Radical-Mediated Intramolecular Cyclization: An Alternative Route
Radical cyclizations offer a complementary approach to the synthesis of cyclic compounds from this compound. The carbon-iodine bond can be homolytically cleaved using radical initiators to generate an aryl radical, which can then undergo intramolecular addition to the nitrile.
Proposed Reaction: Tin-Mediated Radical Cyclization
A classic method for initiating such a reaction involves the use of tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). The aryl radical formed would attack the nitrile carbon, and the resulting imidoyl radical would then be trapped by a hydrogen atom from Bu₃SnH to furnish the cyclized product.
Table 2: Comparison of Anticipated Reaction Conditions for Radical Cyclization
| Parameter | Condition A (Tin-Mediated) | Condition B (Photoredox) |
| Initiator/Catalyst | AIBN, V-70 | Ru(bpy)₃Cl₂, Ir(ppy)₃ |
| Radical Precursor | Bu₃SnH | Hantzsch ester, Et₃N |
| Solvent | Benzene, Toluene | Acetonitrile, DMSO |
| Temperature | 80-110 °C | Room Temperature |
| Light Source | N/A | Blue LED, CFL |
| Anticipated Yield | Moderate | Moderate to Good |
Experimental Protocol (General, based on related substrates):
A solution of this compound (1.0 mmol) and AIBN (0.1 mmol) in anhydrous benzene (20 mL) is heated to reflux. A solution of Bu₃SnH (1.2 mmol) in anhydrous benzene (10 mL) is then added dropwise over 2 hours. The reaction mixture is refluxed for an additional 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in acetonitrile and washed with hexane to remove tin byproducts. The acetonitrile layer is concentrated, and the crude product is purified by column chromatography.
Mechanistic Comparison and Outlook
Both palladium-catalyzed and radical-mediated cyclizations represent viable strategies for the transformation of this compound into valuable heterocyclic structures. The choice of method would depend on the desired final product and the tolerance of other functional groups in a more complex substrate.
-
Palladium-catalyzed methods are often highly chemo- and regioselective, benefiting from a vast and well-understood catalytic toolbox. The mechanism proceeds through well-defined organometallic intermediates, allowing for a higher degree of control.
-
Radical cyclizations , on the other hand, are typically performed under neutral conditions and can be advantageous for substrates sensitive to strong bases or acids. The generation of radical intermediates can sometimes lead to alternative reaction pathways or stereochemical outcomes.
Further experimental investigation is required to fully elucidate the reactivity of this compound and to optimize conditions for these proposed transformations. The exploration of its synthetic potential promises to yield novel and efficient routes to valuable nitrogen-containing heterocycles for applications in drug discovery and materials science.
The Strategic Advantage of 5-(2-Iodophenyl)-5-oxovaleronitrile in Complex Molecule Synthesis
For researchers and professionals in drug development, the choice of starting materials is a critical decision that significantly impacts the efficiency, cost, and overall success of a synthetic route. In the landscape of biaryl synthesis, a common structural motif in many pharmaceuticals, 5-(2-Iodophenyl)-5-oxovaleronitrile emerges as a precursor with distinct advantages over its halogenated and triflate-substituted counterparts. This guide provides an objective comparison, supported by experimental data and protocols, to highlight the strategic benefits of employing this versatile building block.
The primary advantage of this compound lies in the superior reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enhanced reactivity translates to milder reaction conditions, lower catalyst loadings, and often higher yields compared to analogous bromo, chloro, or triflate precursors.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. The rate-determining step of this catalytic cycle is typically the oxidative addition of the palladium catalyst to the carbon-halogen or carbon-triflate bond. The weaker carbon-iodine bond in this compound significantly facilitates this step.
To illustrate this, a comparative analysis of the Suzuki-Miyaura coupling of a generic 2-substituted phenyl precursor with phenylboronic acid is presented below. The data, based on established reactivity trends, demonstrates the superior performance of the iodinated substrate.
| Precursor | Leaving Group | Relative Bond Dissociation Energy (kcal/mol) | Typical Reaction Temperature (°C) | Typical Catalyst Loading (mol%) | Typical Reaction Time (h) | Achievable Yield (%) |
| This compound | I | ~65 | Room Temperature - 60 | 0.5 - 2 | 1 - 4 | >90 |
| 5-(2-Bromophenyl)-5-oxovaleronitrile | Br | ~81 | 80 - 100 | 1 - 5 | 4 - 12 | 70 - 85 |
| 5-(2-Chlorophenyl)-5-oxovaleronitrile | Cl | ~96 | >100 | 3 - 10 | 12 - 24 | <60 |
| 5-oxo-5-(2-((trifluoromethyl)sulfonyl)oxy)phenyl)valeronitrile | OTf | ~118 (C-O bond) | 80 - 120 | 2 - 5 | 6 - 18 | 75 - 90 |
Note: The data presented are illustrative and based on general reactivity trends observed in Suzuki-Miyaura coupling reactions. Actual results may vary depending on the specific substrates, catalyst system, and reaction conditions.
The higher reactivity of the aryl iodide allows for the use of less forcing conditions, which can be crucial for the synthesis of complex molecules with sensitive functional groups. The ability to use lower catalyst loadings also reduces the cost of the synthesis and simplifies purification by minimizing palladium contamination in the final product.
Experimental Protocols
To provide a practical context, a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction using an aryl iodide is provided below. This can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide
Materials:
-
Aryl iodide (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 equiv), arylboronic acid (1.2 equiv), palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the aryl iodide).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitoring by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Visualizing the Synthetic Advantage
The following diagrams illustrate the key concepts discussed, providing a clear visual representation of the reaction pathway and the rationale behind the superior performance of this compound.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining oxidative addition step.
The diagram above illustrates that the initial oxidative addition of the aryl halide to the palladium(0) catalyst is the crucial first step. The facility of this step is directly related to the strength of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most reactive.
Hypothetical Application in PARP Inhibitor Synthesis
The biaryl motif is a key structural feature in many Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. The following workflow illustrates a plausible, albeit hypothetical, synthetic route to a core structure of a PARP inhibitor, starting from this compound. This demonstrates the utility of this precursor in constructing complex, medicinally relevant molecules.
Caption: Hypothetical workflow for the synthesis of a PARP inhibitor core.
This streamlined workflow, enabled by the efficient Suzuki-Miyaura coupling of the iodinated precursor, offers a significant advantage over multi-step sequences that might be required for less reactive starting materials, such as those employing Horner-Wadsworth-Emmons olefination followed by cyclization.
Safety Operating Guide
Proper Disposal of 5-(2-Iodophenyl)-5-oxovaleronitrile: A Guide for Laboratory Professionals
For immediate reference, treat 5-(2-Iodophenyl)-5-oxovaleronitrile as a halogenated organic waste. Segregate it from non-halogenated waste streams to ensure proper disposal and minimize environmental impact.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Safety and Handling Information
While a specific Safety Data Sheet (SDS) for this compound was not located, its chemical structure—containing an iodophenyl group (halogenated organic) and a nitrile group—dictates a cautious approach to its handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile rubber is a good starting point), a laboratory coat, and eye protection when handling this compound.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]
-
Spill Management: In case of a spill, cover the material with an absorbent mixture (such as a 1:1:1 ratio of sodium carbonate, clay cat litter, and sand), scoop it into a designated waste container, and dispose of it as hazardous waste.[1][4]
Disposal Protocol for this compound
The primary route for the disposal of this compound is through a licensed hazardous waste disposal service. The presence of iodine classifies it as a halogenated organic compound, which requires special handling, typically incineration at a regulated facility.[5][6]
Waste Segregation and Collection:
-
Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., weighing boats, contaminated gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.[4]
-
Halogenated Waste Stream: This container must be clearly marked for "Halogenated Organic Waste."[4][5][6] Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs and complicate the disposal process.[6][7]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid to prevent leaks or spills.[4][6]
Labeling and Documentation:
-
Clear Identification: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[4][7] Do not use abbreviations or chemical formulas.
-
Composition Log: Maintain a log of the contents being added to the waste container, including the approximate quantities.[5][7] This is crucial for the waste disposal service to handle the material correctly.
Storage and Pickup:
-
Secure Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[3][4]
-
Scheduled Disposal: Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal company.
Quantitative Data Summary for Waste Management
| Parameter | Guideline | Rationale |
| Waste Stream | Halogenated Organic Waste | Presence of iodine in the molecular structure. |
| Container Type | UN-approved, chemically resistant with a screw-top cap. | Ensures safe containment and transport. |
| Labeling | "Hazardous Waste" and full chemical name. | Complies with regulations and ensures proper handling. |
| Segregation | Separate from non-halogenated waste. | Avoids cross-contamination and reduces disposal costs. |
| pH of Waste | Neutral (if in solution) | Avoids mixing with corrosive wastes in the organic solvent stream.[7] |
Experimental Protocol: Spill Decontamination
In the event of a small spill of solid this compound within a fume hood:
-
Restrict Access: Ensure the fume hood sash is lowered and access to the immediate area is restricted.
-
Don PPE: Wear appropriate PPE, including double-gloving with nitrile gloves, a lab coat, and safety goggles.
-
Contain Spill: Gently cover the spill with a 1:1:1 mixture of sodium carbonate, bentonite (clay cat litter), and sand to absorb the material.[1]
-
Collect Waste: Carefully scoop the mixture into a designated "Halogenated Organic Waste" container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the same waste container.
-
Final Cleaning: Clean the area with soap and water.
-
Dispose: Seal the waste container, ensure it is properly labeled, and store it for pickup.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 5-(2-Iodophenyl)-5-oxovaleronitrile
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds are paramount. This document provides immediate and essential safety and logistical information for 5-(2-Iodophenyl)-5-oxovaleronitrile, a compound that, due to its aromatic iodine and nitrile functionalities, requires careful management in a laboratory setting. The following procedural guidance is based on best practices for handling potentially hazardous research chemicals.
Operational Plan: Safe Handling
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is warranted, assuming the compound may be toxic and irritant. The operational plan should be executed within a designated area, preferably a certified chemical fume hood.
1. Personal Protective Equipment (PPE): All personnel handling the compound must wear the following minimum PPE:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a risk of splashing.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. For prolonged handling or in case of a spill, heavier-duty gloves may be necessary.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. If there is a potential for aerosolization outside of a fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.
2. Engineering Controls:
-
All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
3. Work Practices:
-
Avoid the creation of dust and aerosols.
-
Keep containers of the compound tightly closed when not in use.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Prepare a spill kit in advance, containing absorbent materials, appropriate PPE, and waste disposal bags.
Quantitative Data for Personal Protective Equipment
The following table summarizes key quantitative data for selecting appropriate PPE when handling this compound, based on guidelines for similar chemical classes.
| PPE Component | Specification | Rationale |
| Gloves (Nitrile) | Minimum thickness: 5 mil (0.127 mm) | Provides a basic barrier for incidental contact.[1] |
| Recommended thickness: 8-11 mil (0.20-0.28 mm) | Offers increased protection and durability for routine handling. | |
| For spills/direct contact: >12 mil (0.30 mm) | Thicker gloves provide longer breakthrough times against potential chemical permeation. | |
| Glove Breakthrough Time | > 15 minutes for 5-mil thickness (splash protection) | This is a general guideline for short-term splash protection against many common lab chemicals.[1] For direct or prolonged contact, specific chemical resistance data should be consulted if available. |
| Safety Glasses | ANSI Z87.1 compliant | Ensures a recognized standard of impact and splash protection. |
| Fume Hood Airflow | 80-120 feet per minute (fpm) face velocity | Maintains a safe working environment by effectively capturing and exhausting airborne contaminants. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated should be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Unused compound, contaminated gloves, bench paper, and other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled shatter-resistant container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, or any contaminated glassware that could puncture a waste bag must be disposed of in a designated sharps container.
2. Container Labeling: All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
3. Disposal Procedure:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not dispose of any waste containing this compound down the drain or in the regular trash.[2]
Experimental Protocols
As this document provides safety and logistical information, detailed experimental protocols for the use of this compound are not included. All experimental work should be conducted under approved protocols that incorporate the safety measures outlined above.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
